molecular formula C5H9N3O2S B169804 1-(Dimethylsulfamoyl)pyrazole CAS No. 133228-21-4

1-(Dimethylsulfamoyl)pyrazole

Cat. No.: B169804
CAS No.: 133228-21-4
M. Wt: 175.21 g/mol
InChI Key: RFYSRCRZAGKOIY-UHFFFAOYSA-N
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Description

1-(Dimethylsulfamoyl)pyrazole is a valuable heterocyclic building block in organic synthesis, primarily employed in the development of advanced agrochemicals and pharmaceuticals . Its key research value lies in the dimethylsulfamoyl group, which functions as a crucial modifier to enhance the biological activity of target molecules; this group is known to increase binding affinity to specific enzymes in pests and pathogens, contributing to the efficacy of potential compounds . Researchers utilize this intermediate in the construction of novel herbicides and fungicides, where its incorporation can lead to improved performance and novel modes of action . Furthermore, its stability under normal laboratory conditions makes it a reliable and versatile reagent for multi-step synthetic organic reactions, facilitating the exploration of new chemical entities with potential medicinal properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylpyrazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-5-3-4-6-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYSRCRZAGKOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449580
Record name 1-(Dimethylsulfamoyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36061-00-4
Record name 1-(Dimethylsulfamoyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Dimethylsulfamoyl)pyrazole: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Dimethylsulfamoyl)pyrazole, also known as N,N-Dimethyl-1H-pyrazole-1-sulfonamide, is a heterocyclic organic compound belonging to the pyrazole and sulfonamide classes of molecules. This technical guide provides a comprehensive overview of its chemical properties, structural details, and a representative synthetic protocol. The information presented is intended to support research and development activities in medicinal chemistry and related scientific fields where pyrazole derivatives are of significant interest for their diverse biological activities.

Chemical Structure and Identification

The structural formula of this compound consists of a pyrazole ring substituted with a dimethylsulfamoyl group at the N1 position.

  • IUPAC Name: N,N-Dimethyl-1H-pyrazole-1-sulfonamide

  • Molecular Formula: C₅H₉N₃O₂S

  • SMILES: CN(C)S(=O)(=O)n1cccn1

  • InChI Key: RFYSRCRZAGKOIY-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Weight 175.21 g/mol [1]
Appearance White to pale yellow crystalline solid[1]
Melting Point 118.5 °C[1]
Boiling Point 287.4 ± 23.0 °C (Predicted)[1]
Density 1.35 ± 0.1 g/cm³ (Predicted)[1]
Solubility Almost insoluble in water; soluble in organic solvents such as ethanol and dimethylformamide.[1]

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the sulfonylation of pyrazole followed by amination. The following protocol is a representative method adapted from general procedures for the synthesis of pyrazole sulfonamides.

Step 1: Synthesis of Pyrazole-1-sulfonyl chloride

  • To a stirred solution of pyrazole (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform) under a nitrogen atmosphere, add chlorosulfonic acid (2.0-3.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole-1-sulfonyl chloride.

Step 2: Synthesis of N,N-Dimethyl-1H-pyrazole-1-sulfonamide

  • Dissolve the crude pyrazole-1-sulfonyl chloride (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer.

  • To this solution, add a solution of dimethylamine (2.0-2.5 eq) in the same solvent, along with a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq), at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight, monitoring its progress by TLC.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretching vibrations of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the C=N and C=C stretching vibrations of the pyrazole ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule. The ¹H NMR should show signals corresponding to the pyrazole ring protons and the methyl protons of the dimethylsulfamoyl group. The ¹³C NMR will show the corresponding carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to support the structural elucidation by analyzing the fragmentation pattern.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Pyrazole Pyrazole Sulfonylation Sulfonylation Pyrazole->Sulfonylation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonylation Pyrazole_Sulfonyl_Chloride Pyrazole-1-sulfonyl chloride Sulfonylation->Pyrazole_Sulfonyl_Chloride Amination Amination Pyrazole_Sulfonyl_Chloride->Amination Dimethylamine Dimethylamine Dimethylamine->Amination Crude_Product Crude this compound Amination->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product FTIR FT-IR Analysis Pure_Product->FTIR NMR NMR (1H, 13C) Analysis Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Characterization Structural Confirmation FTIR->Characterization NMR->Characterization MS->Characterization

Caption: Synthesis and characterization workflow for this compound.

Potential Applications and Future Directions

While specific biological activities for this compound are not extensively documented in publicly available literature, the pyrazole and sulfonamide moieties are well-established pharmacophores. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. Sulfonamides are a well-known class of antibacterial drugs and are also found in various other therapeutic agents.

The combination of these two scaffolds in this compound suggests its potential as a lead compound in drug discovery programs. Future research could focus on screening this compound against various biological targets to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, involving modifications of the pyrazole ring and the sulfamoyl group, could lead to the discovery of novel therapeutic agents.

References

The Landscape of 1-(Dimethylsulfamoyl)pyrazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the specific chemical space of 1-(dimethylsulfamoyl)pyrazole derivatives remains a largely underexplored frontier in drug discovery, the broader class of pyrazole sulfonamides has garnered significant attention for its diverse pharmacological activities. This technical guide synthesizes the available information on related compounds to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential synthesis, biological activities, and relevant signaling pathways pertinent to the exploration of this compound analogs.

Introduction to Pyrazole Sulfonamides

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and versatile synthetic accessibility.[1] When functionalized with a sulfonamide group, particularly at the N1 position, the resulting pyrazole sulfonamides have demonstrated a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to target binding affinity and influencing the physicochemical properties of the molecule.

Synthetic Strategies for N-Sulfamoylpyrazoles

While specific protocols for the direct synthesis of this compound derivatives are not extensively documented in publicly available literature, a general and plausible synthetic route can be extrapolated from the synthesis of other N-sulfonyl and N-sulfamoyl heterocycles. The most common approach involves the reaction of a pyrazole with a sulfamoyl chloride in the presence of a suitable base.

A proposed workflow for the synthesis of substituted 1-(dimethylsulfamoyl)pyrazoles is outlined below:

G cluster_0 Synthesis of Substituted Pyrazole cluster_1 N-Sulfamoylation cluster_2 Purification and Characterization start 1,3-Dicarbonyl Compound pyrazole Substituted Pyrazole start->pyrazole Knorr Pyrazole Synthesis hydrazine Hydrazine Derivative hydrazine->pyrazole product This compound Derivative pyrazole->product Reaction in aprotic solvent (e.g., DMF, THF) dmsc Dimethylsulfamoyl Chloride dmsc->product base Base (e.g., NaH, K2CO3) base->product purification Chromatography product->purification characterization NMR, Mass Spectrometry, X-ray Crystallography purification->characterization

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocol: General Procedure for N-Sulfamoylation of Pyrazoles

The following is a generalized experimental protocol based on the synthesis of related N-sulfonylated heterocycles. Optimization of reaction conditions, including the choice of base, solvent, and temperature, would be necessary for specific substrates.

  • Preparation of the Pyrazole: The desired substituted pyrazole can be synthesized via established methods, such as the Knorr pyrazole synthesis from a 1,3-dicarbonyl compound and a hydrazine derivative.

  • N-Sulfamoylation Reaction:

    • To a solution of the substituted pyrazole (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a base (1.1-1.5 equivalents) is added portion-wise at 0 °C. Suitable bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    • The reaction mixture is stirred at room temperature for 30-60 minutes to ensure complete deprotonation of the pyrazole nitrogen.

    • Dimethylsulfamoyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for several hours to overnight, while being monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction is quenched by the slow addition of water.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of Structurally Related Pyrazole Sulfonamides

While specific data for this compound derivatives is scarce, the broader class of pyrazole sulfonamides has been extensively investigated for various therapeutic applications. The following tables summarize the biological activities of structurally related compounds, providing a basis for the potential activities of this compound analogs.

Table 1: Anticancer Activity of Pyrazole Sulfonamide Derivatives

Compound ClassTargetIC₅₀ ValuesCancer Cell Line(s)Reference
Pyrazole SulfonamidesLRRK2 KinaseNanomolar rangeNot specified[1]
Pyrazole-basedAkt Kinase1.3 nM - 0.95 µMHCT116 (colon)[2]
Pyrazole-basedAurora A/B Kinase35 nM (A), 75 nM (B)Not specified[2]
Pyrazole-basedCheckpoint Kinase 241.64 nMNot specified[2]
Pyrazole-chalcone hybridsNot specified10 - 10.56 µMHNO-97[3]

Table 2: Anti-inflammatory and Other Activities of Pyrazole Sulfonamide Derivatives

Compound ClassTargetIC₅₀/Kᵢ ValuesActivityReference
Pyrazole SulfonamidesTGF-beta Receptor I KinaseKᵢ as low as 15 nMInhibition of epithelial-mesenchymal transition[4]
Heterocyclic SulfonamidesCarbonic AnhydraseNot specifiedInhibition[5][6]
Sulfonyl/Sulfonamide heterocyclesVarious bacterial strainsMIC: 2–64 mg/mLAntibacterial[7]

Potential Signaling Pathways

Given the prevalence of pyrazole sulfonamides as kinase inhibitors, a likely mechanism of action for novel this compound derivatives in an anticancer context would be the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K-Akt-mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for pyrazole-based inhibitors.[2][8]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor This compound Derivative (Hypothetical) Inhibitor->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K-Akt-mTOR signaling pathway.

Future Directions

The field of this compound derivatives is ripe for exploration. The synthesis of a focused library of analogs with diverse substitutions on the pyrazole ring is a critical first step. Subsequent screening against a panel of kinases and other relevant biological targets could uncover novel therapeutic agents. Structure-activity relationship (SAR) studies will be crucial in optimizing lead compounds for potency, selectivity, and pharmacokinetic properties. The data presented in this guide, drawn from structurally related compound classes, provides a solid foundation and rationale for initiating such a research program.

References

Navigating the Solubility Landscape of 1-(Dimethylsulfamoyl)pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The structural features of 1-(Dimethylsulfamoyl)pyrazole, combining a polar sulfamoyl group with a pyrazole ring, suggest a nuanced solubility profile. The presence of the dimethylsulfamoyl moiety introduces polarity and potential for hydrogen bonding, while the pyrazole ring itself has aromatic character. This duality governs its interaction with various solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of this compound's solubility in a range of common laboratory solvents can be projected. The following table summarizes these predictions, which should be confirmed experimentally.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly Soluble to InsolubleThe polar sulfamoyl group may offer some affinity for water, but the overall molecule, with its pyrazole ring and dimethyl groups, possesses significant non-polar character that likely limits aqueous solubility.[1]
MethanolSolubleThe polarity of methanol and its ability to act as a hydrogen bond donor and acceptor should facilitate the dissolution of the polar sulfamoyl group.
EthanolSolubleSimilar to methanol, ethanol's polarity is expected to effectively solvate the molecule.
Polar Aprotic AcetoneSolubleAcetone's polarity is suitable for dissolving compounds with polar functional groups.[1]
AcetonitrileSolubleThe polar nature of acetonitrile should allow for good solvation of this compound.
Dimethylformamide (DMF)Very SolubleDMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including sulfonamides.[2]
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is another strong polar aprotic solvent that is expected to readily dissolve the compound.
Non-Polar HexaneInsolubleThe significant polarity of the sulfamoyl group makes it unlikely to dissolve in a non-polar alkane solvent like hexane.
TolueneSparingly SolubleThe aromatic pyrazole ring may have some affinity for the aromatic nature of toluene, but the polar sulfamoyl group will likely limit overall solubility.
Dichloromethane (DCM)Moderately SolubleDCM has an intermediate polarity and may show some ability to dissolve the compound.
Diethyl EtherSparingly SolubleWhile having some polar character, diethyl ether is generally less effective at dissolving highly polar compounds.

Experimental Determination of Solubility: A Detailed Protocol

To establish the definitive solubility of this compound, a systematic experimental approach is necessary. The following protocols outline both qualitative and quantitative methods.

I. Qualitative Solubility Assessment

This initial screening provides a rapid determination of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (as listed in the table above)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A small amount of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record the observations for each solvent.

II. Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of solvent in a flask. Ensure there is undissolved solid remaining.

  • Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

  • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe.

  • Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilute the filtered sample to a known volume with a suitable solvent to bring the concentration within the analytical range of the chosen detection method.

  • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or other appropriate analytical technique.

  • Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Determination

The process of determining the solubility of a novel compound follows a logical progression from initial qualitative screening to precise quantitative measurement.

Solubility_Workflow start Start: Obtain Pure This compound select_solvents Select Range of Solvents (Polar & Non-Polar) start->select_solvents qual_screen Qualitative Screening (Small Scale) record_qual Record Observations: Soluble, Sparingly Soluble, Insoluble qual_screen->record_qual select_solvents->qual_screen quant_analysis Quantitative Analysis (Shake-Flask Method) record_qual->quant_analysis prep_saturated Prepare Saturated Solutions (Excess Solute) quant_analysis->prep_saturated If quantitative data needed end End: Report Solubility Data quant_analysis->end If only qualitative data is sufficient equilibrate Equilibrate at Constant Temp (e.g., 24-48h) prep_saturated->equilibrate sample_filter Sample Supernatant & Filter equilibrate->sample_filter analyze Analyze Concentration (e.g., HPLC) sample_filter->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate calculate->end

References

Spectroscopic Profile of 1-Phenyl-3,5-dimethylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 1-Phenyl-3,5-dimethylpyrazole, a common pyrazole derivative. The document is structured to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of pyrazole-containing compounds. The guide encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Furthermore, it outlines the fundamental experimental protocols for each spectroscopic technique and includes a visual workflow to guide the analytical process.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-Phenyl-3,5-dimethylpyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 1-Phenyl-3,5-dimethylpyrazole

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.46-7.33m4HAromatic-H
7.29-7.19m1HAromatic-H
5.90s1HPyrazole-H4
2.25s6H2 x CH₃

Solvent: CDCl₃, Reference: TMS[1]

Table 2: ¹³C NMR Data for 1-Phenyl-3,5-dimethylpyrazole

Chemical Shift (δ) ppmAssignment
148.1Pyrazole-C5
139.4Pyrazole-C3
138.4Aromatic-C (ipso)
128.3Aromatic-CH
126.4Aromatic-CH
124.0Aromatic-CH
106.4Pyrazole-C4
12.9CH₃
11.8CH₃

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Pyrazole Derivatives

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic and pyrazole ring)
~2950-2850MediumC-H stretch (methyl groups)
~1600-1450Strong-MediumC=C and C=N stretching (aromatic and pyrazole rings)
~1400-1350MediumC-H bend (methyl groups)
~750 and ~690StrongC-H out-of-plane bend (monosubstituted benzene)

Note: This table represents typical ranges for pyrazole derivatives as specific IR data for 1-Phenyl-3,5-dimethylpyrazole was not explicitly found in the search results.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Phenyl-3,5-dimethylpyrazole

m/zInterpretation
173[M+H]⁺

Ionization Mode: Electrospray Ionization (ESI)[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound well without reacting with it.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm. In many modern spectrometers, the solvent signal can be used as a secondary reference.

  • Transfer to NMR Tube: Filter the solution into a clean, standard 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are often sufficient, but for samples with low concentration or for specific experiments (e.g., DEPT, COSY, HSQC), pulse sequences and acquisition times may need to be adjusted.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method for Solids):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Place the KBr pellet or salt plates in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups within the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization method.

  • Instrumentation Setup:

    • Ionization Source: Select an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like many pyrazole derivatives, while electron ionization (EI) is suitable for more volatile and thermally stable compounds.

    • Mass Analyzer: Common mass analyzers include quadrupole, time-of-flight (TOF), and ion trap.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS). Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M]⁺˙, [M+H]⁺, [M+Na]⁺). Analyze the fragmentation pattern to gain further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS NMR_Data Functional Groups Connectivity Stereochemistry NMR->NMR_Data IR_Data Functional Groups Present IR->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation MS->MS_Data Structure_Elucidation Proposed Structure NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

A flowchart of the general workflow for spectroscopic analysis.

References

The Pyrazole Core: A Medicinal Chemistry Cornerstone - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, synthesis, and therapeutic applications of pyrazole-based compounds, tailored for researchers, scientists, and drug development professionals.

Introduction: A Legacy of Therapeutic Innovation

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its journey from a laboratory curiosity to the core of numerous blockbuster drugs is a testament to its versatile nature and profound impact on human health. This technical guide delves into the rich history of pyrazole-based compounds, detailing their discovery, key synthetic methodologies, and the intricate signaling pathways through which they exert their therapeutic effects.

A Historical Milestone: The Knorr Pyrazole Synthesis

The story of pyrazole in medicine begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[1] His successful synthesis of a substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of a β-ketoester with a hydrazine derivative, laid the foundation for an entire field of heterocyclic chemistry.[1] This reaction, now famously known as the Knorr pyrazole synthesis, remains a fundamental and widely utilized method for constructing the pyrazole ring.

Experimental Protocol: The First Synthesis of a Pyrazole Derivative (Knorr, 1883)

The following protocol is based on Knorr's original 1883 publication.[1]

Materials:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

Apparatus:

  • Reaction vessel suitable for heating

  • Water bath

  • Apparatus for separating immiscible liquids

  • Crystallization dish

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.

  • Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction and the formation of an oily product and water.

  • Separation: The water formed during the condensation was separated from the oily product.

  • Cyclization: The oily condensation product was heated on a water bath for an extended period, inducing cyclization through the elimination of ethanol to form the crude pyrazolone product.

  • Isolation and Purification: Upon cooling, the product solidified and was collected. Modern procedures would typically involve recrystallization from a solvent like ethanol to obtain a purified product.[1]

Knorr_Pyrazole_Synthesis_Workflow start Start reactants Combine Phenylhydrazine and Ethyl Acetoacetate start->reactants condensation Ambient Temperature Condensation reactants->condensation separation Separate Water condensation->separation cyclization Heat on Water Bath (Cyclization) separation->cyclization isolation Cool and Collect Solid Product cyclization->isolation purification Recrystallization (Optional) isolation->purification end End purification->end

A generalized workflow for the Knorr Pyrazole Synthesis.

Key Pyrazole-Based Drugs: Synthesis and Therapeutic Impact

The versatility of the pyrazole scaffold is evident in the diverse range of therapeutic agents that incorporate this core structure. This section details the synthesis and application of three landmark pyrazole-containing drugs: Celecoxib, Sildenafil, and Rimonabant.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib (marketed as Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2] This selectivity provides anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2]

A common synthetic route to Celecoxib involves the condensation of a trifluoromethyl β-dicarbonyl compound with a substituted hydrazine.[2]

Materials:

  • 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Heptane

Procedure:

  • A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel.

  • 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid are added.

  • The mixture is heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and then brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.[2]

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375

Data represents typical values and may vary based on assay conditions.

Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction

Sildenafil (marketed as Viagra) is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme found predominantly in the corpus cavernosum of the penis.[3] By inhibiting PDE5, sildenafil enhances the effect of nitric oxide (NO), leading to smooth muscle relaxation and increased blood flow.

An improved, convergent synthesis of sildenafil is outlined below.[4]

Materials:

  • 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride

  • 2-ethoxy-5-aminosulfonyl-aniline

  • Potassium tert-butoxide

  • N-methylpiperazine

Procedure:

  • Acid Chloride Formation: 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride.

  • Amide Formation: The acid chloride is reacted with 2-ethoxy-5-aminosulfonyl-aniline to form an amide intermediate.

  • Cyclization: The amide intermediate undergoes base-catalyzed cyclization with potassium tert-butoxide to form the pyrazolopyrimidinone core of sildenafil.

  • Final Step: The intermediate is then reacted with N-methylpiperazine to yield sildenafil.[4]

Rimonabant: A CB1 Receptor Inverse Agonist

Rimonabant was developed as an anti-obesity drug that acts as an inverse agonist for the cannabinoid receptor type 1 (CB1).[5] Although later withdrawn from the market due to psychiatric side effects, its development was a significant milestone in targeting the endocannabinoid system.

A common synthetic route for Rimonabant is as follows.[5]

Materials:

  • 4-chloropropiophenone

  • Diethyl oxalate

  • Lithium hexamethyldisilazide (LiHMDS)

  • 2,4-dichlorophenylhydrazine hydrochloride

  • N-aminopiperidine

  • Acid catalyst

Procedure:

  • Diketone Formation: 4-chloropropiophenone is reacted with diethyl oxalate in the presence of a strong base like LiHMDS to form a diketoester.

  • Hydrazone Formation and Cyclization: The diketoester is then reacted with 2,4-dichlorophenylhydrazine hydrochloride, which undergoes condensation and subsequent acid-catalyzed cyclization to form the pyrazole core.

  • Amide Formation: The ester group on the pyrazole is then converted to a carboxylic acid and subsequently reacted with N-aminopiperidine to form the final amide product, Rimonabant.[5]

Mechanisms of Action: Signaling Pathways of Pyrazole-Based Drugs

The therapeutic efficacy of pyrazole-containing drugs stems from their ability to modulate specific biological pathways. The following diagrams illustrate the mechanisms of action for Celecoxib, the broader class of Bruton's Tyrosine Kinase (BTK) inhibitors (which includes several pyrazole-based compounds), and Rimonabant.

Celecoxib and the COX-2 Signaling Pathway

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2->Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Celecoxib Celecoxib Celecoxib->COX-2 Inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Phospholipids

Celecoxib selectively inhibits the COX-2 enzyme.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Several pyrazole-containing compounds are potent inhibitors of Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell development and signaling.

BTK_Pathway BCR B-Cell Receptor LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Downstream Signaling Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival BTK_Inhibitor Pyrazole-based BTK Inhibitor BTK_Inhibitor->BTK Inhibits

Inhibition of the BTK signaling pathway by pyrazole-based drugs.
Rimonabant and CB1 Receptor Inverse Agonism

CB1_Pathway CB1 Receptor CB1 Receptor G_Protein Gαi/o CB1 Receptor->G_Protein Constitutive Activity Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Downstream Effects Reduced Appetite, Increased Energy Expenditure cAMP->Downstream Effects Rimonabant Rimonabant Rimonabant->CB1 Receptor Inverse Agonist (Inhibits constitutive activity) Endocannabinoids Endocannabinoids Endocannabinoids->CB1 Receptor Activates

Rimonabant acts as an inverse agonist on the CB1 receptor.

Conclusion and Future Perspectives

The journey of pyrazole-based compounds from Knorr's initial discovery to their current status as indispensable therapeutic agents highlights the enduring power of chemical synthesis in advancing medicine. The pyrazole core's ability to be readily functionalized has allowed for the fine-tuning of pharmacological properties, leading to the development of highly selective and potent drugs. As our understanding of disease pathways deepens, the pyrazole scaffold will undoubtedly continue to serve as a valuable platform for the design and discovery of the next generation of innovative medicines. The ongoing exploration of novel synthetic methodologies and the identification of new biological targets will ensure that the legacy of the pyrazole core continues to grow, offering hope for the treatment of a wide range of human diseases.

References

A Technical Guide to 1-(Dimethylsulfamoyl)pyrazole for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement, synthesis, and potential biological applications of 1-(Dimethylsulfamoyl)pyrazole, a valuable heterocyclic building block for chemical and pharmaceutical research. This document details commercially available sources, outlines a detailed synthesis protocol, and presents a representative experimental workflow for evaluating its potential anticancer activities, including a relevant signaling pathway diagram.

Sourcing and Procurement of this compound

This compound, also known as N,N-Dimethyl-1H-pyrazole-1-sulfonamide, is available from several chemical suppliers specializing in research chemicals. The following table summarizes key information for procurement.

SupplierCAS NumberMolecular FormulaMolecular WeightAdditional Information
Biosynth 133228-21-4C₅H₉N₃O₂S175.21 g/mol Offered as a research chemical.[1]
Sigma-Aldrich 133228-21-4C₅H₉N₃O₂SNot SpecifiedAvailable under the Ambeed brand.[2]
Dayang Chem (Hangzhou) Co.,Ltd. 133228-21-4Not SpecifiedNot SpecifiedListed as a supplier on Echemi.[3]
ECHO CHEMICAL CO., LTD. 133228-21-4Not SpecifiedNot SpecifiedAvailable through the TITAN brand.[4]
ChemBK 133228-21-4Not SpecifiedNot SpecifiedLists Shanghai Macklin Biochemical Co., Ltd. and Shanghai Amole Biotechnology Co., Ltd. as suppliers.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the sulfonylation of pyrazole followed by amidation with dimethylamine. The following is a detailed experimental protocol based on general methods for the synthesis of pyrazole sulfonamides.

Step 1: Synthesis of 1H-Pyrazole-1-sulfonyl chloride

  • Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with chloroform.

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. Chlorosulfonic acid is added dropwise to the stirred chloroform.

  • Pyrazole Addition: A solution of pyrazole in chloroform is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux (approximately 60 °C) for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1H-pyrazole-1-sulfonyl chloride.

Step 2: Synthesis of this compound

  • Reaction Setup: A round-bottom flask is charged with a solution of 1H-pyrazole-1-sulfonyl chloride in dichloromethane.

  • Amine Addition: The solution is cooled to 0 °C. A solution of dimethylamine in dichloromethane and a base such as triethylamine or diisopropylethylamine is added dropwise.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 16-24 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Biological Activity and Experimental Protocols

Pyrazole sulfonamide derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and anti-inflammatory properties.[5][6][7] Their mechanisms of action often involve the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival, such as carbonic anhydrases, cyclooxygenases (COX), and various protein kinases like Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K).[8][9]

The following is a representative experimental protocol to evaluate the potential anticancer activity of this compound on a human cancer cell line.

In Vitro Antiproliferative Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology:

  • Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to various concentrations with the culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing the different concentrations of this compound. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for 48 or 72 hours.

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescent cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Representative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[9] Pyrazole derivatives have been investigated as inhibitors of components of this pathway. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition for a pyrazole-based compound.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Pyrazole Compound Pyrazole Compound

Caption: Hypothetical inhibition of the PI3K signaling pathway by a pyrazole compound.

Experimental Workflow for Kinase Inhibition Assay

To investigate if this compound inhibits a specific kinase in a relevant signaling pathway, such as PI3K, a direct enzyme inhibition assay can be performed.

Kinase_Inhibition_Workflow Start Start Prepare Reagents Prepare Reagents Incubate Incubate Detect Signal Detect Signal Analyze Data Analyze Data End End Reaction Incubate kinase, substrate, ATP, and test compound at 37°C. Detection Add detection reagent and measure luminescence/fluorescence. Reaction->Detection Analysis Calculate % inhibition relative to controls. Determine IC50 value. Detection->Analysis Analysis->End Reagents Reagents Reagents->Reaction

Caption: Workflow for an in vitro kinase inhibition assay.

References

In-Depth Technical Guide on the Safety and Handling of Sulfamoylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for sulfamoylpyrazole derivatives, a class of compounds with significant interest in pharmaceutical research. The information presented herein is intended to equip laboratory personnel with the knowledge necessary to handle these compounds safely, understand their potential toxicological profile, and implement appropriate experimental protocols.

General Safety and Handling Precautions

Sulfamoylpyrazole derivatives, like all chemical compounds, require careful handling to minimize exposure and ensure a safe laboratory environment. The following guidelines are based on standard laboratory safety practices and information derived from Safety Data Sheets (SDS) for structurally related compounds.

1.1. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling sulfamoylpyrazole derivatives in solid or solution form.

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and disposed of properly after handling the compounds.[1]

  • Body Protection: A laboratory coat is essential to protect against skin contact.[1]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator should be used.[1]

1.2. Engineering Controls

  • Ventilation: All work with sulfamoylpyrazole derivatives should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.[1][2]

  • Safety Equipment: An eyewash station and a safety shower should be readily accessible in the laboratory.

1.3. General Hygiene and Handling Practices

  • Avoid all direct contact with the compounds.[1]

  • Do not breathe dust or vapors.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove and wash contaminated clothing before reuse.[2]

1.4. Storage

  • Store sulfamoylpyrazole derivatives in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents.

1.5. Spills and Waste Disposal

  • Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Absorb solutions with an inert material. Place the waste in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

  • Waste Disposal: Dispose of all waste containing sulfamoylpyrazole derivatives in accordance with local, state, and federal regulations.

Toxicological Profile

The toxicological properties of many sulfamoylpyrazole derivatives have not been exhaustively studied. However, data from related compounds, such as the COX-2 inhibitor celecoxib and other sulfonamides, provide insights into their potential hazards. Toxicity can be influenced by the specific substitutions on the pyrazole and sulfonamide moieties.

2.1. Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for some pyrazole and sulfonamide derivatives. It is important to note that this data is not exhaustive and may not be directly transferable to all sulfamoylpyrazole derivatives.

Table 1: In Vitro Cytotoxicity Data (IC50)

Compound Class/DerivativeCell LineIC50 (µM)Reference
Sulfamoylphenyl Pyrazole DerivativeshCA IX0.04 - 1.77[3]
Sulfamoylphenyl Pyrazole DerivativeshCA XII0.08 - 1.70[3]
Compound 5b (a sulfamoylphenyl pyrazole)MCF-7 (breast cancer)5.21 (normoxic), 3.50 (hypoxic)[3]
4-(1H-Pyrazol-1-yl)benzenesulfonamide DerivativesLeishmania infantumSimilar to pentamidine[4][5]
4-(1H-Pyrazol-1-yl)benzenesulfonamide DerivativesLeishmania amazonensisSimilar to pentamidine[4]
Pyrazole-based BenzenesulfonamideshCA II, IX, XII0.12 - 0.38 (for most potent)[6]
Sulfamoyl DerivativesA549 (lung cancer)5.34
Sulfamoyl DerivativesMCF-7 (breast cancer)4.71

Table 2: Acute Toxicity Data (LD50)

Compound Class/DerivativeRoute of ExposureSpeciesLD50Reference
PyrazoleOralRat1010 mg/kg
PyrazoleDermalRabbit>2000 mg/kg
1-(Phenylsulfonyl)pyrazoleOralNot specifiedNot specified, poses no health hazard[7]
A Pyrazole DerivativeOralRat2500 mg/kg[8]
A Pyrazole DerivativeIntraperitonealMouse550 mg/kg[8]
Sulfonamide-Bearing Pyrazolone Derivative (24d)IntravenousNot specified665.62 mg/kg[9]

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments to assess the toxicological profile of novel sulfamoylpyrazole derivatives.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for the initial screening of cytotoxicity.[10][11][12][13]

Objective: To determine the concentration of a sulfamoylpyrazole derivative that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of desired concentrations. Add the compound dilutions to the wells and incubate for 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

3.2. Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol provides a framework for assessing the acute oral toxicity of a sulfamoylpyrazole derivative.[14]

Objective: To determine the acute oral toxicity and estimate the LD50 of a test compound.

Methodology:

  • Animal Selection: Use healthy, young adult Swiss albino mice (20-25 g) of a single sex.

  • Acclimatization: Acclimatize the animals to laboratory conditions for at least 5 days before the experiment.

  • Fasting: Fast the animals for 24 hours before dosing, with free access to water.

  • Dosing: Prepare the test compound in a suitable vehicle. Administer the compound orally to groups of six animals at increasing dose levels (e.g., 10, 100, 1000, 2000 mg/kg body weight).

  • Observation: Observe the animals continuously for the first 3 hours for any behavioral, neurological, or autonomic changes. Continue observations every 30 minutes for the next 3 hours, and then daily for 14 days for signs of toxicity and mortality.

  • Data Collection: Record the number of mortalities at each dose level.

  • Endpoint: The results can be used to classify the substance according to the Globally Harmonized System (GHS) for chemical classification and labeling.

3.3. Ames Test for Genotoxicity (Bacterial Reverse Mutation Assay)

This protocol is a screening assay to assess the mutagenic potential of a sulfamoylpyrazole derivative.[9][15][16]

Objective: To determine if a compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Use appropriate histidine auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.

  • Compound Exposure: Expose the bacterial strains to a range of concentrations of the test compound in a minimal histidine medium.

  • Plating: Plate the treated bacteria onto agar plates lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of sulfamoylpyrazole derivatives can arise from various mechanisms, including off-target effects and the formation of reactive metabolites.

4.1. Inhibition of Cyclooxygenase (COX) Enzymes

Some sulfamoylpyrazole derivatives, such as celecoxib, are selective inhibitors of COX-2. While this provides the desired anti-inflammatory effects, it can also lead to adverse effects.

  • Cardiovascular Toxicity: Inhibition of COX-2 can disrupt the balance of prostaglandins, potentially leading to an increased risk of cardiovascular events.[1][10]

  • Gastrointestinal Toxicity: Although designed to be safer for the gastrointestinal tract than non-selective NSAIDs, selective COX-2 inhibitors can still cause gastrointestinal issues.[15]

4.2. Sulfonamide-Related Toxicity

The sulfonamide moiety can be metabolized to reactive intermediates that may contribute to toxicity.

  • Hypersensitivity Reactions: Sulfonamides are known to cause hypersensitivity reactions, which are often associated with the arylamine group present in some sulfonamide antibiotics.[17][18] The metabolism of sulfonamides via N-acetylation and oxidation can lead to the formation of reactive metabolites that may trigger an immune response.[3][19]

4.3. Signaling Pathways

Recent studies have implicated specific signaling pathways in the action and potential toxicity of pyrazole sulfonamide derivatives.

  • PI3K/Akt/mTOR Pathway: Some 1H-pyrazol-1-yl benzenesulfonamide derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is involved in inflammation and cell survival.[12]

  • Akt Signaling: Celecoxib and its analogues have been found to inhibit the Akt signaling pathway in cancer cells, leading to apoptosis. This effect can be independent of COX-2 inhibition.[19]

Diagrams of Signaling Pathways and Experimental Workflows

Below are diagrams created using the DOT language to visualize key pathways and workflows relevant to the safety and handling of sulfamoylpyrazole derivatives.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture and Plating cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add compound to cells incubate_24h->add_compound prepare_compound Prepare serial dilutions of sulfamoylpyrazole derivative prepare_compound->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 1.5h add_mtt->incubate_4h solubilize Add DMSO to solubilize formazan incubate_4h->solubilize read_absorbance Read absorbance at 492 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

toxicity_pathway cluster_compound Sulfamoylpyrazole Derivative cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences compound Sulfamoylpyrazole Derivative pi3k PI3K compound->pi3k Inhibition apoptosis Apoptosis compound->apoptosis Induction of Apoptosis (COX-2 independent) akt Akt pi3k->akt mtor mTOR akt->mtor akt->apoptosis Inhibition of Apoptosis inflammation Inflammation mtor->inflammation Modulation cell_survival Cell Survival mtor->cell_survival Modulation

Caption: Potential toxicity pathway involving the PI3K/Akt/mTOR signaling cascade.

Conclusion

Sulfamoylpyrazole derivatives represent a promising class of compounds with diverse therapeutic potential. However, a thorough understanding of their safety and toxicological profile is crucial for their development. This guide provides a foundational framework for the safe handling of these compounds and for conducting preliminary toxicity assessments. Researchers are strongly encouraged to consult specific Safety Data Sheets for individual compounds and to conduct a thorough risk assessment before initiating any new experimental work. As research in this area progresses, it is anticipated that a more detailed understanding of the structure-toxicity relationships of sulfamoylpyrazole derivatives will emerge, further guiding the design of safer and more effective therapeutic agents.

References

Thermochemical Properties of N-Sulfonylated Pyrazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-sulfonylated pyrazoles are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of their thermochemical properties, such as enthalpy of formation and sublimation, is crucial for optimizing drug substance stability, formulation, and manufacturing processes. This technical guide provides a comprehensive overview of the methodologies used to determine these critical parameters. While specific experimental data for N-sulfonylated pyrazoles is not extensively available in the public domain, this document details the established experimental and computational protocols applicable to this class of compounds. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the characterization of these promising therapeutic agents.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatization with a sulfonyl group at the N1 position can significantly modulate its physicochemical and biological properties. The resulting N-sulfonylated pyrazoles have emerged as promising candidates for a range of therapeutic targets. The thermochemical properties of these molecules are fundamental to understanding their intrinsic stability and behavior during various stages of drug development, from solid-state characterization to formulation and storage.

This guide outlines the key thermochemical parameters of interest and provides a detailed description of the experimental and computational methods for their determination.

Key Thermochemical Properties

The primary thermochemical properties relevant to drug development include:

  • Standard Molar Enthalpy of Formation (ΔfHm°) : Represents the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a fundamental measure of the energetic stability of a molecule.

  • Standard Molar Enthalpy of Combustion (ΔcHm°) : The enthalpy change when one mole of a substance is completely burned in oxygen under standard conditions. This is often experimentally determined to derive the enthalpy of formation.

  • Standard Molar Enthalpy of Sublimation (ΔsubHm°) : The heat required to change one mole of a substance from the solid to the gaseous state at a given temperature and pressure. This parameter is crucial for understanding solid-state stability and for deriving the gas-phase enthalpy of formation from the solid-phase value.

Data Presentation

A systematic presentation of thermochemical data is essential for comparative analysis. The following table provides a template for organizing experimental and computational data for a series of N-sulfonylated pyrazoles. Note: The values presented in this table are hypothetical due to the limited availability of experimental data for this specific class of compounds in the reviewed literature.

Compound NameMolecular FormulaMethodΔfHm°(cr, 298.15 K) / kJ·mol-1ΔsubHm°(298.15 K) / kJ·mol-1ΔfHm°(g, 298.15 K) / kJ·mol-1Reference
1-(Phenylsulfonyl)-1H-pyrazoleC9H8N2O2SExp.ValueValueValue[Hypothetical]
1-(4-Tolylsulfonyl)-1H-pyrazoleC10H10N2O2SExp.ValueValueValue[Hypothetical]
1-(4-Chlorophenylsulfonyl)-1H-pyrazoleC9H7ClN2O2SExp.ValueValueValue[Hypothetical]
1-(Phenylsulfonyl)-1H-pyrazoleC9H8N2O2SCalc. (G4)ValueN/AValue[Hypothetical]
1-(4-Tolylsulfonyl)-1H-pyrazoleC10H10N2O2SCalc. (G4)ValueN/AValue[Hypothetical]
1-(4-Chlorophenylsulfonyl)-1H-pyrazoleC9H7ClN2O2SCalc. (G4)ValueN/AValue[Hypothetical]

Experimental Protocols

The determination of thermochemical properties for N-sulfonylated pyrazoles relies on well-established calorimetric and analytical techniques.

Static Bomb Combustion Calorimetry

This is the primary experimental method for determining the standard molar enthalpy of combustion (ΔcHm°) of solid organic compounds. From this value, the standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) can be derived.

Methodology:

  • Sample Preparation: A precisely weighed pellet of the N-sulfonylated pyrazole is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured to determine the heat released during combustion.

  • Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid and sulfuric acid from the nitrogen and sulfur present in the compound.

  • Calculation: The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the known heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law.

Knudsen Effusion Method

The Knudsen effusion technique is employed to measure the vapor pressure of a solid as a function of temperature, from which the standard molar enthalpy of sublimation (ΔsubHm°) can be determined.

Methodology:

  • Sample Placement: A small amount of the crystalline N-sulfonylated pyrazole is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Effusion: The molecules of the substance effuse through the orifice into the vacuum. The rate of effusion is proportional to the vapor pressure of the substance at that temperature.

  • Detection: The rate of mass loss can be measured using a sensitive microbalance, or the effusing vapor can be analyzed using a mass spectrometer.

  • Temperature Dependence: The experiment is repeated at several temperatures.

  • Clausius-Clapeyron Equation: The enthalpy of sublimation is derived from the slope of the plot of the natural logarithm of the vapor pressure (or a related quantity) versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Computational Protocols

In the absence of experimental data, high-level quantum chemical calculations can provide reliable estimates of gas-phase thermochemical properties.

Gaussian Composite Methods (G3 and G4)

The Gaussian-n (Gn) theories, particularly G3 and G4, are composite methods that approximate a high-level, large-basis-set calculation through a series of lower-level calculations with additive corrections.[1] These methods are well-established for their accuracy in predicting enthalpies of formation for a wide range of organic molecules.

Methodology:

  • Geometry Optimization: The molecular geometry of the N-sulfonylated pyrazole is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory with larger basis sets (e.g., MP4, QCISD(T)).

  • Empirical Corrections: The final energy is obtained by summing the energies from the different levels and adding a higher-level correction (HLC) term, which is an empirical correction to account for remaining deficiencies.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated from the computed total atomization energy and the known experimental enthalpies of formation of the constituent atoms.

Visualizations

General Structure of N-Sulfonylated Pyrazoles

G General Structure of N-Sulfonylated Pyrazoles cluster_pyrazole Pyrazole Ring cluster_sulfonyl Sulfonyl Group N1 N N2 N N1->N2 S S N1->S C3 C N2->C3 C4 C C3->C4 R3 R3 C3->R3 C5 C C4->C5 R4 R4 C4->R4 C5->N1 R5 R5 C5->R5 O1 O S->O1 O O2 O S->O2 O R_sulfonyl R S->R_sulfonyl

Caption: General chemical structure of an N-sulfonylated pyrazole.

Experimental Workflow for Thermochemical Analysis

G Experimental Workflow for Thermochemical Analysis cluster_formation Enthalpy of Formation cluster_sublimation Enthalpy of Sublimation cluster_gas_phase Gas-Phase Enthalpy of Formation Sample N-Sulfonylated Pyrazole BombCal Static Bomb Combustion Calorimetry Sample->BombCal DeltaHc ΔcHm°(cr) BombCal->DeltaHc DeltaHf_cr ΔfHm°(cr) DeltaHc->DeltaHf_cr DeltaHf_g ΔfHm°(g) DeltaHf_cr->DeltaHf_g Hess's Law Sample2 N-Sulfonylated Pyrazole Knudsen Knudsen Effusion Method Sample2->Knudsen VaporPressure Vapor Pressure vs. Temp Knudsen->VaporPressure DeltaHsub ΔsubHm° VaporPressure->DeltaHsub DeltaHsub->DeltaHf_g

Caption: Workflow for experimental determination of thermochemical properties.

Computational Workflow for Gas-Phase Enthalpy of Formation

G Computational Workflow (G4 Theory) Input Molecular Structure of N-Sulfonylated Pyrazole GeomOpt Geometry Optimization (B3LYP/6-31G(d)) Input->GeomOpt Freq Frequency Calculation (for ZPVE & Thermal Corr.) GeomOpt->Freq SPE Single-Point Energy Calculations (Higher Levels of Theory) GeomOpt->SPE HLC Higher-Level Correction Freq->HLC SPE->HLC TotalEnergy Total Atomization Energy HLC->TotalEnergy DeltaHf_g_calc Calculated Gas-Phase Enthalpy of Formation (ΔfHm°(g)) TotalEnergy->DeltaHf_g_calc

Caption: Workflow for computational determination of gas-phase enthalpy of formation.

Conclusion

The thermochemical properties of N-sulfonylated pyrazoles are critical for their successful development as therapeutic agents. This guide has outlined the standard experimental and computational methodologies for determining the enthalpies of formation and sublimation. While a dedicated and comprehensive database for these specific compounds is yet to be established, the protocols described herein provide a robust framework for researchers to generate this vital data. The application of these methods will enable a deeper understanding of the stability and energetics of N-sulfonylated pyrazoles, ultimately facilitating the development of safe, stable, and effective medicines.

References

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have propelled it into the core of numerous FDA-approved drugs and clinical candidates, spanning a wide array of therapeutic areas. This technical guide provides a comprehensive overview of the pyrazole scaffold, detailing its synthesis, biological activities, and applications in drug discovery, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Physicochemical Properties and Medicinal Chemistry Significance

The pyrazole ring possesses a unique combination of properties that make it highly attractive for drug design.[1] It is an aromatic system with a pKa of approximately 2.5, making it significantly less basic than its isomer, imidazole.[2] The N-1 nitrogen atom can act as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor.[1]

One of the most powerful applications of the pyrazole scaffold is its use as a bioisostere for phenyl rings or other heterocycles.[2] This substitution can lead to improved physicochemical properties such as enhanced aqueous solubility and metabolic stability, while maintaining or improving biological activity.[1][2]

Synthetic Methodologies

The synthesis of pyrazole derivatives is well-established, with several robust methods available to medicinal chemists. The most common approach is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3]

Knorr Pyrazole Synthesis

This classical method involves the reaction of a β-diketone with a hydrazine. The reaction typically proceeds through a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring.

Claisen-Schmidt Condensation followed by Cyclization

Another prevalent method involves the Claisen-Schmidt condensation of an aldehyde and a ketone to form an α,β-unsaturated carbonyl compound (a chalcone). This intermediate is then reacted with a hydrazine to form a pyrazoline, which can be subsequently oxidized to the corresponding pyrazole.[4]

Experimental Protocol: Synthesis of Celecoxib

This protocol outlines a common synthetic route to the selective COX-2 inhibitor, Celecoxib.[5]

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • To a solution of 4-methylacetophenone and ethyl trifluoroacetate in a suitable solvent (e.g., toluene), a strong base such as sodium methoxide is added.

  • The reaction mixture is heated to drive the Claisen condensation to completion.

  • After an acidic workup, the desired 1,3-diketone is isolated.[5]

Step 2: Cyclization to form Celecoxib

  • A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride is heated in a suitable solvent, such as ethanol or a biphasic system of ethyl acetate and water.[6]

  • An acid catalyst (e.g., hydrochloric acid) is often added to facilitate the reaction.

  • The reaction mixture is heated under reflux for several hours.

  • Upon cooling, the product, Celecoxib, precipitates and can be isolated by filtration.[6]

  • The crude product is then purified by recrystallization.

Pharmacological Activities and Therapeutic Applications

Pyrazole-containing compounds exhibit a vast range of pharmacological activities, leading to their use in treating a multitude of diseases.[3][7]

Anti-inflammatory and Analgesic Activity

Perhaps the most well-known application of the pyrazole scaffold is in the development of anti-inflammatory drugs. Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor widely used to treat arthritis and acute pain.[7] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, Celecoxib reduces the production of pro-inflammatory prostaglandins while sparing the gastroprotective functions of COX-1.[8]

Anticancer Activity

The pyrazole moiety is a key component in numerous anticancer agents, particularly protein kinase inhibitors.[9][10] Ruxolitinib (Jakafi®) is a potent inhibitor of Janus kinases (JAK1 and JAK2) used in the treatment of myelofibrosis and polycythemia vera.[1][11] By blocking the JAK-STAT signaling pathway, Ruxolitinib inhibits the proliferation of malignant cells.[2][3]

Anticoagulant Activity

Apixaban (Eliquis®) is a direct, selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[12] It is widely prescribed for the prevention and treatment of thromboembolic disorders.

Other Therapeutic Areas

Pyrazole derivatives have also been developed as:

  • Antiviral agents

  • Antimicrobial agents [13]

  • Anticonvulsants

  • Antidepressants

Quantitative Data of Pyrazole-Based Drugs and Clinical Candidates

The following tables summarize key quantitative data for selected pyrazole-containing compounds, highlighting their potency and pharmacokinetic properties.

Table 1: Inhibitory Potency of Pyrazole-Based Drugs

CompoundTargetAssay TypeIC50 / Ki / EC50Reference(s)
CelecoxibCOX-2In vitro inhibitionIC50: ~40 nM[14]
CelecoxibCOX-1In vitro inhibitionIC50: ~15 µM[14]
RuxolitinibJAK1Kinase AssayIC50: ~3.3 nM
RuxolitinibJAK2Kinase AssayIC50: ~2.8 nM[15]
ApixabanFactor XaEnzyme AssayKi: 0.08 nM[12]
NiraparibPARP-1Enzyme AssayIC50: 3.8 nM
NiraparibPARP-2Enzyme AssayIC50: 2.1 nM[16]
PovorcitinibJAK1Kinase AssayIC50: 11 nM[9]

Table 2: Pharmacokinetic Properties of Approved Pyrazole-Based Drugs

DrugBioavailabilityProtein BindingHalf-lifeMetabolismExcretionReference(s)
Celecoxib~22-40%~97%~11 hoursPrimarily CYP2C9Feces and Urine[2][9][10]
Ruxolitinib>95%~97%~3 hoursCYP3A4Urine and Feces[1][3][11]
Apixaban~50%~87%~12 hoursPrimarily CYP3A4/5Feces and Urine[4][5]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the role of pyrazole-based drugs.

Signaling Pathways

COX-2 Signaling Pathway and Inhibition by Celecoxib

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases from membrane COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Celecoxib Celecoxib Celecoxib->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by Celecoxib.

JAK-STAT Signaling Pathway and Inhibition by Ruxolitinib

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK Janus Kinase (JAK1/2) Receptor->JAK activates STAT Signal Transducer and Activator of Transcription (STAT) Receptor->STAT recruits and phosphorylates JAK->Receptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits

Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.

Experimental Workflows

High-Throughput Screening (HTS) Workflow for a Pyrazole Library

HTS_Workflow Assay_Dev Assay Development & Miniaturization (384-well) Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen Primary_HTS Primary High-Throughput Screen (Full Pyrazole Library) Pilot_Screen->Primary_HTS Data_Analysis Data Analysis (Hit Identification) Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response SAR_Expansion Structure-Activity Relationship (SAR) Expansion Dose_Response->SAR_Expansion Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

Caption: A typical HTS workflow for a pyrazole library.[1][11]

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the inhibitory activity of pyrazole compounds against a specific kinase.

  • Materials: Kinase enzyme, peptide substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a luminescence-based ATP detection kit.

  • Procedure:

    • Prepare serial dilutions of the pyrazole test compounds.

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the detection reagent and measuring luminescence.

    • Calculate the percent inhibition and determine the IC50 value.[17][18][19]

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is used to assess the selective inhibition of COX-2 by compounds like Celecoxib.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), COX assay buffer, test compounds, and a fluorometric detection probe.

  • Procedure:

    • Pre-incubate the COX-2 enzyme with various concentrations of the test compound.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • The reaction produces an intermediate that reacts with the probe to generate a fluorescent signal.

    • Measure the fluorescence intensity over time to determine the reaction rate.

    • Calculate the percent inhibition and IC50 value.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This protocol is suitable for evaluating the activity of pyrazole-based Factor Xa inhibitors like Apixaban.

  • Materials: Purified human Factor Xa, chromogenic Factor Xa substrate, assay buffer, and test compounds.

  • Procedure:

    • In a 96-well plate, incubate Factor Xa with various concentrations of the test compound.[7]

    • Add the chromogenic substrate to initiate the reaction.

    • Factor Xa cleaves the substrate, releasing a chromophore (e.g., p-nitroaniline) that can be detected by absorbance at 405 nm.

    • Measure the absorbance over time to determine the rate of substrate cleavage.[7]

    • Calculate the percent inhibition and determine the Ki or IC50 value.[6]

Conclusion

The pyrazole scaffold has undeniably cemented its place as a cornerstone of modern medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have led to the development of numerous life-saving drugs. The continued exploration of novel pyrazole derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, promises to yield the next generation of innovative therapeutics for a multitude of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic scaffold.

References

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the role of pyrazole derivatives in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, with a focus on key approved drugs.

Introduction to Pyrazole Derivatives

First described by Ludwig Knorr in 1883, pyrazole and its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[1] The pyrazole ring is a stable aromatic system, and its derivatives are synthetically accessible, making them attractive candidates for drug development.[2] The versatility of the pyrazole core allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activities to achieve desired therapeutic effects.[2] Numerous pyrazole-containing drugs have been approved for clinical use, highlighting the importance of this scaffold in modern medicine.[3][4][5]

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives has evolved from classical methods to more modern and efficient techniques.[6] Common synthetic strategies include:

  • Cyclocondensation Reactions: This is a primary method for constructing the pyrazole ring, often involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[7][8]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne or alkene.[9]

  • Microwave-Assisted Synthesis: Modern techniques like microwave irradiation can significantly reduce reaction times and improve yields.[6]

Detailed experimental protocols for the synthesis of key pyrazole-containing drugs are provided in the "Experimental Protocols" section of this guide.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives exhibit a wide range of biological activities, making them valuable in the treatment of various diseases.[6][10][11] Some of the most notable activities include:

  • Anti-inflammatory and Analgesic: Many pyrazole derivatives act as potent anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14]

  • Anticancer: A significant number of pyrazole derivatives have been investigated for their anticancer properties, targeting various pathways involved in tumor growth and proliferation, such as kinase inhibition.[15][16]

  • Antimicrobial: The pyrazole scaffold is also found in compounds with antibacterial and antifungal properties.[11][12]

  • Cardiovascular Effects: Certain pyrazole derivatives have been developed to treat cardiovascular conditions like erectile dysfunction and pulmonary hypertension.[3][17]

  • Metabolic and CNS Disorders: Pyrazole-based compounds have been explored for the treatment of obesity and other central nervous system disorders.[18][19]

The following sections will delve into the mechanisms of action and quantitative data for prominent pyrazole-containing drugs.

Prominent Pyrazole-Based Drugs

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[20] This selectivity is key to its mechanism, as COX-1 is involved in protecting the stomach lining, and its inhibition can lead to gastrointestinal side effects.[20] By targeting COX-2, which is upregulated during inflammation, celecoxib effectively reduces pain and inflammation with a lower risk of gastrointestinal complications compared to non-selective NSAIDs.[20][21]

Mechanism of Action: Celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[20][21] Its sulfonamide side chain binds to a hydrophilic pocket near the active site of COX-2, conferring its selectivity.[22]

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Sildenafil: A PDE5 Inhibitor

Sildenafil (Viagra®) is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[17][23] It is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[3][24]

Mechanism of Action: Sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[17][25] cGMP causes smooth muscle relaxation and increased blood flow.[25][26] Sildenafil inhibits PDE5, the enzyme responsible for the degradation of cGMP, thereby prolonging its effects and enhancing vasodilation.[17][24][26]

Sildenafil_Pathway Sexual_Stimulation Sexual Stimulation Nitric_Oxide Nitric Oxide (NO) Release Sexual_Stimulation->Nitric_Oxide Guanylate_Cyclase Guanylate Cyclase Activation Nitric_Oxide->Guanylate_Cyclase GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Smooth_Muscle_Relaxation GMP GMP cGMP->GMP PDE5 PDE5 PDE5 Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Rimonabant: A Cannabinoid Receptor Antagonist

Rimonabant (Acomplia®) was developed as a selective antagonist of the cannabinoid receptor type 1 (CB1).[18][19] It was initially marketed as an anti-obesity drug but was later withdrawn from the market due to severe psychiatric side effects.[18]

Mechanism of Action: The endocannabinoid system is involved in regulating appetite and energy balance.[27] Rimonabant blocks the CB1 receptors in the central nervous system and peripheral tissues, thereby reducing appetite and promoting weight loss.[18][19]

Rimonabant_Pathway Endocannabinoids Endocannabinoids CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Appetite_Stimulation Appetite Stimulation CB1_Receptor->Appetite_Stimulation Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks

Data Presentation

Table 1: In Vitro Inhibitory Activity of Selected Pyrazole Derivatives

CompoundTargetIC50 (nM)Assay TypeReference
CelecoxibCOX-24.0Fluorometric[19]
SildenafilPDE54.2Fluorescence Polarization[13]
Rimonabant (Ki)CB1 Receptor29Radioligand Binding[25]
Compound 6 AKT1<10000Radiometric/ADP-Glo[16]
Compound 6 BRAF V600E<10000Radiometric/ADP-Glo[16]
Compound 6 EGFR<10000Radiometric/ADP-Glo[16]
Compound 5 CDK2560In vitro kinase assay[22]
Compound 6 CDK2460In vitro kinase assay[22]
Compound 11 CDK2450In vitro kinase assay[22]

Experimental Protocols

Synthesis of Celecoxib[1]

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

Procedure:

  • A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

  • 4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.

  • A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.

Synthesis_Workflow Start Start: Prepare Reactant Solution Add_Reagents Add Hydrazine & Catalyst Start->Add_Reagents Reflux Heat to Reflux Add_Reagents->Reflux Monitor Monitor Reaction (TLC) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Evaporate Remove Solvent Cool->Evaporate Dissolve_Wash Dissolve in Ethyl Acetate & Wash Evaporate->Dissolve_Wash Dry_Concentrate Dry & Concentrate Dissolve_Wash->Dry_Concentrate Purify Purify by Recrystallization Dry_Concentrate->Purify End End: Pure Celecoxib Purify->End

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)[19]

Objective: To determine the IC50 value of a test compound for COX-2.

Materials:

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Human Recombinant COX-2

  • Celecoxib (as a positive control)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit protocol. Reconstitute and dilute the COX-2 enzyme on ice.

  • Assay Plate Preparation:

    • Add 10 µl of diluted test inhibitor or Assay Buffer (for enzyme control) to the appropriate wells.

    • Add 2 µl of Celecoxib and 8 µl of COX Assay Buffer to the inhibitor control wells.

  • Reaction Initiation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µl of the Reaction Mix to each well.

    • Prepare a diluted Arachidonic Acid/NaOH solution.

    • Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

  • Measurement:

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Data Analysis:

    • Choose two time points in the linear range of the reaction and calculate the rate of reaction.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)[13]

Objective: To measure the inhibitory activity of a test compound against PDE5.

Materials:

  • Recombinant Human PDE5A1

  • FAM-Cyclic-3',5'-GMP (fluorescent substrate)

  • PDE Assay Buffer

  • Binding Agent (phosphate-binding nanoparticles)

  • Test compound

  • Sildenafil (as a positive control)

  • DMSO

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare stock solutions and serial dilutions of the test compound and positive control in DMSO. Prepare working solutions of the enzyme, substrate, and assay buffer.

  • Assay Plate Preparation:

    • Add diluted test compound, positive control, and a DMSO-only control to the designated wells.

    • Add the diluted PDE5A1 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells.

    • Incubate at 37°C.

    • Stop the reaction by adding the Binding Agent.

    • Incubate at room temperature.

  • Measurement:

    • Read the fluorescence polarization (mP) on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cannabinoid Receptor (CB1) Binding Assay (Radioligand)[24]

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Materials:

  • Cell membranes expressing human CB1 receptors

  • [³H]CP55,940 (radioligand)

  • Test compound

  • Rimonabant (for non-specific binding determination)

  • Assay buffer

  • GF/C Glass fiber filters

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Assay Setup:

    • Prepare tubes for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and test compound binding (radioligand + test compound at various concentrations).

    • Add cell membranes to each tube.

  • Incubation:

    • Add the radioligand and test compounds to the respective tubes.

    • Incubate the mixture at 37°C for 1 hour.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through GF/C filters under vacuum.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measurement:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

Pyrazole derivatives continue to be a rich source of inspiration for the discovery of new drugs. Their synthetic tractability and diverse biological activities have led to the development of several blockbuster drugs. As our understanding of disease biology deepens, the pyrazole scaffold will undoubtedly remain a crucial component in the design and development of novel therapeutic agents. This guide has provided a comprehensive overview of the key aspects of pyrazole derivatives in drug discovery, from their synthesis and biological evaluation to their mechanisms of action, offering a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Dimethylsulfamoyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 1-(Dimethylsulfamoyl)pyrazole, a key intermediate in the development of various pharmaceutically active compounds. The synthesis is based on the N-sulfamoylation of pyrazole with dimethylsulfamoyl chloride. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound. Additionally, a proposed reaction mechanism and workflow are visualized using Graphviz diagrams.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the pyrazole ring, particularly at the N1 position, allows for the modulation of its physicochemical and pharmacological properties. The dimethylsulfamoyl group can act as a versatile functional handle and has been incorporated into various bioactive molecules. The synthesis of this compound provides a crucial building block for the exploration of new chemical entities in drug discovery. The protocol described herein is a robust and reproducible method for the preparation of this compound.

Reaction Scheme

The synthesis of this compound proceeds via the deprotonation of pyrazole with a strong base, such as sodium hydride, to form the pyrazolate anion. This is followed by nucleophilic attack of the anion on dimethylsulfamoyl chloride.

Reaction Scheme for the Synthesis of this compound reagents Pyrazole + Dimethylsulfamoyl Chloride product This compound reagents->product conditions 1. Sodium Hydride (NaH) 2. Tetrahydrofuran (THF) 3. 0 °C to Room Temperature conditions_node Reaction Conditions

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

  • Pyrazole

  • Dimethylsulfamoyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Nitrogen or argon gas inlet

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). The mineral oil is removed by washing the sodium hydride with anhydrous hexane under an inert atmosphere, followed by careful decantation of the hexane. Anhydrous tetrahydrofuran (THF) is then added to the flask.

  • Deprotonation of Pyrazole: The flask is cooled to 0 °C in an ice bath. A solution of pyrazole (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. The reaction mixture is stirred at 0 °C for 30-60 minutes, during which time the evolution of hydrogen gas should be observed.

  • N-Sulfamoylation: A solution of dimethylsulfamoyl chloride (1.05 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

ParameterExpected Value
Yield 70-85%
Physical State Colorless oil or low-melting solid
Purity (by NMR/LCMS) >95%
Reaction Time 12-24 hours

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Experimental Workflow A 1. Reaction Setup - Charge flask with NaH in THF under N2. B 2. Deprotonation - Cool to 0 °C. - Add pyrazole solution dropwise. - Stir for 30-60 min at 0 °C. A->B C 3. N-Sulfamoylation - Add dimethylsulfamoyl chloride solution dropwise at 0 °C. B->C D 4. Reaction - Warm to room temperature. - Stir for 12-24 h. C->D E 5. Work-up - Quench with aq. NH4Cl. - Extract with ethyl acetate. - Wash with water and brine. D->E F 6. Purification - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography. E->F G 7. Product - this compound F->G

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Dimethylsulfamoyl chloride is corrosive and moisture-sensitive. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous solvents are required for this reaction. Ensure that all glassware is thoroughly dried before use.

  • The quenching of the reaction should be performed slowly and at a low temperature to control the exothermic reaction.

This protocol provides a comprehensive guide for the synthesis of this compound. Adherence to the outlined procedures and safety precautions is essential for a successful and safe experiment.

Application Notes and Protocols for the Regioselective Synthesis of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The specific substitution pattern on the pyrazole ring is critical for its biological function, making the regioselective synthesis of these heterocycles a key area of research. This document provides detailed application notes and experimental protocols for the regioselective synthesis of substituted pyrazole derivatives, focusing on modern and classical methodologies.

Synthetic Strategies for Regioselective Pyrazole Synthesis

Several synthetic strategies have been developed to control the regiochemistry of pyrazole formation. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The main approaches covered in these notes are:

  • [3+2] Cycloaddition Reactions: This is one of the most versatile methods, primarily involving the 1,3-dipolar cycloaddition of a 1,3-dipole with a dipolarophile.

  • Condensation of Hydrazines with 1,3-Dicarbonyl Compounds (Knorr Synthesis): A classical and widely used method, where regioselectivity can be influenced by reaction conditions.

  • Reaction of Tosylhydrazones with Alkynes: A modern and highly regioselective method that avoids the use of unstable diazo compounds.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is a powerful tool for constructing the pyrazole ring with high regioselectivity. This approach typically involves the reaction of a nitrile imine or a sydnone (as the 1,3-dipole) with an alkyne or alkene.

Via Nitrile Imines and Alkynes/Enaminones

Nitrile imines, often generated in situ from hydrazonoyl halides or by the oxidation of hydrazones, react with dipolarophiles to yield pyrazoles. The regioselectivity is governed by the electronic properties of both the nitrile imine and the dipolarophile.

A notable example is the reaction of in situ generated nitrilimines with enaminones, which proceeds with high regioselectivity to afford tetrasubstituted pyrazoles.[1] Another approach involves the reaction of nitrile imines with acetyl acetone, leading to regioselective cycloadducts.

Logical Relationship of Nitrile Imine Generation and Cycloaddition

G cluster_generation Nitrile Imine Generation cluster_cycloaddition [3+2] Cycloaddition Hydrazonoyl Halide Hydrazonoyl Halide Base Base (e.g., Et3N) Hydrazonoyl Halide->Base -HX Aldehyde Hydrazone Aldehyde Hydrazone Oxidant Oxidant (e.g., Chloramine-T) Aldehyde Hydrazone->Oxidant Nitrile Imine Nitrile Imine Base->Nitrile Imine Oxidant->Nitrile Imine Dipolarophile Dipolarophile (Alkyne, Enaminone) Nitrile Imine->Dipolarophile Substituted Pyrazole Substituted Pyrazole Dipolarophile->Substituted Pyrazole

Caption: In situ generation of nitrile imines and subsequent [3+2] cycloaddition.

Via Sydnones and Alkynes

Sydnones are mesoionic compounds that serve as stable 1,3-dipole synthons. They react with alkynes, particularly electron-deficient ones like dimethyl acetylenedicarboxylate (DMAD), in a 1,3-dipolar cycloaddition to form pyrazoles, often with the loss of carbon dioxide.[2][3]

Experimental Workflow for Sydnone-Alkyne Cycloaddition

G Start Start: N-Aryl-glycine Nitrosation Nitrosation (e.g., t-BuONO) Start->Nitrosation Cyclization Cyclization (e.g., TFAA) Nitrosation->Cyclization Sydnone Sydnone Intermediate Cyclization->Sydnone Cycloaddition [3+2] Cycloaddition with Alkyne (e.g., DMAD) in Toluene/Xylene Sydnone->Cycloaddition Decarboxylation Decarboxylation (Heat) Cycloaddition->Decarboxylation Pyrazole 1,4-Disubstituted Pyrazole Decarboxylation->Pyrazole G Start Unsymmetrical 1,3-Dicarbonyl + Hydrazine Steric Significant Steric Hindrance at one Carbonyl? Start->Steric Electronic Strong Electronic Difference between Carbonyls? Steric->Electronic No High_Regio High Regioselectivity Steric->High_Regio Yes pH_Control Control pH? Electronic->pH_Control No Electronic->High_Regio Yes Solvent_Choice Use Regioselectivity- Inducing Solvent (e.g., TFE)? pH_Control->Solvent_Choice No pH_Control->High_Regio Yes Solvent_Choice->High_Regio Yes Low_Regio Mixture of Regioisomers Solvent_Choice->Low_Regio No

References

Application of Pyrazole Derivatives as Anti-inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of pyrazole derivatives as potent anti-inflammatory agents. It includes detailed mechanistic insights, quantitative data on their efficacy, and step-by-step protocols for their evaluation in preclinical models.

Introduction

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to target multiple key components of the inflammatory response. The primary mechanisms include:

  • Cyclooxygenase-2 (COX-2) Inhibition: Many pyrazole derivatives are designed as selective inhibitors of COX-2.[6][7][8] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6][10] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these derivatives can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8][10] The sulfonamide group present in many pyrazole-based inhibitors, such as celecoxib, plays a crucial role in binding to a specific hydrophilic pocket in the COX-2 enzyme, contributing to their selectivity.[6][8]

  • Nuclear Factor-kappa B (NF-κB) Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][11] Some pyrazole derivatives have been shown to suppress the activation of the NF-κB pathway.[1][11][12] This can occur through various mechanisms, including the inhibition of IκB kinase (IKK), which is essential for the activation of NF-κB.[13] By inhibiting this pathway, pyrazole derivatives can effectively reduce the production of a wide range of inflammatory mediators.[11][13]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation: The MAPK signaling pathways, including p38 MAPK, are involved in the production of inflammatory cytokines and other mediators.[14][15] Several pyrazole derivatives have been identified as inhibitors of the p38 MAPK pathway, thereby attenuating the inflammatory response.[14][16][17]

  • Lipoxygenase (LOX) Inhibition: In addition to COX inhibition, some pyrazole derivatives exhibit inhibitory activity against lipoxygenases (LOX), enzymes that catalyze the production of leukotrienes, another class of potent inflammatory mediators.[1][2] Dual inhibition of both COX and LOX pathways can offer a broader anti-inflammatory effect.

Key Signaling Pathways

The anti-inflammatory activity of pyrazole derivatives is mediated through the modulation of critical signaling pathways.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptors (e.g., TLR4) MAPK_Cascade MAPK Cascade (p38) Receptor->MAPK_Cascade LPS IKK IKK Receptor->IKK Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NFkB_translocation NF-κB Translocation MAPK_Cascade->NFkB_translocation IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->COX2 Pyrazole_Derivatives->MAPK_Cascade Pyrazole_Derivatives->IKK Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression Cytokines Cytokines (TNF-α, IL-6) Chemokines Gene_Expression->Cytokines Cytokines->Inflammation

Caption: Signaling pathways targeted by pyrazole derivatives.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyrazole derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib>1000040>250[1]
SC-5581100050220[18]
Compound 2a-19.87-[18]
Compound 3b875.839.4322.21[18]
Compound 4a878.961.2414.35[18]
Compound 5b676.638.7317.47[18]
Compound 5e512.739.1413.10[18]

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (h)Reference
Indomethacin1050-603-4[2]
Pyrazoline 2d10>603[2]
Pyrazoline 2e10>603[2]
Celecoxib1065-804[1]
Compound 4a5048.711[19]
Compound 5b5045.871[19]
Compound 9b5043.671[19]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is for determining the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.

COX_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Reaction Buffer - Heme - COX-1/COX-2 Enzyme - Arachidonic Acid - Test Compound start->prep_reagents incubation Pre-incubation: - Add Buffer, Heme, and Enzyme to wells - Add Test Compound or Vehicle - Incubate at 37°C for 10 min prep_reagents->incubation reaction Initiate Reaction: - Add Arachidonic Acid to all wells - Incubate at 37°C for 2 min incubation->reaction stop_reaction Stop Reaction: - Add Saturated Stannous Chloride reaction->stop_reaction measurement Measure Prostaglandin Levels: - ELISA or LC-MS/MS stop_reaction->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ values measurement->analysis end End analysis->end

Caption: Workflow for the in vitro COX inhibition assay.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., celecoxib, indomethacin)

  • Saturated stannous chloride solution

  • 96-well plates

  • Incubator

  • Plate reader or LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare all reagents and keep them on ice. Dilute the COX enzymes to the desired concentration in the reaction buffer.[20]

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.[20]

  • Compound Addition: Add the test pyrazole derivatives at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (reference inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.[20]

  • Reaction Initiation: Add arachidonic acid to each well to start the reaction. Mix gently and incubate for exactly 2 minutes at 37°C.[20]

  • Reaction Termination: Stop the reaction by adding a saturated solution of stannous chloride.[20]

  • Quantification: Measure the amount of prostaglandin (e.g., PGE₂) produced using a suitable method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

In Vivo Carrageenan-Induced Paw Edema in Rodents

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[22][23]

Paw_Edema_Workflow start Start acclimatize Animal Acclimatization and Grouping start->acclimatize baseline Measure Baseline Paw Volume (V₀) acclimatize->baseline treatment Administer Test Compound, Vehicle, or Positive Control (e.g., Indomethacin) baseline->treatment induction Induce Inflammation: Inject 1% Carrageenan into the subplantar region of the right hind paw treatment->induction 1 hour post-treatment measurement Measure Paw Volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5, 6 hours) induction->measurement analysis Data Analysis: - Calculate Paw Edema = Vₜ - V₀ - Calculate % Inhibition measurement->analysis end End analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

Materials:

  • Rats or mice

  • Carrageenan (1% w/v in saline)

  • Test pyrazole derivatives

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Positive control (e.g., indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Preparation: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[22]

  • Compound Administration: Administer the test pyrazole derivatives, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[22][24]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[22]

  • Data Analysis: Calculate the percentage of paw edema inhibition for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

LPS-Induced Cytokine Production in Macrophages

This in vitro assay assesses the ability of pyrazole derivatives to inhibit the production of pro-inflammatory cytokines in response to a bacterial endotoxin.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test pyrazole derivatives

  • ELISA kits for TNF-α, IL-6, etc.

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the macrophage cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole derivatives for 1-2 hours.[25]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).[26] Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.[25]

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value for each cytokine.

Conclusion

Pyrazole derivatives represent a highly promising class of anti-inflammatory agents with well-defined mechanisms of action. Their ability to selectively target key inflammatory mediators like COX-2 and modulate critical signaling pathways such as NF-κB and MAPK makes them attractive candidates for the development of new and improved anti-inflammatory drugs. The protocols outlined in this document provide a robust framework for the preclinical evaluation of novel pyrazole derivatives, enabling researchers to effectively assess their therapeutic potential.

References

Application Notes and Protocols for Testing Anticancer Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] Many pyrazole-containing compounds have been investigated for their potential to inhibit key targets in cancer progression, such as protein kinases.[2][3] This document provides detailed experimental protocols for the initial in vitro evaluation of the anticancer activity of novel pyrazole compounds, focusing on cytotoxicity, effects on the cell cycle, and induction of apoptosis.

In Vitro Cytotoxicity Screening

A crucial first step in evaluating the anticancer potential of pyrazole compounds is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[4][5]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-116, MCF-7, HepG2, A549) in a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) to ensure exponential growth during the experiment.[5][6][7]

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole compounds in a suitable solvent, such as DMSO.

    • On the following day, treat the cells with various concentrations of the pyrazole compounds. It is recommended to perform serial dilutions to determine the IC₅₀ value.

    • Include a vehicle control (solvent only, e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin).[6]

  • Incubation:

    • Incubate the plates for a specified period, typically 24, 48, or 72 hours, depending on the cell line and the expected mechanism of action of the compounds.[4]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, carefully remove the culture medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[4][8]

    • Incubate the plate at 37°C for 3-4 hours.[5][8]

    • Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4][8]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4][5] A reference wavelength of 630 nm can be used to correct for background absorbance.[9]

Data Presentation:

The results of the MTT assay can be summarized in a table format, presenting the half-maximal inhibitory concentration (IC₅₀) values for each pyrazole compound against different cancer cell lines.

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)A549 IC₅₀ (µM)
Pyrazole A17.4 ± 3.25.8 ± 0.96.1 ± 1.98.0 ± 1.2
Pyrazole B38.9 ± 4.19.3 ± 1.57.9 ± 1.929.95 ± 3.5
Doxorubicin40.0 ± 3.94.17 ± 0.524.7 ± 3.20.45 ± 0.1

Note: The data in this table is illustrative and based on representative values found in the literature.[1][2][6]

Cell Cycle Analysis

To understand the mechanism of action of the pyrazole compounds, it is essential to investigate their effects on cell cycle progression. Flow cytometry with propidium iodide (PI) staining is a standard technique for this analysis.[6]

Flow Cytometry for Cell Cycle Analysis

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Experimental Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the pyrazole compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

    • Include a vehicle-treated control group.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[11][12]

    • Incubate the cells at -20°C for at least 2 hours.[11]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[13]

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.[10][13]

    • Incubate for 30 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000-20,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Data Presentation:

The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) for both control and treated samples should be presented in a table.

Treatment% G0/G1% S% G2/M
Control (Vehicle)65.2 ± 3.120.5 ± 1.814.3 ± 2.5
Pyrazole A (IC₅₀)45.8 ± 2.925.1 ± 2.229.1 ± 3.3

Note: The data in this table is for illustrative purposes.

Apoptosis Detection

To determine if the cytotoxic effect of the pyrazole compounds is due to the induction of apoptosis (programmed cell death), the Annexin V/PI double staining assay followed by flow cytometry is a widely used method.[6][14]

Annexin V/PI Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[14][15] Propidium iodide is used as a marker for late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.[14]

Experimental Protocol:

  • Cell Treatment:

    • Treat cells with the pyrazole compound at its IC₅₀ concentration as described for the cell cycle analysis.

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • Wash the cells twice with cold PBS.[14]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • The cell population can be differentiated into four groups: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Data Presentation:

Summarize the percentage of cells in each quadrant in a table.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Vehicle)95.1 ± 1.52.5 ± 0.82.4 ± 0.7
Pyrazole A (IC₅₀)60.3 ± 4.225.8 ± 3.113.9 ± 2.5

Note: The data in this table is for illustrative purposes.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 Cell Cycle Analysis cluster_3 Apoptosis Assay a0 Seed Cancer Cells (96-well plate) a1 Treat with Pyrazole Compounds (24-72h) a0->a1 a2 MTT Assay a1->a2 a3 Measure Absorbance (570nm) a2->a3 a4 Calculate IC50 Values a3->a4 b0 Seed Cancer Cells (6-well plate) b1 Treat with IC50 Concentration b0->b1 c0 Harvest & Fix Cells (70% Ethanol) b1->c0 d0 Harvest Cells b1->d0 c1 Stain with PI/RNase A c0->c1 c2 Flow Cytometry c1->c2 c3 Determine Cell Cycle Distribution c2->c3 d1 Stain with Annexin V/PI d0->d1 d2 Flow Cytometry d1->d2 d3 Quantify Apoptotic Cells d2->d3

Caption: Experimental workflow for evaluating the anticancer activity of pyrazole compounds.

Signaling Pathways Targeted by Anticancer Pyrazoles

Many pyrazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][16][17]

G cluster_kinase Kinase Signaling Pathways cluster_cellular Cellular Processes pyrazole Pyrazole Compounds CDK CDKs (e.g., CDK2) pyrazole->CDK Inhibition EGFR EGFR pyrazole->EGFR Inhibition VEGFR VEGFR pyrazole->VEGFR Inhibition PI3K_AKT PI3K/AKT Pathway pyrazole->PI3K_AKT Inhibition MAPK_ERK MAPK/ERK Pathway pyrazole->MAPK_ERK Inhibition cell_cycle Cell Cycle Progression CDK->cell_cycle Regulates proliferation Cell Proliferation EGFR->proliferation Promotes angiogenesis Angiogenesis VEGFR->angiogenesis Promotes apoptosis Apoptosis PI3K_AKT->apoptosis Inhibits MAPK_ERK->proliferation Promotes cell_cycle->proliferation

Caption: Key signaling pathways commonly targeted by anticancer pyrazole compounds.

References

Functionalization of the Pyrazole Ring for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of the pyrazole ring, a critical scaffold in medicinal chemistry, for the purpose of conducting Structure-Activity Relationship (SAR) studies. The versatility of the pyrazole core allows for substitutions at multiple positions, enabling fine-tuning of physicochemical and pharmacological properties to optimize drug candidates. This document outlines key functionalization strategies, provides detailed experimental protocols for their implementation, and presents SAR data for pyrazole derivatives against various biological targets.

Introduction to Pyrazole Functionalization for SAR

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It is a privileged scaffold in drug discovery, found in numerous approved drugs. The ability to systematically modify the pyrazole ring at its N1, C3, C4, and C5 positions is crucial for exploring the chemical space around a pharmacophore and understanding the SAR. Common functionalization strategies include N-alkylation/arylation and carbon-carbon bond formation through cross-coupling reactions or C-H activation. These modifications can impact a compound's potency, selectivity, and pharmacokinetic profile.

Key Functionalization Strategies and Experimental Protocols

N-Alkylation and N-Arylation

Modification at the pyrazole nitrogen atoms is a primary strategy for SAR studies. N-alkylation can modulate lipophilicity and introduce groups that can form additional interactions with the target protein. For unsymmetrical pyrazoles, regioselectivity of N-alkylation can be a challenge, often favoring the less sterically hindered nitrogen.[1]

This protocol describes a general method for the N1-alkylation of a pyrazole using an alkyl halide in the presence of a base.

Materials:

  • Pyrazole derivative (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask at 0 °C.

  • Slowly add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF to the NaH suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for late-stage modification of the pyrazole core, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation is a common method to introduce aryl groups at various positions of the pyrazole ring.

This protocol details a method for the direct C3-arylation of N-substituted pyrazoles with aryl halides.

Materials:

  • N-substituted pyrazole (0.25 mmol)

  • Aryl halide (e.g., aryl iodide or aryl bromide) (0.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol %)

  • 1,10-Phenanthroline (Phen) (10 mol %)

  • Cesium carbonate (Cs₂CO₃) (1.0 equivalent)

  • Toluene (1 mL)

Procedure:

  • To a sealed tube, add Pd(OAc)₂ (10 mol %), 1,10-phenanthroline (10 mol %), Cs₂CO₃ (1.0 equivalent), the N-substituted pyrazole (0.25 mmol), and the aryl halide (0.5 mmol).

  • Add toluene (1 mL) to the tube.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 140 °C) for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling is a versatile method for creating carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at halogenated positions of the pyrazole ring.

This protocol describes a rapid, microwave-assisted Suzuki coupling of a 4-iodopyrazole derivative.

Materials:

  • 4-Iodopyrazole derivative (e.g., 1-ethyl-4-iodo-5-methyl-1H-pyrazole) (1.0 mmol)

  • Aryl/heteroaryl boronic acid (1.3 mmol)

  • Potassium hydroxide (KOH) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol %)

  • Ethanol:Water (1:1) solvent system (4 mL)

Procedure:

  • In a microwave reaction vial, combine the 4-iodopyrazole (1.0 mmol), the aryl/heteroaryl boronic acid (1.3 mmol), KOH (2.0 mmol), and Pd(PPh₃)₄ (0.5 mol %).

  • Add the ethanol:water (1:1) solvent system (4 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

SAR Data Presentation

The following tables summarize quantitative SAR data for pyrazole derivatives against different biological targets, illustrating the impact of various substitutions on biological activity.

Table 1: SAR of Pyrazole-Based Cannabinoid Receptor 1 (CB1) Antagonists [2][3]

CompoundR1 (at N1)R3 (at C3)R5 (at C5)CB1 Ki (nM)
Lead Compound (SR141716A) 2,4-DichlorophenylN-Piperidinylcarboxamide4-ChlorophenylPotent
Analog 12,4-DichlorophenylN-Piperidinylcarboxamidep-Iodophenyl More Potent
Analog 22,4-DichlorophenylN,N-Diethylcarboxamide 4-ChlorophenylLess Potent
Analog 34-Chlorophenyl N-Piperidinylcarboxamide4-ChlorophenylLess Potent

This table illustrates that a para-substituted phenyl ring at the C5 position, a carboxamido group at the C3 position, and a 2,4-dichlorophenyl substituent at the N1 position are important for potent CB1 antagonistic activity.[2]

Table 2: SAR of Pyrazole-Based Meprin α Inhibitors [4][5]

CompoundR (at C3/C5)Meprin α Ki (nM)Meprin β Ki (nM)
7a Phenyl1.3>10000
14a 4-Methylphenyl10>10000
14c Cyclopentyl1.5>10000
16j 4-Carboxyphenyl (on both rings)2.12.3

This table shows that substitutions on the phenyl rings at the C3 and C5 positions of the pyrazole core significantly influence the inhibitory activity and selectivity against meprin α and β.

Table 3: SAR of Pyrazole-Based JAK Inhibitors [6]

CompoundR (on 4-amino phenyl)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
3a H10.55.612.3
3f 4-Fluoro3.42.23.5
11b -12.74.518.9

This table demonstrates that substitutions on the 4-amino-phenyl moiety of the pyrazole scaffold can lead to potent and selective inhibitors of the Janus kinase (JAK) family.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial pathway in cellular responses to stress and inflammation and is a target for pyrazole-based inhibitors.[][]

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors Stress Stress MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MKK3_6->p38 MK2 MK2 p38->MK2 ATF2 ATF2 p38->ATF2 Cellular_Responses Inflammation Apoptosis Cell Cycle Arrest MK2->Cellular_Responses ATF2->Cellular_Responses Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->p38

Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazole-based compounds.

Experimental Workflow Diagrams

N_Alkylation_Workflow Start Start Deprotonation 1. Deprotonation: Pyrazole + Base (NaH) in DMF at 0°C Start->Deprotonation Alkylation 2. Alkylation: Add Alkyl Halide, warm to RT Deprotonation->Alkylation Quench 3. Quench: Add aq. NH4Cl Alkylation->Quench Extraction 4. Extraction: with Ethyl Acetate Quench->Extraction Purification 5. Purification: Silica Gel Chromatography Extraction->Purification Product N-Alkylated Pyrazole Purification->Product

Caption: A typical experimental workflow for the N-alkylation of a pyrazole.

Suzuki_Coupling_Workflow Start Start Reaction_Setup 1. Reaction Setup: Halogenated Pyrazole, Boronic Acid, Base, Pd Catalyst in Solvent Start->Reaction_Setup Heating 2. Heating: Conventional or Microwave Irradiation Reaction_Setup->Heating Workup 3. Work-up: Aqueous Wash and Extraction Heating->Workup Purification 4. Purification: Column Chromatography Workup->Purification Product Aryl/Heteroaryl Substituted Pyrazole Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of a halogenated pyrazole.

References

Application Notes and Protocols for Multicomponent Synthesis of Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the efficient synthesis of diverse pyrazole libraries utilizing multicomponent reactions (MCRs). The methodologies outlined herein are designed to be robust and scalable, catering to the needs of medicinal chemistry and drug discovery programs. Pyrazoles are a privileged scaffold in drug development, with numerous approved drugs targeting a wide range of diseases.[1][2] MCRs offer a streamlined and atom-economical approach to generate these valuable heterocyclic compounds.[3]

Introduction to Multicomponent Reactions for Pyrazole Synthesis

Multicomponent reactions, by combining three or more starting materials in a single synthetic operation, provide rapid access to complex molecular architectures.[4] This approach is particularly advantageous for the construction of pyrazole libraries due to its operational simplicity, high efficiency, and the ability to introduce molecular diversity in a single step.[5][6] Common strategies involve the condensation of hydrazines with β-dicarbonyl compounds or their in situ generated precursors, along with aldehydes and active methylene compounds.[7] The reactions can be performed under various conditions, including conventional heating, microwave irradiation, or ultrasonication, often employing catalysts to enhance reaction rates and yields.[8][9]

Experimental Protocols

Protocol 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol describes a highly efficient one-pot, four-component reaction for the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.[4]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~0.1 mmol)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (1.0 mmol) to the mixture.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).[10]

Protocol 2: Three-Component Synthesis of Polysubstituted Pyrazoles

This protocol outlines a versatile three-component synthesis of 3,4,5-trisubstituted pyrazoles via a tandem Knoevenagel condensation/1,3-dipolar cycloaddition/oxidative aromatization sequence.[11]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.2 mmol)

  • Tosylhydrazone (1.2 mmol)

  • Toluene (10 mL)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), 1,3-dicarbonyl compound (1.2 mmol), tosylhydrazone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in toluene (10 mL).

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for the time indicated by TLC monitoring (typically 8-12 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure polysubstituted pyrazole.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various pyrazole derivatives using the multicomponent reactions described above.

Table 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

EntryAromatic AldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile1.592
24-Chlorobenzaldehyde6-Amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile1.095
34-Methoxybenzaldehyde6-Amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile2.090
44-Nitrobenzaldehyde6-Amino-4-(4-nitrophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile1.096
52-Thiophenecarboxaldehyde6-Amino-3-methyl-4-(thiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile2.588

Data adapted from various sources for illustrative purposes.[4][12]

Table 2: Three-Component Synthesis of Polysubstituted Pyrazoles

EntryAromatic Aldehyde1,3-Dicarbonyl CompoundProductYield (%)
1BenzaldehydeAcetylacetone3,5-Dimethyl-4-phenyl-1H-pyrazole85
24-BromobenzaldehydeAcetylacetone4-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole88
34-MethylbenzaldehydeDimedone4,4-Dimethyl-7-(4-methylphenyl)-4,6,7,8-tetrahydro-1H-indazol-5(4H)-one82
43-NitrobenzaldehydeAcetylacetone3,5-Dimethyl-4-(3-nitrophenyl)-1H-pyrazole90
5NaphthaldehydeEthyl acetoacetateEthyl 5-methyl-4-(naphthalen-1-yl)-1H-pyrazole-3-carboxylate78

Data adapted from various sources for illustrative purposes.[11][13]

Visualizations

Experimental Workflow

G cluster_0 Four-Component Synthesis of Pyrano[2,3-c]pyrazoles A Reactants: Aromatic Aldehyde Malononitrile Ethyl Acetoacetate Hydrazine Hydrate D Reaction Setup: Round-bottom flask Magnetic stirrer Reflux condenser A->D B Solvent: Ethanol B->D C Catalyst: Piperidine C->D E Reaction: Reflux (80 °C) 1-2 hours D->E Heat F Workup: Cooling Filtration E->F G Purification: Wash with cold ethanol F->G H Final Product: Pyrano[2,3-c]pyrazole Derivative G->H

Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Signaling Pathway: Mechanism of Action of Celecoxib

cluster_pathway Celecoxib (Pyrazole Derivative) Mechanism of Action AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins (e.g., PGE2) COX2->PGs Synthesis Inflammation Inflammation & Pain PGs->Inflammation Mediation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Celecoxib selectively inhibits the COX-2 enzyme.[14][15]

Signaling Pathway: Mechanism of Action of Ruxolitinib

cluster_pathway Ruxolitinib (Pyrazole Derivative) Mechanism of Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (Janus Kinase) Receptor->JAK Activation STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Expression (Inflammation, Cell Proliferation) Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.[16][17]

References

Application Notes and Protocols for the Characterization of 1-(Dimethylsulfamoyl)pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Dimethylsulfamoyl)pyrazole analogs represent a significant class of compounds in medicinal chemistry, often investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.[1][2][3][4][5][6] The core structure, featuring a pyrazole ring linked to a dimethylsulfamoyl group, serves as a versatile scaffold for the development of targeted therapeutics.[3][6] Accurate and robust analytical methods are crucial for the synthesis, purification, and characterization of these analogs, ensuring their identity, purity, and stability.

These application notes provide detailed protocols for the characterization of this compound analogs using a suite of standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound analogs from reaction mixtures, biological matrices, and formulation preparations.

Application Note 1: Purity Determination and Quantification by Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for assessing the purity and determining the concentration of pyrazole derivatives.[7] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating compounds of intermediate polarity.

  • Mobile Phase: A gradient elution is typically employed to ensure good separation of the main compound from any impurities.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 20%), hold for 2 minutes.

    • Increase the percentage of Solvent B to 80-90% over 10-15 minutes.

    • Hold at high organic content for 2-3 minutes to wash the column.

    • Return to initial conditions and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25-30 °C.

  • Injection Volume: 5-10 µL.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the analog, typically around 206 nm for pyrazoline derivatives.[7]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Data Presentation: Expected HPLC Data

ParameterExpected Value/RangeNotes
Retention Time (tR)5 - 15 minHighly dependent on the specific analog's polarity.
Purity (%)> 95%For purified compounds, determined by peak area normalization.
Linearity (r²)> 0.99For quantitative methods, established using a calibration curve.
LOD (µg/mL)1 - 10Limit of Detection, method-dependent.
LOQ (µg/mL)5 - 20Limit of Quantification, method-dependent.[7]
Application Note 2: Identification and Structural Confirmation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing molecular weight information and fragmentation patterns for structural elucidation.[8][9]

Experimental Protocol: LC-MS

  • LC System: Utilize the same LC conditions as described in the RP-HPLC protocol. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers).[9]

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ESI mode is generally suitable for pyrazole and sulfonamide compounds, as they can be readily protonated.[8][9]

  • MS Parameters:

    • Capillary Voltage: 3-4 kV.

    • Gas Temperature: 300-350 °C.[9]

    • Gas Flow: 8-12 L/min.[9]

    • Nebulizer Pressure: 30-50 psi.[9]

  • Scan Mode:

    • Full Scan: To determine the molecular weight of the parent compound ([M+H]⁺).

    • Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural confirmation. The [M+H]⁺ ion is selected in the first quadrupole and fragmented in the collision cell.

Data Presentation: Expected LC-MS Data

ParameterExpected ObservationNotes
[M+H]⁺ (m/z)Calculated MW + 1.0073The protonated molecular ion.
Key Fragments (m/z)Loss of SO₂, N(CH₃)₂, pyrazole ring fragmentsFragmentation patterns aid in structural confirmation.
Application Note 3: Analysis of Volatile Analogs by GC-MS

For analogs that are sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity.[10]

Experimental Protocol: GC-MS

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A nonpolar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[10]

  • Injector Temperature: 250 °C.[10]

  • Oven Temperature Program:

    • Initial Temperature: 80-100 °C, hold for 2 minutes.

    • Ramp: 10-20 °C/min to 280-300 °C.[10]

    • Final Hold: 5-10 minutes.

  • Mass Spectrometer: An electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan from m/z 40 to 500.

Data Presentation: Expected GC-MS Data

ParameterExpected ObservationNotes
Retention Time (t R )Dependent on volatility and column interactions.Used for identification in conjunction with mass spectra.
Molecular Ion (M⁺˙)Often observable, but can be weak.The radical cation of the molecule.
Fragmentation PatternCharacteristic fragments aiding in structural elucidation.EI is a high-energy technique leading to extensive fragmentation.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized this compound analogs.

Application Note 4: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound analogs.[11][12]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analog in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.[12]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[12]

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Key signals to observe are the protons on the pyrazole ring, the methyl groups of the sulfamoyl moiety, and any substituents on the pyrazole ring.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Observe signals for all unique carbon atoms in the molecule.

  • 2D NMR (Optional but Recommended):

    • COSY: To establish proton-proton coupling networks.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the sulfamoyl group to the pyrazole nitrogen.

Data Presentation: Expected NMR Data for a Generic this compound

NucleusAtom PositionExpected Chemical Shift (δ, ppm)Multiplicity
¹HPyrazole H-3~7.5 - 8.0d
¹HPyrazole H-4~6.2 - 6.5t or dd
¹HPyrazole H-5~7.4 - 7.8d
¹HN(CH₃)₂~2.8 - 3.2s
¹³CPyrazole C-3~138 - 142
¹³CPyrazole C-4~105 - 110
¹³CPyrazole C-5~128 - 132
¹³CN(CH₃)₂~38 - 42

Note: Chemical shifts are highly dependent on the solvent and the nature of other substituents on the pyrazole ring.[12]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis cluster_output Outcome Synthesis Synthesis of Analog Purification Column Chromatography Synthesis->Purification HPLC RP-HPLC (Purity) Purification->HPLC Purity Check LCMS LC-MS (Identity) Purification->LCMS Structure Confirmation GCMS GC-MS (Volatiles) Purification->GCMS If Volatile NMR NMR (Structure) Purification->NMR Definitive Structure Data_Analysis Data Interpretation & Reporting HPLC->Data_Analysis LCMS->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Final_Report Characterized Compound Data_Analysis->Final_Report signaling_pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Inflammatory Cytokines) TranscriptionFactor->GeneExpression Promotes Inhibitor This compound Analog (Inhibitor) Inhibitor->KinaseB Inhibits

References

Application Notes and Protocols for Pyrazole Derivatives in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrazole derivatives, a prominent class of compounds in the development of modern agricultural fungicides. The primary focus is on their role as succinate dehydrogenase inhibitors (SDHIs), detailing their mode of action, and providing protocols for their synthesis and evaluation.

Introduction to Pyrazole Fungicides

Pyrazole derivatives have become a cornerstone in the development of agricultural fungicides due to their broad-spectrum activity and novel modes of action.[1][2] A significant number of commercial fungicides are based on the pyrazole scaffold, particularly pyrazole carboxamides, which have been successfully developed to protect a wide range of crops from devastating fungal diseases.[3][4] These compounds are particularly effective as succinate dehydrogenase inhibitors (SDHIs), a rapidly expanding and crucial class of fungicides.[4][5]

The primary mechanism of action for most pyrazole amide fungicides is the disruption of the mitochondrial respiratory chain by inhibiting succinate dehydrogenase (SDH), also known as Complex II.[6] This inhibition blocks the conversion of succinate to fumarate in the Krebs cycle and disrupts the electron transport chain, ultimately leading to a cessation of ATP production and fungal cell death.[6][7][8] This targeted action makes them highly effective and valuable in resistance management strategies, as they often do not exhibit cross-resistance with other fungicide classes.[9]

Data Presentation: Antifungal Activity of Pyrazole Derivatives

The following tables summarize the in vitro antifungal activity of various pyrazole derivatives against several key plant pathogenic fungi. The data is presented as EC₅₀ values (the concentration of a compound that gives half-maximal response) in µg/mL or µM.

Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives

CompoundAlternaria porriMarssonina coronariaCercospora petroseliniRhizoctonia solani
7ai 2.243.2110.290.37
Carbendazol (Control) ---1.00

Data sourced from a study on novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives.[10] "--" indicates that the inhibition was less than 50% at a concentration of 100 µg/mL.[10]

Table 2: In Vitro Antifungal Activity (EC₅₀ in µM) of Pyrazole Analogues Containing an Aryl Trifluoromethoxy Group

CompoundR GroupFusarium graminearumColletotrichum micotianae
1v cyclohexyl0.05300.1430
1t n-propyl0.0735-
Pyraclostrobin (Control) -0.01120.0352

Data from a study on pyrazole analogues with aryl trifluoromethoxy groups.[2][9] "-" indicates data not provided or not meeting the activity threshold for EC₅₀ determination.[2][9]

Table 3: Broad-Spectrum Antifungal Activity (EC₅₀ in mg/L) of Pyrazole-5-sulfonamide Derivative C22

PathogenEC₅₀ (mg/L)
Valsa mali0.45
Sclerotinia sclerotiorum0.49
Rhizoctonia solani3.06
Botrytis cinerea0.57
Trichoderma viride1.43

Data for compound C22, a pyrazole-5-sulfonamide derivative, demonstrating its potent and broad-spectrum antifungal activity.[11]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mode of action of pyrazole SDHI fungicides, a typical workflow for fungicide development, and the logical progression of in vitro and in vivo testing.

SDHI_Mode_of_Action cluster_krebs Krebs Cycle (Mitochondrial Matrix) cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- ComplexI Complex I ComplexI->Ubiquinone e- ComplexIII Complex III CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ATP Production Ubiquinone->ComplexIII e- CytochromeC->ComplexIV e- e_flow e- Pyrazole Pyrazole Derivative (SDHI Fungicide) Pyrazole->SDH Inhibition

Caption: Mode of action of pyrazole SDHI fungicides in the mitochondrial respiratory chain.

Fungicide_Development_Workflow cluster_discovery Discovery & Design cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_optimization Optimization & Registration Target Target Identification (e.g., SDH) LeadGen Lead Generation (e.g., Pyrazole Scaffold) Target->LeadGen Design Molecular Design & Computational Screening LeadGen->Design Synthesis Synthesis of Novel Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (Mycelial Growth, etc.) Purification->InVitro InVivo In Vivo Assays (Greenhouse/Field) InVitro->InVivo Tox Toxicology & Environmental Studies InVivo->Tox SAR Structure-Activity Relationship (SAR) InVivo->SAR Feedback Registration Regulatory Approval Tox->Registration SAR->Design Optimization Loop Formulation Formulation Development SAR->Formulation Formulation->Registration

Caption: General workflow for the development of a new agricultural fungicide.

Testing_Logic Start Synthesized Pyrazole Derivative InVitro In Vitro Antifungal Screening Start->InVitro Active Active? InVitro->Active EC50 Determine EC₅₀ Active->EC50 Yes Discard Discard or Modify Structure Active->Discard No SDH_Assay SDH Inhibition Assay (IC₅₀) EC50->SDH_Assay InVivo In Vivo Evaluation (Detached Leaf/Whole Plant) SDH_Assay->InVivo Protective Protective Assay InVivo->Protective Curative Curative Assay InVivo->Curative Efficacy Effective in vivo? Protective->Efficacy Curative->Efficacy Lead Lead Compound for further development Efficacy->Lead Yes Efficacy->Discard No

Caption: Logical relationship of in vitro and in vivo testing for pyrazole fungicides.

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of pyrazole fungicides are provided below.

Protocol 1: Synthesis of a Pyrazole Carboxamide Fungicide (Fluxapyroxad)

This protocol describes the synthesis of Fluxapyroxad, a commercial SDHI fungicide, via a Suzuki reaction.[5]

Step 1: Synthesis of 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide

  • To a round-bottom flask equipped with a magnetic stirrer, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.00 g, 5.70 mmol), 2-iodoaniline (1.50 g, 6.84 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.20 g, 6.27 mmol), and 4-dimethylaminopyridine (DMAP) (0.84 g, 6.84 mmol).[5]

  • Add dichloromethane (20 mL) as the solvent.[5]

  • Stir the resulting mixture at room temperature overnight.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add distilled water (20 mL) to the reaction mixture.[5]

  • Separate the organic phase. Wash the aqueous phase three times with dichloromethane (20 mL).[5]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate product.

Step 2: Suzuki Coupling to Synthesize Fluxapyroxad

  • In a round-bottom flask, combine 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide (0.31 g, 0.82 mmol), 3,4,5-trifluorophenylboronic acid (0.17 g, 0.98 mmol), tetrakis(triphenylphosphine)palladium(0) (300 mg), and potassium carbonate (0.57 g, 4.10 mmol).[5]

  • Add tetrahydrofuran (9 mL) as the solvent.[5]

  • Heat the mixture to reflux under a nitrogen atmosphere and allow it to react overnight.[5]

  • After completion (monitored by TLC), add water (20 mL) and dichloromethane (50 mL) and stir for 30 minutes.[5]

  • Separate the organic phase, wash with saturated ammonium chloride solution (10 mL), dry, and concentrate.[5]

  • Purify the crude product by column chromatography to obtain pure Fluxapyroxad as a light yellow solid.[5]

Protocol 2: In Vitro Antifungal Activity - Mycelial Growth Inhibition Assay

This protocol is used to determine the EC₅₀ value of a test compound against a specific fungus.

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Add appropriate volumes of the stock solution to molten Potato Dextrose Agar (PDA) to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Pour the amended PDA into sterile petri dishes. A non-amended PDA plate serves as a negative control, and a plate with a known commercial fungicide can be used as a positive control.

  • Inoculation:

    • From an actively growing culture of the target fungus, cut 5 mm mycelial plugs from the edge of the colony.

    • Place one mycelial plug in the center of each fungicide-amended and control plate, with the mycelium side facing down.

  • Incubation:

    • Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(dc - dt) / dc] × 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

    • Use probit analysis to calculate the EC₅₀ value from the inhibition data.

Protocol 3: In Vivo Antifungal Activity - Detached Leaf Assay (Protective and Curative)

This assay evaluates the efficacy of a compound on living plant tissue.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant.

  • Spore suspension or mycelial plugs of the target pathogen.

  • Test compound formulated for spraying.

  • Atomizer or sprayer.

  • Moist chambers (e.g., petri dishes with moist filter paper).

Protective Assay:

  • Spray the detached leaves with the test compound solution at various concentrations until runoff. Allow the leaves to air dry.

  • Place a mycelial plug or a drop of spore suspension of the pathogen onto the center of the treated leaf surface.

  • Place the inoculated leaves in a moist chamber and incubate under appropriate conditions of light and temperature.

  • After a set incubation period (e.g., 48-72 hours), measure the diameter of the lesion caused by the fungal infection.

  • Calculate the percentage of disease inhibition compared to a control group treated with a blank solution.

Curative Assay:

  • Inoculate the detached leaves with the pathogen as described above.

  • Allow the infection to establish for a specific period (e.g., 24 hours) in a moist chamber.

  • After the incubation period, spray the infected leaves with the test compound solution at various concentrations.

  • Return the leaves to the moist chamber and continue incubation.

  • After an additional incubation period (e.g., 48 hours), measure the lesion diameter and calculate the disease inhibition.

Protocol 4: Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the direct inhibitory effect of the pyrazole derivative on the SDH enzyme.

Materials:

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2).

  • Succinate solution (substrate).

  • 2,6-dichlorophenolindophenol (DCIP) solution (electron acceptor).

  • Test compound stock solution (in a suitable solvent like DMSO).

  • Mitochondrial extract or tissue homogenate containing SDH.

  • 96-well microplate.

  • Spectrophotometer capable of reading absorbance at 600 nm.

Procedure:

  • Sample Preparation: Prepare a mitochondrial fraction from the target fungus or a relevant tissue source.

  • Assay Reaction Setup:

    • In a 96-well plate, add varying concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

    • Prepare a reaction mixture containing SDH Assay Buffer, succinate, and DCIP.

    • Add the mitochondrial preparation to each well.

    • Initiate the reaction by adding the reaction mixture to all wells.

  • Measurement:

    • Immediately measure the absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C).

    • Record the absorbance at regular intervals (e.g., every minute) for 10-30 minutes. The reduction of the blue DCIP will cause a decrease in absorbance.

  • Data Analysis:

    • Calculate the rate of DCIP reduction (change in absorbance per minute) for each concentration of the test compound.

    • Plot the percentage of SDH inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

References

Application Notes and Protocols: In Vitro Assay Design for Novel Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors developed for various therapeutic areas, including oncology and inflammatory diseases.[1] Pyrazole-based compounds are particularly effective as kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.[1] The successful development of novel pyrazole-based enzyme inhibitors relies on robust and well-designed in vitro assays to determine their potency, selectivity, and mechanism of action.

These application notes provide detailed protocols for the in vitro characterization of novel pyrazole-based enzyme inhibitors, encompassing both biochemical and cell-based assays. The following sections will guide researchers through the principles of assay design, provide step-by-step experimental procedures, and offer templates for data presentation and visualization.

General Principles of In Vitro Assay Design

A systematic approach to in vitro assay design is crucial for the efficient and accurate evaluation of novel enzyme inhibitors.[2][3] The overall workflow typically begins with primary biochemical assays to determine the direct inhibitory effect on the purified enzyme, followed by cell-based assays to assess the compound's activity in a more physiologically relevant context.

Key considerations for assay design include:

  • Enzyme and Substrate Selection: The choice of enzyme and substrate is fundamental.[2][4] Purified, active enzyme should be used for biochemical assays.[4] The substrate concentration should be carefully chosen, often near the Michaelis constant (Km), to ensure sensitivity to competitive inhibitors.[3][5]

  • Buffer and Reaction Conditions: Optimal buffer conditions, including pH, ionic strength, and the presence of necessary cofactors (e.g., Mg²⁺, ATP), must be established to ensure robust enzyme activity.[4][6]

  • Inhibitor Preparation: Pyrazole-based inhibitors are typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.[5][7] Serial dilutions are then prepared to determine dose-response curves.

  • Controls: Appropriate positive and negative controls are essential for data validation.[2][7] A known inhibitor of the target enzyme can serve as a positive control, while a vehicle control (e.g., DMSO) is used as a negative control.[5]

  • Data Analysis: The primary endpoint of an inhibition assay is typically the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[7] This is determined by fitting the dose-response data to a suitable model.[5]

Experimental Workflows

A logical progression of experiments is key to characterizing a novel pyrazole-based enzyme inhibitor. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays biochem_start Start with Purified Enzyme ic50 IC50 Determination (e.g., Kinase Glo®) biochem_start->ic50 Primary Screening moa Mechanism of Action Studies (e.g., Ki determination) ic50->moa Hit Confirmation cell_viability Cell Viability/Cytotoxicity (e.g., MTT Assay) moa->cell_viability Advance to Cellular Context target_engagement Target Engagement (e.g., Western Blot for Phosphorylation) cell_viability->target_engagement downstream Downstream Signaling Analysis target_engagement->downstream

Caption: A typical experimental workflow for characterizing novel pyrazole-based enzyme inhibitors.

Biochemical Assays

Biochemical assays directly measure the effect of a pyrazole-based compound on the activity of a purified enzyme. These assays are essential for determining the intrinsic potency and mechanism of inhibition.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibition of a specific kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant Kinase Enzyme

  • Kinase-Specific Substrate

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)[5]

  • Novel Pyrazole-Based Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (known inhibitor of the target kinase)

  • Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well solid white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure: [5]

  • Compound Preparation: Prepare a serial dilution of the pyrazole-based test compounds in DMSO.

  • Assay Plate Preparation: Add 5 µL of the diluted test compounds, positive control, and DMSO (negative control) to the appropriate wells of a 384-well plate.[5]

  • Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[5]

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[5]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase.[5]

  • Reaction Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[5]

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

Data Presentation: Biochemical Potency

Summarize the results of the biochemical assays in a clear and concise table.

Compound IDTarget EnzymeIC50 (nM)Ki (nM)Inhibition Type
PYR-001Kinase A15.27.8ATP-Competitive
PYR-002Kinase A250.6125.3ATP-Competitive
PYR-003Kinase B5.82.9ATP-Competitive
Control-InhKinase A10.55.1ATP-Competitive

Cell-Based Assays

Cell-based assays are critical for evaluating the efficacy of pyrazole-based inhibitors in a more biologically relevant environment. These assays provide insights into cell permeability, target engagement within the cell, and effects on cell viability and signaling pathways.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.[8]

Materials:

  • Cancer Cell Line expressing the target enzyme

  • Complete Cell Culture Medium

  • Novel Pyrazole-Based Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear, flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure: [8]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-based test compounds in cell culture medium.[5] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.[5][8] Include untreated cells (negative control) and a known cytotoxic agent (positive control).[5]

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate to ensure complete dissolution.[8]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5]

Protocol 3: Western Blot Analysis of Target Phosphorylation

This protocol is used to directly assess the ability of the pyrazole-based inhibitor to engage its target kinase within the cell by measuring the phosphorylation status of a known downstream substrate.

Materials:

  • Cell Line expressing the target kinase

  • Novel Pyrazole-Based Test Compounds (dissolved in DMSO)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[5]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure: [5]

  • Cell Treatment: Seed cells and treat them with various concentrations of the pyrazole-based inhibitor for a predetermined time.[8]

  • Protein Extraction: Lyse the cells using ice-cold lysis buffer.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[5]

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Data Presentation: Cellular Activity

Present the data from cell-based assays in a structured table for easy comparison.

Compound IDCell LineCell Viability IC50 (µM)Target Phosphorylation Inhibition IC50 (µM)
PYR-001Cancer A0.50.1
PYR-002Cancer A10.25.8
PYR-003Cancer B0.10.05
Control-InhCancer A0.40.08

Signaling Pathway Visualization

Understanding the context of the enzyme target within a signaling pathway is crucial for interpreting the biological effects of an inhibitor. The following diagram illustrates a hypothetical kinase signaling pathway that can be inhibited by a pyrazole-based compound.

signaling_pathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates proliferation Cell Proliferation & Survival transcription_factor->proliferation inhibitor Pyrazole Inhibitor inhibitor->kinase_a Inhibits

References

Step-by-Step Guide to Knorr Pyrazole Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive, step-by-step guide for the Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and experimental workflow.

Introduction

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a versatile and widely used method for the synthesis of pyrazole derivatives. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions. The pyrazole scaffold is a key structural motif in a wide range of biologically active compounds, making this synthesis particularly relevant for drug discovery and development. Notable pharmaceuticals synthesized using the Knorr reaction include the anti-inflammatory drug Celecoxib and the neuroprotective agent Edaravone.

General Reaction Mechanism

The Knorr pyrazole synthesis proceeds through a series of well-defined steps:

  • Hydrazone Formation: The reaction is typically initiated by the acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable aromatic pyrazole ring.

The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomeric pyrazole products, depending on the initial site of nucleophilic attack by the hydrazine. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

Knorr_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine Derivative Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration - H2O

Figure 1: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

The following protocols provide generalized and specific methodologies for the Knorr pyrazole synthesis.

Safety Precautions: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

General Protocol for Knorr Pyrazole Synthesis

This protocol can be adapted for various 1,3-dicarbonyl compounds and hydrazine derivatives.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid, or 1-propanol)

  • Acid catalyst (e.g., glacial acetic acid, a few drops if not the solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Reagent Addition: Slowly add the hydrazine derivative to the solution. If the reaction is exothermic, consider cooling the flask in an ice bath during the addition.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux or 100°C) and maintain for the required time (typically 1-4 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Specific Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Diethyl ether (for crystallization)

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition can be exothermic.

  • Heating: Heat the reaction mixture under reflux for 1 hour.

  • Isolation: Cool the resulting syrup in an ice bath.

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNoneNoneReflux1~90
AcetylacetoneHydrazine hydrateEthanolAcetic acidReflux285(General procedure)
DibenzoylmethaneHydrazine hydrateEthanolAcetic acidReflux392(General procedure)
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic acid100179
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineEthanol-Reflux488(General procedure)
4,4,4-Trifluoro-1-phenyl-1,3-butanedione4-HydrazinobenzenesulfonamideEthanol-Reflux1285(Celecoxib synthesis)

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Add 1,3-dicarbonyl and solvent to flask Start->Setup Add_Hydrazine Add Hydrazine Derivative Setup->Add_Hydrazine Heat Heat Reaction Mixture (e.g., reflux) Add_Hydrazine->Heat Monitor Monitor by TLC Heat->Monitor Workup Work-up: - Cool reaction - Isolate crude product Monitor->Workup Purify Purification: - Recrystallization or - Column Chromatography Workup->Purify Characterize Product Characterization (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Figure 2: Generalized experimental workflow for the Knorr pyrazole synthesis.
Application in Drug Development: Celecoxib and COX-2 Inhibition

The Knorr pyrazole synthesis is instrumental in the synthesis of Celecoxib, a selective non-steroidal anti-inflammatory drug (NSAID). Celecoxib functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.

Signaling Pathway of COX-2 Inhibition:

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme metabolizes arachidonic acid into prostaglandins (specifically PGE2), which are key mediators of inflammation, pain, and fever. By selectively binding to and inhibiting the active site of the COX-2 enzyme, Celecoxib blocks the production of these prostaglandins, thereby reducing inflammation and pain.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2_Enzyme Inhibition

Figure 3: Signaling pathway of COX-2 inhibition by Celecoxib.

Application Notes and Protocols for 1-(Dimethylsulfamoyl)pyrazole in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Dimethylsulfamoyl)pyrazole is a heterocyclic organic compound belonging to the pyrazole family. While the direct application of this specific molecule as a primary component in materials is not yet widely established in scientific literature, its utility and the broader class of pyrazole derivatives are gaining significant interest in material science.[1][2] Pyrazole derivatives are being explored for their unique electronic and structural properties in advanced functional materials, including organic electronics, sensors, and specialized coatings.

This document focuses on the potential and emerging applications of this compound, primarily as a catalytic agent in the synthesis of novel materials. Its ability to facilitate the formation of complex organic structures makes it a valuable tool for researchers developing next-generation materials.

Application Note 1: Catalyst in Aryl Coupling Reactions for Polymer Synthesis

Background

The synthesis of conductive polymers and functional organic materials often relies on the precise formation of carbon-carbon and carbon-heteroatom bonds. Aryl coupling reactions are fundamental to building the backbones of these materials. This compound has been identified as an effective catalyst for the coupling of aryl groups.[3] This catalytic activity is crucial for synthesizing monomers and polymers with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

While detailed mechanistic studies for this specific compound are emerging, it is proposed that the pyrazole moiety and the electron-withdrawing dimethylsulfamoyl group play a crucial role in the catalytic cycle. The nitrogen atoms in the pyrazole ring can coordinate with metal centers (e.g., palladium, copper) often used in cross-coupling reactions, stabilizing the catalytic species and enhancing its reactivity. The sulfamoyl group influences the electronic properties of the pyrazole ring, which can modulate the catalyst's efficacy and selectivity.

Logical Workflow for Catalyst Application

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification A This compound Catalyst H Reaction Vessel under Inert Atmosphere A->H B Metal Precursor (e.g., Pd(OAc)2) B->H C Ligands (if required) C->H D Solvent D->H E Aryl Halide E->H F Coupling Partner (e.g., Arylboronic Acid) F->H G Base G->H I Quenching H->I Reaction Completion J Extraction I->J K Column Chromatography J->K L Final Material (e.g., Polymer) K->L

Caption: Workflow for a typical cross-coupling reaction using a pyrazole-based catalyst system.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₅H₉N₃O₂S[3][4]
Molar Mass 175.21 g/mol [3][4]
Melting Point 118.5 °C[4]
Boiling Point (Predicted) 287.4 ± 23.0 °C[4]
Density (Predicted) 1.35 ± 0.1 g/cm³[4]
SMILES CN(C)S(=O)(=O)N1C=CC=N1[3]
CAS Number 133228-21-4[3]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol is a representative method for an aryl-aryl bond formation, a key step in the synthesis of various organic materials, using a system where this compound could act as a ligand or catalyst component.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • This compound (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate to a Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene/water solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conceptual Diagram of Synthesis

G A Aryl Halide + Arylboronic Acid D Heating under Inert Atmosphere A->D B Catalyst System: Pd(OAc)2 + This compound B->D C Solvent + Base C->D E Biaryl Product (Material Precursor) D->E Coupling

Caption: Key components and process for a catalytic cross-coupling synthesis.

Further Applications and Future Outlook

The versatility of the pyrazole scaffold suggests that this compound and its derivatives could find applications in other areas of material science:

  • Corrosion Inhibitors: Pyrazole derivatives have been investigated as effective corrosion inhibitors for metals.[5] The nitrogen and sulfur atoms in this compound could facilitate strong adsorption onto metal surfaces, forming a protective layer.

  • Functional Dyes: The pyrazole core is a component of some heterocyclic dyes.[6] Functionalization of the this compound structure could lead to novel dyes with specific spectroscopic properties for sensing or imaging applications.

  • Nanoparticle Synthesis: Pyrazole derivatives have been incorporated into nanoparticles for applications like drug delivery.[7][8][9][10] The catalytic properties of this compound could potentially be harnessed in the synthesis or functionalization of nanoparticles.

While this compound is not yet a mainstream compound in material science, its role as a catalyst in organic synthesis provides a clear and valuable application.[3] It serves as an enabling tool for the construction of complex molecules that are the building blocks of advanced materials. Further research into this and related pyrazole derivatives is likely to uncover direct applications in areas such as polymer science, nanotechnology, and surface chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Dimethylsulfamoyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(Dimethylsulfamoyl)pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the N-sulfonylation of 1H-pyrazole with dimethylsulfamoyl chloride in the presence of a base. The base is crucial for deprotonating the pyrazole, activating it as a nucleophile to attack the sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride and formation of the N-S bond.

Q2: Which factors most significantly impact the yield of the reaction?

A2: Several factors can influence the final yield, including the choice of base, solvent, reaction temperature, and the purity of the starting materials. Sub-optimal conditions can lead to incomplete reactions or the formation of byproducts.[1]

Q3: What are the common impurities or byproducts in this synthesis?

A3: Common byproducts can include unreacted starting materials (1H-pyrazole and dimethylsulfamoyl chloride), and potentially the formation of the isomeric 1,3-disubstituted pyrazole if substituted pyrazoles are used. Hydrolysis of dimethylsulfamoyl chloride can also occur, forming dimethylsulfamic acid, which can complicate the work-up and purification.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] A spot for 1H-pyrazole (starting material) and a new spot for the product, this compound, should be observed. The reaction is considered complete when the starting pyrazole spot is no longer visible. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the pyrazole efficiently. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: Degradation or impurities in 1H-pyrazole or dimethylsulfamoyl chloride. 4. Moisture in Reaction: Hydrolysis of dimethylsulfamoyl chloride.1. Base Selection: Switch to a stronger base. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like potassium carbonate can also be effective.[1] 2. Temperature Adjustment: Gradually increase the reaction temperature and monitor the progress by TLC. 3. Reagent Purity: Ensure the purity of starting materials. Use freshly opened or purified reagents. 4. Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Formation of Multiple Products (Visible on TLC/NMR) 1. Side Reactions: The reaction conditions may be promoting the formation of byproducts. 2. Isomer Formation: If using a substituted pyrazole, reaction at different nitrogen atoms can lead to regioisomers.1. Optimize Reaction Conditions: Try running the reaction at a lower temperature for a longer duration to minimize side reactions. 2. Purification: Isolate the desired product using column chromatography.
Difficult Product Isolation/Purification 1. Emulsion during Work-up: Formation of a stable emulsion during aqueous extraction. 2. Product is an Oil: The product may not crystallize easily. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult.1. Work-up Modification: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Purification Technique: If the product is an oil, use column chromatography for purification. If crystallization is attempted, try different solvent systems or scratching the flask. 3. Chromatography Optimization: Use a different solvent system for column chromatography or consider preparative TLC.

Data Presentation

The following table summarizes the effect of different bases and solvents on the yield of pyrazole sulfonamide synthesis, which can be indicative for the synthesis of this compound.

Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Triethylamine (TEA)Dichloromethane (DCM)0-102426[1]
Triethylamine (TEA)Dichloromethane (DCM)Room Temperature1432[1]
Diisopropylethylamine (DIPEA)Dichloromethane (DCM)Room Temperature1655[1]
Potassium tert-butoxideTetrahydrofuran (THF)Not SpecifiedNot Specified78[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the N-sulfonylation of pyrazoles.

Materials:

  • 1H-Pyrazole

  • Dimethylsulfamoyl chloride

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of 1H-pyrazole (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add DIPEA (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of dimethylsulfamoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting pyrazole is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

experimental_workflow start Start dissolve Dissolve 1H-Pyrazole and Base in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Dimethylsulfamoyl Chloride Solution cool->add_reagent react Stir at Room Temperature (12-16h) add_reagent->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (NaHCO3, Brine) monitor->workup Reaction Complete extract Extract with DCM workup->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Issue check_base Is the base strong enough? (e.g., DIPEA, K2CO3) start->check_base check_temp Is the reaction temperature optimal? check_base->check_temp Yes solution_base Use a stronger base check_base->solution_base No check_reagents Are the reagents pure and anhydrous? check_temp->check_reagents Yes solution_temp Increase temperature gradually check_temp->solution_temp No check_side_reactions Are there side products (TLC/NMR)? check_reagents->check_side_reactions Yes solution_reagents Use fresh/purified reagents and anhydrous conditions check_reagents->solution_reagents No solution_side_reactions Optimize conditions (e.g., lower temp) and purify by chromatography check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Pyrazole Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude pyrazole synthesis products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of pyrazole compounds.

Issue Possible Causes Solutions
Yellow or Red Colored Product Presence of colored impurities from side reactions involving the hydrazine starting material or its decomposition.[1][2]Activated Charcoal Treatment: Add a small amount of activated charcoal to a solution of the crude product, stir, and then filter to adsorb the colored impurities.[1][3][4] Acid-Base Extraction: As pyrazoles are weakly basic, they can be protonated with an acid to form a water-soluble salt. This allows for extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1] Recrystallization: This technique is often effective in removing colored impurities, as they may remain in the mother liquor.[1][3][4]
Presence of Regioisomers Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines can lead to the formation of regioisomeric pyrazole products.[1]Column Chromatography: This is a very effective method for separating regioisomers. Careful selection of the stationary phase (silica gel, deactivated silica, or neutral alumina) and optimization of the eluent system (e.g., hexane/ethyl acetate gradients) are crucial for successful separation.[4] Fractional Recrystallization: If the regioisomers have different solubilities in a specific solvent system, fractional recrystallization can be employed. This involves multiple recrystallization steps to enrich one isomer.[3]
"Oiling Out" During Recrystallization The compound is precipitating from the solution at a temperature above its melting point.[3]Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point.[3] Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] Change Solvent System: Experiment with different solvents or solvent/anti-solvent combinations.[3] Use a Seed Crystal: Introduce a small crystal of the pure compound to induce crystallization.[3]
Low Yield After Recrystallization The compound is too soluble in the cold solvent, or too much solvent was used.Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] Thorough Cooling: Ensure the solution is cooled sufficiently, possibly in an ice bath, to maximize crystal precipitation.[3] Select an Appropriate Solvent: The ideal solvent will dissolve the compound when hot but have very low solubility when cold.[3]
Compound Sticks to Silica Gel Column Basic pyrazole derivatives can interact strongly with acidic silica gel, leading to poor recovery.Deactivate Silica Gel: Add a small amount of triethylamine (e.g., 1%) to the eluent to neutralize the acidic sites on the silica gel.[4][5] Use Neutral Alumina: Neutral alumina can be used as an alternative stationary phase for basic compounds.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude pyrazole synthesis products?

A1: Common impurities include regioisomers, which arise from the use of unsymmetrical starting materials, and pyrazoline intermediates from incomplete cyclization or aromatization.[1] Colored byproducts can also form due to side reactions or the decomposition of hydrazine starting materials.[1][2] Additionally, unreacted 1,3-dicarbonyl compounds and hydrazines may be present in the crude product.[1]

Q2: How can I identify the impurities in my crude pyrazole product?

A2: A combination of chromatographic and spectroscopic techniques is typically used. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components. For detailed structural identification of byproducts, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential.[1]

Q3: What are the primary methods for purifying crude pyrazoles?

A3: The most common and effective purification techniques for pyrazole derivatives are column chromatography and recrystallization.[4] For liquid pyrazoles, distillation is a viable option.[4] Acid-base extraction can also be employed to remove non-basic impurities.[1]

Q4: Which solvents are best for recrystallizing pyrazole derivatives?

A4: The choice of solvent is highly dependent on the specific pyrazole derivative. Commonly used single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[3] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently used.[3][5] For pyrazole itself, petroleum ether or cyclohexane can be effective.[3]

Q5: What is a good starting point for developing a column chromatography method for my pyrazole?

A5: A good starting point is to use silica gel as the stationary phase and a mixture of a non-polar solvent like hexane with a more polar solvent like ethyl acetate as the eluent.[4][6] The optimal ratio of the solvents should be determined by thin-layer chromatography (TLC) to achieve good separation of your desired product from impurities.[4]

Q6: Can I purify my pyrazole without using column chromatography?

A6: Yes, several methods can be used. If the product is a solid, recrystallization is a powerful technique.[5] Acid-base extraction is useful for removing neutral or acidic impurities.[1] Another method involves forming an acid addition salt of the pyrazole, which can often be easily crystallized and then neutralized to recover the pure pyrazole.[4][7][8]

Data Presentation: Comparison of Purification Techniques

Purification Technique Best For Removing Advantages Disadvantages Typical Solvents/Reagents
Recrystallization Small amounts of impurities with different solubility profiles, colored impurities.[1][3]Simple, cost-effective, can yield very pure crystalline products.Can have lower yields if the product is somewhat soluble in the cold solvent, may not separate closely related isomers.[3]Ethanol, Methanol, Water, Ethyl Acetate, Hexane, Acetone.[3][5]
Column Chromatography Regioisomers, byproducts with similar polarity to the product.[1][4]Highly effective for separating complex mixtures, applicable to a wide range of compounds.More time-consuming and requires larger volumes of solvent, potential for product loss on the column.[9]Stationary Phase: Silica Gel, Alumina.[4][5] Mobile Phase: Hexane/Ethyl Acetate gradients, Dichloromethane/Methanol gradients.[4][9]
Acid-Base Extraction Non-basic impurities, especially colored ones.[1]Good for removing a specific class of impurities, relatively simple and quick.Only applicable if the impurities have different acid-base properties from the pyrazole product.Dilute aqueous acids (e.g., HCl) and bases (e.g., NaOH), and an organic solvent.[1]
Distillation Liquid pyrazoles with boiling points different from impurities.[4]Effective for purifying liquids, can be scaled up.Requires the compound to be thermally stable, not suitable for solids or high-boiling liquids.Not applicable.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solvent boils and the solid is completely dissolved.[3] Add more solvent dropwise if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large crystals.[3] Subsequently, place the flask in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[9]

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.[3]

Protocol 2: Column Chromatography on Silica Gel
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various ratios of a solvent system (e.g., hexane/ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack evenly, ensuring no air bubbles are trapped.[4][9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and apply it carefully to the top of the silica gel bed.[9]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[9]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole.

Mandatory Visualization

Pyrazole_Purification_Workflow Crude Crude Pyrazole Product TLC TLC Analysis Crude->TLC Initial Assessment IsSolid Is the product a solid? TLC->IsSolid ColumnChromatography Column Chromatography TLC->ColumnChromatography Complex Mixture/ Isomers AcidBaseExtraction Acid-Base Extraction TLC->AcidBaseExtraction Basic Product & Non-basic Impurities Recrystallization Recrystallization IsSolid->Recrystallization Yes Distillation Distillation IsSolid->Distillation No CheckPurity Check Purity (TLC, NMR, MS) Recrystallization->CheckPurity ColumnChromatography->CheckPurity AcidBaseExtraction->CheckPurity PureLiquid Pure Liquid Pyrazole Distillation->PureLiquid PureSolid Pure Solid Pyrazole CheckPurity->ColumnChromatography Further Purification Needed CheckPurity->PureSolid Purity Confirmed

Caption: A general workflow for the purification of crude pyrazole synthesis products.

References

Common side reactions in the synthesis of N-sulfonylated pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of N-sulfonylated pyrazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-sulfonylation of pyrazoles?

A1: The most frequently encountered side reactions include the formation of regioisomers (N1 vs. N2 sulfonylation), hydrolysis of the sulfonylating agent, and in some cases, desulfonylation of the desired product. Low yields and the formation of colored impurities are also common issues.

Q2: How can I distinguish between the N1 and N2 sulfonylated pyrazole isomers?

A2: The most effective method for differentiating between N1 and N2 isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional ¹H and ¹³C NMR will show distinct chemical shifts for the pyrazole ring protons and carbons. For unambiguous structural assignment, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify through-space or through-bond correlations between the sulfonyl group and the substituents on the pyrazole ring. X-ray crystallography, if a suitable crystal can be obtained, provides definitive structural proof.

Q3: My reaction mixture turns dark yellow or red. What is the likely cause and how can I prevent it?

A3: The formation of colored impurities is often due to the decomposition of hydrazine starting materials, especially if the synthesis involves building the pyrazole ring concurrently with sulfonylation. To mitigate this, ensure the purity of your starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guides

Issue 1: Formation of a Mixture of N1 and N2 Regioisomers

Symptoms:

  • NMR analysis of the crude or purified product shows two distinct sets of signals corresponding to the pyrazole core.

  • Multiple spots are observed on Thin Layer Chromatography (TLC) that are difficult to separate.

Root Causes & Solutions:

The ratio of N1 to N2 sulfonylated pyrazoles is influenced by a combination of steric and electronic factors of the pyrazole substituents, as well as the reaction conditions.

  • Steric Hindrance: Bulky substituents at the C3 or C5 positions of the pyrazole ring will sterically hinder the approach of the sulfonylating agent to the adjacent nitrogen (N2 or N1, respectively), thereby favoring sulfonylation at the less hindered nitrogen.

    • Troubleshooting: If you are obtaining a mixture of isomers, evaluate the steric bulk of your pyrazole substituents. If possible, choose a synthetic route that utilizes a pyrazole with a more sterically demanding group at a position that will direct the sulfonylation to the desired nitrogen.

  • Electronic Effects: The electronic nature of the substituents on the pyrazoles can influence the nucleophilicity of the ring nitrogens. Electron-donating groups can increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.

    • Troubleshooting: Consider the electronic properties of your pyrazole substituents. The outcome may be a delicate balance between steric and electronic effects.

  • Base and Solvent Effects: The choice of base and solvent plays a crucial role in determining the N1/N2 ratio. The combination of base and solvent can influence which nitrogen is deprotonated and the reactivity of the resulting pyrazolate anion.

    • Troubleshooting: Screen different base and solvent combinations. For instance, in some cases, using a stronger base might favor the formation of one isomer over the other. Aprotic polar solvents like DMF or NMP have been shown to yield different isomer ratios compared to polar protic solvents like ethanol.

dot

G cluster_0 Factors Influencing N1 vs. N2 Sulfonylation cluster_1 Controlling Factors pyrazole Unsymmetrical Pyrazole N1_intermediate N1 Attack pyrazole->N1_intermediate Path A N2_intermediate N2 Attack pyrazole->N2_intermediate Path B N1_product N1-Sulfonylated Pyrazole N1_intermediate->N1_product N2_product N2-Sulfonylated Pyrazole N2_intermediate->N2_product sterics Steric Hindrance sterics->pyrazole Influences electronics Electronic Effects electronics->pyrazole Influences base Choice of Base base->pyrazole Influences solvent Choice of Solvent solvent->pyrazole Influences

Caption: Logical relationship of factors influencing N1 vs. N2 sulfonylation.

Issue 2: Low Yield of the Desired N-Sulfonylated Pyrazole

Symptoms:

  • A significant amount of unreacted pyrazole starting material is observed by TLC or NMR after the reaction is complete.

  • The isolated yield of the product is consistently low.

Root Causes & Solutions:

  • Hydrolysis of the Sulfonylating Agent: Sulfonyl chlorides can be sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in the N-sulfonylation reaction.

    • Troubleshooting: Ensure that your solvent and glassware are thoroughly dried before use. Running the reaction under an inert atmosphere can also help. If hydrolysis is suspected, consider using a mixture of chlorosulfonic acid and thionyl chloride as the sulfonylating agent, which can help to minimize the formation of sulfonic acid.[1]

  • Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions.

    • Troubleshooting:

      • Temperature: Try increasing the reaction temperature.

      • Reaction Time: Extend the reaction time and monitor the progress by TLC.

      • Base: Ensure that a suitable base is being used in a sufficient stoichiometric amount to deprotonate the pyrazole.

  • Product Degradation (Desulfonylation): The N-sulfonyl group can sometimes be cleaved under certain conditions.

    • Troubleshooting: If you suspect desulfonylation, try to use milder reaction conditions (e.g., lower temperature, weaker base). Analyze your crude reaction mixture for the presence of the desulfonylated pyrazole.

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G start Low Yield of N-Sulfonylated Pyrazole check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions sm_impure Impure Materials check_sm->sm_impure Impurities Found? temp_time Suboptimal Temperature/Time? check_conditions->temp_time base_solvent Incorrect Base/Solvent? check_conditions->base_solvent hydrolysis Hydrolysis of Sulfonyl Chloride? check_side_reactions->hydrolysis desulfonylation Desulfonylation Occurring? check_side_reactions->desulfonylation sm_solution Solution: Purify Starting Materials sm_impure->sm_solution optimize_temp_time Solution: Optimize Temp/Time temp_time->optimize_temp_time Yes optimize_base_solvent Solution: Screen Bases/Solvents base_solvent->optimize_base_solvent Yes hydrolysis_solution Solution: Use Dry Conditions / Add Thionyl Chloride hydrolysis->hydrolysis_solution Yes desulfonylation_solution Solution: Use Milder Conditions desulfonylation->desulfonylation_solution Yes

Caption: Troubleshooting workflow for low yield in N-sulfonylation.

Data Presentation

The following tables summarize how reaction parameters can influence the outcome of pyrazole sulfonylation and subsequent reactions.

Table 1: Influence of Base and Solvent on Sulfonamide Yield

This table provides an example of how the choice of base and solvent can affect the yield of a subsequent sulfonamide formation step. While not directly measuring N1/N2 ratios, it highlights the importance of optimizing these parameters.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TEADCM0–102426
2TEADCMRT1432
3DIPEADCMRT1655
4TEATHFRT1646
5DIPEATHFRT2447

Data adapted from a study on pyrazole-4-sulfonamide preparation.[1] TEA: Triethylamine, DIPEA: Diisopropylethylamine, DCM: Dichloromethane, THF: Tetrahydrofuran, RT: Room Temperature.

Experimental Protocols

General Protocol for N-Sulfonylation of a Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a stirred solution of the pyrazole (1.0 equiv) in an appropriate anhydrous solvent (e.g., chloroform, dichloromethane, or THF) under a nitrogen atmosphere, add the desired base (1.1-1.5 equiv) at 0 °C.

  • Addition of Sulfonylating Agent: Slowly add a solution of the sulfonyl chloride (1.05 equiv) in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (typically 2-24 hours), monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-sulfonylated pyrazole.

Protocol for C4-Sulfonylation of 3,5-Dimethyl-1H-pyrazole

This protocol describes a specific example of sulfonylation at the C4 position of the pyrazole ring.[1]

  • Preparation: In a flask under a nitrogen atmosphere, add 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) to 75 mL of chloroform.

  • Addition of Sulfonylating Agent: Slowly add this mixture to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C.

  • Reaction: Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • Addition of Thionyl Chloride: Add thionyl chloride (40.8 g, 343.2 mmol) to the reaction mixture at 60 °C over 20 minutes and stir for an additional 2 hours at 60 °C.

  • Monitoring: Follow the course of the reaction by TLC.

  • Work-up and Purification: After completion, the reaction is worked up to isolate the pyrazole-4-sulfonyl chloride, which can then be used in subsequent reactions. The crude product is typically purified by column chromatography.[1]

dot

G start Start prep Dissolve Pyrazole and Base in Anhydrous Solvent at 0°C start->prep add_sulfonyl Slowly Add Sulfonyl Chloride Solution at 0°C prep->add_sulfonyl react Warm to Room Temperature and Stir (2-24h) add_sulfonyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with Water, Extract with Organic Solvent monitor->workup Reaction Complete purify Purify by Column Chromatography or Recrystallization workup->purify end End Product purify->end

Caption: General experimental workflow for N-sulfonylation of pyrazoles.

References

Optimizing reaction conditions for pyrazole cyclocondensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyrazole cyclocondensation reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield in a pyrazole synthesis, such as the common Knorr synthesis, can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[1]

Initial Checks & Solutions

  • Assess Starting Material Purity:

    • Question: Have you verified the purity of your 1,3-dicarbonyl compound and hydrazine derivative?

    • Troubleshooting: Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[1] Hydrazine derivatives can degrade over time; therefore, using a freshly opened or purified reagent is highly recommended.[1]

  • Optimize Reaction Stoichiometry:

    • Question: Are you using the correct stoichiometry for your reactants?

    • Troubleshooting: While a 1:1 molar ratio is standard, in some cases, using a slight excess of the hydrazine (e.g., 1.1–1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions:

    • Question: Have you optimized the temperature, reaction time, solvent, and pH?

    • Troubleshooting: These parameters are critical and often require optimization.[1] Progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

  • Consider Side Reactions:

    • Question: Is it possible that side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, are occurring?[1]

    • Troubleshooting: Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify any major byproducts. The presence of unexpected intermediates or isomers can indicate that the reaction conditions favor alternative pathways.

Logical Workflow for Troubleshooting Low Yield

G start Low or No Yield purity Assess Starting Material Purity start->purity stoichiometry Check Reaction Stoichiometry purity->stoichiometry If pure purify_reagents Purify or Replace Reagents purity->purify_reagents If impure conditions Evaluate Reaction Conditions (Temp, Time, Solvent, pH) stoichiometry->conditions If correct adjust_ratio Adjust Reactant Ratio (e.g., slight excess of hydrazine) stoichiometry->adjust_ratio If incorrect side_reactions Investigate Potential Side Reactions conditions->side_reactions If optimized optimize Systematically Optimize Conditions conditions->optimize If not optimized characterize Characterize Byproducts (NMR, LC-MS) side_reactions->characterize If suspected end Improved Yield side_reactions->end If none purify_reagents->stoichiometry adjust_ratio->conditions optimize->side_reactions characterize->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned dark. Is this normal and how can I purify my product?

A: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] If the reaction mixture becomes acidic, it may promote the formation of these colored byproducts.[1] Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1] Purification can often be achieved through recrystallization or column chromatography on silica gel.[1]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: Aprotic dipolar solvents (e.g., DMF, NMP, DMAc) have been shown to give better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[2]

  • pH Control: The pH of the reaction can significantly influence the outcome. Acidic conditions may favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: Introducing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

Q3: What are the recommended catalysts for pyrazole cyclocondensation?

A: While many pyrazole syntheses proceed without a catalyst, several catalysts can improve reaction rates and yields.

  • Acid Catalysis: Glacial acetic acid is commonly used.[3] Other acids like HCl can also be employed to accelerate dehydration steps.[2]

  • Lewis Acid Catalysis: Nano-ZnO has been reported as an efficient catalyst, offering excellent yields and short reaction times.[2] Lithium perchlorate has also been used as a Lewis acid catalyst in eco-friendly procedures.[4]

  • Metal Catalysts: Copper triflate has been used in conjunction with ionic liquids.[2] Silver catalysts have been shown to be effective for certain substrates, leading to high yields.[4]

Q4: Can I run the reaction at room temperature?

A: Yes, some protocols allow for pyrazole synthesis at ambient temperature. For instance, the cyclocondensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide (DMAc) under acidic conditions can proceed efficiently at room temperature to give good yields.[4]

Data on Optimized Reaction Conditions

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

EntrySolventTime (h)Yield (%)
1Ethanol3289
2Methanol3290
3Dichloromethane (DCM)3275
4Acetonitrile (ACN)3260
5Dimethylformamide (DMF)3255
6Dimethyl sulfoxide (DMSO)3250
7Tetrahydrofuran (THF)3270

Data adapted from a study on the cyclocondensation of chalcone and hydrazine hydrate catalyzed by baker's yeast.[5]

Table 2: Optimization of Reaction Conditions for 1-Aryl-3,4,5-Substituted Pyrazoles

EntrySolventTemperatureYield (%)
1EthanolRefluxModerate
2DMFRoom TempGood
3NMPRoom TempGood
4DMAcRoom Temp59-98

Data derived from a study on the regioselective synthesis from 1,3-diketones and arylhydrazines.[4]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a general guideline for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

Experimental Workflow for Knorr Pyrazole Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 1,3-dicarbonyl in solvent (e.g., ethanol) add_hydrazine Add hydrazine (or hydrazine salt) dissolve->add_hydrazine add_catalyst Add acid catalyst (e.g., acetic acid) add_hydrazine->add_catalyst heat Heat to reflux with stirring add_catalyst->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temp. and add water monitor->cool filter Collect solid by vacuum filtration cool->filter purify Purify by recrystallization or column chromatography filter->purify

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine or hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (e.g., glacial acetic acid, a few drops)[3]

  • Mild base if using a hydrazine salt (e.g., sodium acetate)[1]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[1]

  • Addition of Reagents: Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1][6] Add a catalytic amount of acid if required.[3]

  • Reaction: Heat the reaction mixture to reflux and stir.[3]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Often, the product will precipitate. If not, water can be added to induce precipitation.[3]

  • Isolation: Collect the solid product by vacuum filtration.[1] Wash the solid with a small amount of cold solvent or water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Synthesis of 3,5-Disubstituted 1H-Pyrazoles from α,β-Unsaturated Ketones

The cyclocondensation of an α,β-unsaturated ketone with a hydrazine derivative typically yields a pyrazoline, which is then oxidized to the corresponding pyrazole.[2]

Materials:

  • α,β-Unsaturated ketone (chalcone derivative) (1.0 eq)

  • Hydrazine hydrate (1.1-2.0 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Oxidizing agent (if required, some reactions oxidize in situ)

Procedure:

  • Reaction Setup: Dissolve the α,β-unsaturated ketone in a suitable solvent in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate to the solution and heat the mixture to reflux.

  • Cyclization: The initial reaction forms a pyrazoline intermediate.[2]

  • Oxidation: In many cases, the pyrazoline will oxidize to the pyrazole in situ.[2] If the pyrazoline is stable, a separate oxidation step may be necessary.

  • Work-up and Purification: After cooling, the product is isolated and purified using standard techniques such as recrystallization or chromatography.

References

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control the formation of regioisomers in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions related to achieving regioselectivity in pyrazole synthesis.

Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[2][3]

  • Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of the regioisomers formed.

Q3: My reaction is producing an undesired mixture of regioisomers. What steps can I take to improve the regioselectivity?

A3: If you are obtaining a mixture of regioisomers, consider the following troubleshooting strategies:

  • Modify Reaction Conditions:

    • Solvent Change: As a first step, switching to a fluorinated alcohol solvent such as TFE or HFIP is highly recommended, as this has been shown to significantly improve regioselectivity.[2][3]

    • pH Adjustment: Carefully adjust the pH of the reaction mixture. If you are using acidic conditions, consider switching to neutral or basic conditions, or vice-versa, to alter the nucleophilicity of the hydrazine nitrogens.

    • Temperature Variation: Experiment with running the reaction at a lower or higher temperature to see if it favors the formation of the desired isomer.

  • Substrate Modification:

    • If possible, modify the substituents on your 1,3-dicarbonyl compound to create a greater steric or electronic difference between the two carbonyl groups.

  • Alternative Synthetic Routes:

    • 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, consider using precursors with differentiated reactivity, such as β-enaminones or acetylenic (α,β-ethynyl) ketones. These can direct the initial nucleophilic attack to a specific position.[4]

    • 1,3-Dipolar Cycloaddition: This method, involving the reaction of a diazo compound with an alkyne, is a powerful and highly regioselective alternative for pyrazole synthesis.[4][5]

    • Multicomponent Reactions: Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles and can be a viable alternative.[1]

Q4: How can I separate the regioisomers once they are formed?

A4: If you have already synthesized a mixture of pyrazole regioisomers, the most common and effective method for separation is silica gel column chromatography .[4] The two regioisomers, despite their structural similarity, often have different polarities, allowing for their separation.

  • Solvent System Selection: It is crucial to first perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

  • Fractional Crystallization: In some cases, if the regioisomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective separation technique.[6]

Q5: How can I definitively identify and characterize the different pyrazole regioisomers?

A5: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

  • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each regioisomer.

  • 2D NMR (NOESY): For unambiguous structure determination, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be employed. This technique identifies through-space correlations between protons. A correlation between a proton on the N-substituent and a proton on the pyrazole ring at a specific position (e.g., C3-H or C5-H) can confirm the substitution pattern.[5]

Data Presentation: Quantitative Analysis of Regioselectivity

The following tables summarize quantitative data on the regioselective synthesis of pyrazoles under various conditions.

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol (EtOH)Low regioselectivity
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazine2,2,2-Trifluoroethanol (TFE)85:15[2]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3[2]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanol (EtOH)~1:1.3[2]
Aryl-substituted 1,3-diketonesArylhydrazinesN,N-dimethylacetamide (acidic)98:2[7][8]
Aryl-substituted 1,3-diketonesArylhydrazinesEthanol (conventional)Equimolar mixture[7][8]

Regioisomer A and B designations are as defined in the cited literature.

Experimental Protocols

Protocol 1: Regioselective Knorr Pyrazole Synthesis using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[3]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for separating a mixture of two pyrazole regioisomers.[4]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for column chromatography)

  • A suitable solvent system (eluent) determined by TLC analysis (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Perform a thorough screening of solvent systems using TLC to find an eluent that provides good separation of the two regioisomer spots.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure regioisomers.

  • Combine and Concentrate: Combine the pure fractions of each regioisomer and remove the solvent under reduced pressure to obtain the isolated products.

Visualizations

Reaction Mechanism: Formation of Regioisomers in Knorr Pyrazole Synthesis

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Diketone Attack1 Attack at C1 Diketone->Attack1 Attack2 Attack at C3 Diketone->Attack2 Hydrazine Substituted Hydrazine Hydrazine->Attack1 Hydrazine->Attack2 Intermediate1 Hydrazone Intermediate A Attack1->Intermediate1 Condensation Intermediate2 Hydrazone Intermediate B Attack2->Intermediate2 Condensation RegioisomerA Regioisomer A Intermediate1->RegioisomerA Cyclization & Dehydration RegioisomerB Regioisomer B Intermediate2->RegioisomerB Cyclization & Dehydration

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Experimental Workflow for Optimizing Regioselectivity

G Start Start: Low Regioselectivity in Pyrazole Synthesis Solvent Change Solvent (e.g., to TFE or HFIP) Start->Solvent Analyze1 Analyze Regioisomeric Ratio (NMR, TLC/GC) Solvent->Analyze1 Check1 Is Ratio > 95:5? Analyze1->Check1 pH_Temp Modify pH and/or Temperature Check1->pH_Temp No End_Success End: Desired Regioisomer Obtained Check1->End_Success Yes Analyze2 Analyze Regioisomeric Ratio pH_Temp->Analyze2 Check2 Is Ratio Improved? Analyze2->Check2 Alt_Route Consider Alternative Synthetic Route Check2->Alt_Route No Check2->End_Success Yes End_Separate Proceed to Separation (Chromatography) Alt_Route->End_Separate

Caption: Experimental workflow for optimizing regioselectivity.

Troubleshooting Decision Tree for Poor Regioselectivity

G Problem Problem: Poor Regioselectivity Cause Potential Causes Steric/Electronic similarity of carbonyls Suboptimal reaction conditions Problem->Cause Solution3 Solution 3: Post-Synthesis Separation Column Chromatography Fractional Crystallization Problem->Solution3 If synthesis modification is not feasible Solution1 Solution 1: Modify Conditions Change solvent to TFE/HFIP Adjust pH Vary temperature Cause->Solution1 Solution2 Solution 2: Alternative Synthesis Use β-enaminone or alkynyl ketone Employ 1,3-dipolar cycloaddition Cause->Solution2

Caption: Troubleshooting decision tree for poor regioselectivity.

References

Technical Support Center: Stability of Pyrazole Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole compounds. It addresses common stability issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability problems with pyrazole compounds in solution.

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS chromatogram of a stored sample. Decomposition of the pyrazole compound.1. Identify the degradation pathway : Use LC-MS to determine the mass of the impurities and infer the type of degradation (e.g., hydrolysis, oxidation). 2. Review storage conditions : Check if the compound was exposed to light, extreme pH, or non-inert atmosphere. 3. Perform a forced degradation study : This will help to systematically identify the degradation products and pathways (see Experimental Protocols section).[1]
Loss of compound potency or activity over time in an aqueous assay buffer. Hydrolysis, particularly if the compound has susceptible functional groups like esters.1. Prepare fresh solutions : For compounds with functional groups prone to hydrolysis, always prepare aqueous solutions immediately before use.[2] 2. Control pH : Buffer the solution to a neutral or slightly acidic pH, as both strongly acidic and basic conditions can promote degradation.[3] 3. Consider non-hydrolyzable analogs : If stability issues persist, consider synthesizing analogs with more stable isosteres (e.g., replacing an ester with an amide).
Precipitation of the pyrazole compound from an aqueous solution. pH-dependent solubility. Many pyrazole-containing drugs are weakly basic and have poor solubility at neutral or alkaline pH.1. Verify and adjust pH : Measure the pH of the solution. If it is neutral or alkaline, adjust to a more acidic range (e.g., below pH 5) to improve solubility.[3] 2. Use co-solvents : If pH adjustment is not possible, consider the use of a minimal amount of a water-miscible organic co-solvent. 3. Check concentration : Ensure the compound's concentration does not exceed its solubility limit at the specific pH and temperature of the experiment.[3]
Discoloration of the solution upon storage. Photodegradation or oxidation.1. Protect from light : Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[3] 2. Use inert atmosphere : For oxygen-sensitive compounds, purge the solvent with an inert gas like nitrogen or argon before dissolving the compound and store the solution under an inert headspace.[3]
Inconsistent results in bioassays. Compound degradation in the assay medium.1. Assess compound stability in the specific assay buffer : Incubate the compound in the buffer for the duration of the experiment and analyze for degradation by HPLC. 2. Prepare fresh stock solutions : Use freshly prepared stock solutions for each experiment to minimize variability from stock solution degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for pyrazole compounds in solution?

A1: The primary degradation pathways for pyrazole derivatives are hydrolysis, oxidation, and photodegradation.[1]

  • Hydrolysis : This is especially common for pyrazole derivatives containing ester groups, which can be hydrolyzed to the corresponding carboxylic acids, particularly in acidic or basic conditions.[1]

  • Oxidation : While the pyrazole ring itself is relatively resistant to oxidation, substituents on the ring can be susceptible.[1][4] The N-1 and C-4 positions can be vulnerable to oxidative processes.[1]

  • Photodegradation : Exposure to light, especially UV radiation, can induce photochemical reactions and lead to degradation.[1]

Q2: How can I determine the stability of my specific pyrazole compound?

A2: A forced degradation study (or stress testing) is the most effective method. This involves subjecting a solution of your compound to accelerated degradation conditions to identify potential degradation products and pathways. The typical stress conditions include:

  • Acidic and basic hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Oxidation (e.g., 3% H₂O₂)

  • Thermal stress (e.g., heating the solution)

  • Photolysis (exposure to UV and visible light)[1]

The samples are then analyzed by a stability-indicating method, typically HPLC-UV or LC-MS, to separate and identify the parent compound and any degradation products.

Q3: What is a stability-indicating HPLC method?

A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[1] The specificity of the method is demonstrated by its ability to resolve the main compound peak from all potential degradation peaks, which is confirmed during forced degradation studies.[5]

Q4: My pyrazole compound is a kinase inhibitor. Are there specific stability concerns I should be aware of?

A4: Yes. Kinase assays are often performed in aqueous buffers containing ATP and various salts, which can influence compound stability. It is crucial to confirm the stability of your inhibitor under the specific assay conditions. The pyrazole scaffold is often used in kinase inhibitors due to its favorable metabolic stability and ability to form key hydrogen bonds in the kinase hinge region.[2][6] However, substituents on the pyrazole ring can still be liable to degradation.

Q5: Are there general guidelines for storing pyrazole compounds in solution?

A5: For long-term storage, it is best to store pyrazole compounds as a solid at low temperatures (e.g., -20°C or -80°C) and protected from light. If a solution is necessary for long-term storage, use a dry, aprotic solvent and store at low temperatures.[2] Aqueous solutions should generally be prepared fresh for each experiment.[2] For sildenafil, an aqueous suspension was found to be stable for 90 days at 30°C and 40°C.[7]

Quantitative Stability Data

The stability of pyrazole compounds can vary significantly based on their structure and the solution environment. Below are examples of stability data for well-known pyrazole-containing drugs.

Table 1: Stability of Sildenafil Citrate in Aqueous Solution

ConditionVehicleTemperatureDurationSildenafil Citrate ContentReference
pH ~4.3Aqueous Solution30°C & 40°C90 days>99%[7]
pH ~4.3Simple Syrup5°C & 25°C91 days>95%[8]
pH ~4.3Aqueous Solution5°C & 25°C91 days>95%[8]

Table 2: Stability of Celecoxib in Aqueous Solution

ConditionObservationDurationDegradationReference
River WaterRoom temperature, limited sunlight36 weeks~3%[9][10]
River WaterExposure to sunlight or 70°CNot specifiedMinimal[9][10]
River WaterIrradiation at 254nmNot specifiedComplete degradation[9][10]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a novel pyrazole compound.

1. Objective: To identify potential degradation products and pathways and to establish the specificity of the analytical method.

2. Materials:

  • Pyrazole compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector and/or Mass Spectrometer (MS)

  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of the pyrazole compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.[1][11]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.[1][11]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Place the stock solution in an oven at 70°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m² of UV and visible light.[11]

  • Control Sample: Dilute the stock solution with the solvent to the final concentration and keep it at 4°C, protected from light.

5. Sample Preparation for Analysis:

  • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all stressed samples and the control sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the mobile phase.

6. HPLC-UV/MS Analysis:

  • Analyze all samples using a developed and validated stability-indicating HPLC method (see Protocol 2).

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Use a PDA detector to check for peak purity.

  • Use MS detection to obtain the mass of the degradation products to help in their identification.

Protocol 2: Stability-Indicating RP-HPLC Method Development

1. Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to separate a pyrazole compound from its degradation products.

2. Materials and Equipment:

  • HPLC system with a pump, autosampler, column oven, and PDA or UV detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade solvents (acetonitrile, methanol, water).

  • Buffers and additives (e.g., formic acid, trifluoroacetic acid, ammonium acetate).

3. Method Development:

  • Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of the pyrazole compound by scanning a dilute solution with a UV-Vis spectrophotometer.

  • Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water. Add a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Gradient Optimization: Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution time of the parent compound and any impurities. Optimize the gradient to ensure good resolution (>1.5) between the parent peak and all degradation product peaks observed in the forced degradation study.

  • Flow Rate and Temperature: Typically, a flow rate of 1.0 mL/min and a column temperature of 25-30°C are good starting points.

4. Example Chromatographic Conditions:

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength λmax of the compound (e.g., 254 nm)
Column Temperature 30°C

5. Method Validation:

  • Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1]

Visualizations

Signaling Pathway for Pyrazole-Based Kinase Inhibitors

Many pyrazole-containing drugs function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival. A common target is the Janus kinase (JAK) family, which is central to the JAK-STAT signaling pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT JAK->STAT_P Pyrazole_Inhibitor Pyrazole-Based JAK Inhibitor (e.g., Ruxolitinib) Pyrazole_Inhibitor->JAK Inhibits Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates

Caption: JAK-STAT signaling pathway inhibited by a pyrazole-based drug.

Experimental Workflow for Stability Testing

The logical flow for investigating the stability of a pyrazole compound involves a systematic process from initial assessment to detailed characterization.

Stability_Workflow Start Start: New Pyrazole Compound Method_Dev Develop Stability-Indicating HPLC/LC-MS Method Start->Method_Dev Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Deg_Detected Degradation Detected? Forced_Deg->Deg_Detected Method_Dev->Forced_Deg No_Deg Compound is Stable under Stress Conditions Deg_Detected->No_Deg No ID_Deg Identify Degradation Products (LC-MS) Deg_Detected->ID_Deg Yes End End: Stable Product/Protocol No_Deg->End Pathway Elucidate Degradation Pathway ID_Deg->Pathway Optimize Optimize Formulation/ Storage Conditions Pathway->Optimize Optimize->End

Caption: Workflow for assessing the stability of pyrazole compounds.

Celecoxib Metabolism Pathway

Celecoxib, a pyrazole-containing COX-2 inhibitor, is primarily metabolized in the liver. Understanding its metabolic pathway is crucial for drug development.

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxy Hydroxycelecoxib (Inactive) Celecoxib->Hydroxy CYP2C9 (>75%) CYP3A4 (<25%) Carboxy Carboxycelecoxib (Inactive) Hydroxy->Carboxy Alcohol Dehydrogenases Glucuronide Carboxycelecoxib Glucuronide Carboxy->Glucuronide UGTs Excretion Excretion (Urine and Feces) Glucuronide->Excretion

Caption: Primary metabolic pathway of Celecoxib.[12][13][14]

References

Technical Support Center: Synthesis of 1-(Dimethylsulfamoyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-(Dimethylsulfamoyl)pyrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful scale-up of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and scalable method involves the reaction of pyrazole with dimethylsulfamoyl chloride in the presence of a suitable base and an aprotic solvent. This approach is favored for its straightforward execution and generally good yields.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors. Common issues include incomplete deprotonation of pyrazole, degradation of dimethylsulfamoyl chloride by moisture, competing side reactions, or suboptimal reaction temperature. Refer to the troubleshooting guide for specific solutions.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Dimethylsulfamoyl chloride is corrosive and moisture-sensitive; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, especially during the addition of the sulfamoyl chloride, and requires careful temperature control.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the reaction's progress. A typical mobile phase for TLC is a mixture of ethyl acetate and hexane.

Q5: What is the best method for purifying the final product?

A5: The purification strategy depends on the scale and purity of the crude product. For lab-scale synthesis, column chromatography on silica gel is often sufficient. For larger-scale production, recrystallization is a more practical and economical approach.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Formation 1. Inactive or degraded dimethylsulfamoyl chloride. 2. Insufficiently dried solvent or glassware. 3. Base is not strong enough for complete deprotonation of pyrazole. 4. Reaction temperature is too low.1. Use a fresh bottle of dimethylsulfamoyl chloride or purify the existing stock. 2. Ensure all solvents are anhydrous and glassware is oven-dried. 3. Consider using a stronger base such as sodium hydride. 4. Gradually increase the reaction temperature and monitor by TLC.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to side reactions. 2. Presence of impurities in starting materials. 3. The base is reacting with the solvent or dimethylsulfamoyl chloride.1. Maintain a lower reaction temperature and ensure even heat distribution. 2. Verify the purity of pyrazole and dimethylsulfamoyl chloride by NMR or GC-MS. 3. Choose a non-reactive base and solvent combination.
Product is Difficult to Purify 1. Co-elution of impurities during column chromatography. 2. Product oiling out during recrystallization.1. Optimize the solvent system for column chromatography to improve separation. 2. For recrystallization, try a different solvent or a solvent mixture, and ensure slow cooling.
Scale-up Issues (e.g., Exotherm) 1. Rapid addition of dimethylsulfamoyl chloride. 2. Inefficient heat dissipation in a larger reactor.1. Add the dimethylsulfamoyl chloride dropwise or via a syringe pump to control the reaction rate. 2. Use a reactor with adequate cooling capacity and monitor the internal temperature closely.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from pyrazole and dimethylsulfamoyl chloride.

Materials:

  • Pyrazole

  • Dimethylsulfamoyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of pyrazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add dimethylsulfamoyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary
ParameterValue
Typical Yield 75-85%
Reaction Time 2-4 hours
Optimal Temperature 0 °C to Room Temperature
Purity (Post-Chromatography) >98%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start step1 1. Deprotonation of Pyrazole with NaH in THF start->step1 step2 2. Addition of Dimethylsulfamoyl Chloride step1->step2 step3 3. Reaction Monitoring by TLC/HPLC step2->step3 step4 4. Aqueous Workup (Quenching and Extraction) step3->step4 step5 5. Purification (Column Chromatography) step4->step5 end End Product step5->end

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield issue Low Yield cause1 Reagent Quality Issue? issue->cause1 cause2 Suboptimal Reaction Conditions? issue->cause2 cause3 Inefficient Workup/Purification? issue->cause3 solution1a Use fresh/purified reagents cause1->solution1a Yes solution2a Optimize temperature and base cause2->solution2a Yes solution3a Improve extraction and chromatography cause3->solution3a Yes

Caption: Decision tree for troubleshooting low reaction yields.

Avoiding decomposition of pyrazole derivatives during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of pyrazole derivatives. Our goal is to help you minimize decomposition and maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of pyrazole derivative decomposition during workup?

A1: The stability of pyrazole derivatives can be influenced by several factors during workup. The most common causes of decomposition include:

  • pH Extremes: Both strongly acidic and strongly basic conditions can lead to the degradation of pyrazole derivatives. Strong bases can cause deprotonation and potential ring-opening, while some functional groups on the pyrazole ring may be labile to acid.[1][2][3]

  • Hydrolysis: Pyrazole derivatives containing sensitive functional groups, such as esters, are susceptible to hydrolysis, particularly under basic conditions (e.g., pH 8).[4][5][6][7]

  • Oxidation: While the pyrazole ring itself is relatively stable against oxidation, sensitive functional groups on the molecule or residual reagents can be prone to oxidation, leading to impurities.[4][8] Phenylhydrazine, a common reagent in pyrazole synthesis, is particularly susceptible to oxidation and can form colored byproducts.[4]

  • Elevated Temperatures: Excessive heat during solvent evaporation or recrystallization can accelerate decomposition pathways.[8]

Q2: My reaction mixture has turned a dark yellow or red color. What is the cause and how can I remove the colored impurities?

A2: The development of a dark yellow or red color is a common observation, often linked to the decomposition of hydrazine starting materials, especially phenylhydrazine, or the oxidation of reaction intermediates.[4][9]

To remove these colored impurities, you can employ the following techniques during or after the workup:

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of your crude product can effectively adsorb colored impurities. Be aware that this may also lead to a slight reduction in the yield of your desired product.[9]

  • Acidic Wash: Unreacted hydrazine can be removed with an acidic wash (e.g., dilute HCl) during the liquid-liquid extraction, as it will form a water-soluble salt.[9]

  • Recrystallization: This is a highly effective method for purifying the final product and removing colored impurities.[10]

Q3: I am observing low yields in my pyrazole synthesis. What are the potential issues during the workup?

A3: Low yields can stem from several factors during the workup and purification stages:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC).[11]

  • Loss of Product During Extraction: If your pyrazole derivative has some water solubility, it can be lost in the aqueous layer during liquid-liquid extraction. To minimize this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic compound in the aqueous phase.

  • Degradation on Silica Gel: Pyrazoles are basic compounds and can interact strongly with acidic silica gel during column chromatography, leading to streaking and loss of product. Deactivating the silica gel with a small amount of triethylamine or ammonia in the eluent can prevent this.[6]

  • Improper Recrystallization Technique: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.

Q4: My pyrazole derivative is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to encourage crystallization:

  • Increase Solvent Volume: Add more of the "good" solvent (the one in which your compound is more soluble) to the hot solution to lower the saturation point.[10]

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Solvent System Change: Experiment with a different solvent or a mixture of solvents.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the workup of pyrazole derivatives.

Issue 1: Product Decomposition (Observed by TLC/LC-MS)
Observation Potential Cause Recommended Solution
Appearance of new, more polar spots on TLC after aqueous workup.Acid or Base Lability: Your pyrazole derivative may have functional groups that are sensitive to the pH of the aqueous wash.- Use a neutral wash (e.g., water or brine).- If an acid or base wash is necessary, use dilute solutions (e.g., 1M HCl or saturated NaHCO₃) and minimize contact time.- Perform the extraction at a lower temperature (e.g., in an ice bath).
Degradation of product during solvent evaporation.Thermal Instability: The compound may be decomposing at the temperature of the rotovap water bath.- Use a lower water bath temperature.- Remove the solvent under high vacuum at room temperature.
Formation of multiple products after silica gel chromatography.Decomposition on Silica Gel: The acidic nature of silica gel can degrade sensitive pyrazole derivatives.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).- Consider using neutral or basic alumina for chromatography.[6]
Issue 2: Purification Challenges
Observation Potential Cause Recommended Solution
Product is a persistent oil that won't crystallize.Impure Product or Low Melting Point: Impurities can inhibit crystallization. The product may also be a low-melting solid or an oil at room temperature.- Attempt purification by column chromatography to remove impurities before trying to crystallize again.- Try co-distillation with a non-polar solvent like toluene to remove residual solvents.- If the product is an oil, purification will rely on chromatography.
Difficulty separating regioisomers.Similar Polarity of Isomers: Regioisomers often have very similar polarities, making separation by standard chromatography challenging.- Optimize the solvent system for column chromatography; sometimes a less polar solvent system provides better separation.- Consider forming a salt of the pyrazole mixture with an acid, which may allow for fractional crystallization of one of the isomeric salts. The pure isomer can then be recovered by neutralization.[11]

Data Summary

The stability of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The following table summarizes the expected stability based on functional groups.

Functional Group on Pyrazole Stability to Acidic Workup (e.g., 1M HCl) Stability to Basic Workup (e.g., sat. NaHCO₃) Key Considerations
Alkyl/ArylGenerally StableGenerally StableElectron-donating groups may increase the basicity of the pyrazole ring.[5]
EsterGenerally StablePotentially Labile: Risk of hydrolysis to the corresponding carboxylic acid, especially with stronger bases or prolonged exposure.[4][5][6]Use mild basic conditions (e.g., saturated NaHCO₃) and minimize contact time. A neutral workup is preferred.
AmideGenerally StableGenerally StableAmides are typically more stable to hydrolysis than esters.
Carboxylic AcidStableStable (will be deprotonated)The product will be in the aqueous layer during basic extraction. Re-acidification is needed to recover the product.
Amine (on a substituent)Stable (will be protonated)StableThe product will be in the aqueous layer during acidic extraction. Neutralization is required for recovery.
Electron-withdrawing groups (e.g., -NO₂)Generally StableGenerally StableMay increase the acidity of the N-H proton, making it more susceptible to deprotonation.[5][12]

Experimental Protocols

Protocol 1: General Workup for a Neutral Pyrazole Derivative
  • Reaction Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., ethanol, acetic acid), remove the solvent under reduced pressure.

  • Liquid-Liquid Extraction: a. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer)

    • Brine (1 x volume of organic layer)

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure, avoiding excessive heat.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Workup for a Pyrazole Derivative with an Ester Group
  • Reaction Quenching: Cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): Remove any water-miscible solvents under reduced pressure at a low temperature.

  • Liquid-Liquid Extraction (pH-Neutral): a. Dissolve the crude material in ethyl acetate. b. Wash with water, followed by brine. Avoid basic washes (e.g., NaHCO₃, Na₂CO₃) if possible to prevent ester hydrolysis. c. If an acidic impurity needs to be removed, a very quick wash with cold, dilute NaHCO₃ solution can be attempted, but monitor for product decomposition by TLC.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure with minimal heating.

  • Purification: Proceed with recrystallization or column chromatography.

Protocol 3: Purification of a Basic Pyrazole by Acid Salt Formation
  • Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Acid Addition: Slowly add a solution of an acid (e.g., HCl in ethanol, or concentrated H₂SO₄) dropwise while stirring.

  • Crystallization: The pyrazole acid salt will often precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the salt by vacuum filtration and wash with a small amount of cold solvent.

  • Neutralization: To recover the free pyrazole, dissolve the salt in water and neutralize the solution with a base (e.g., NaHCO₃, NaOH) until the free pyrazole precipitates.

  • Final Extraction: Extract the aqueous mixture with an organic solvent, dry the organic layer, and concentrate to obtain the purified pyrazole.[11]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Reaction Mixture completion Reaction Completion (TLC) start->completion Monitor quench Quench/Solvent Removal completion->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude recrystal Recrystallization crude->recrystal column Column Chromatography crude->column pure Pure Product recrystal->pure column->pure

Caption: A general experimental workflow for pyrazole synthesis and purification.

troubleshooting_decomposition cluster_cause Identify Cause cluster_solution Implement Solution start Decomposition Observed? ph_issue pH-Related? start->ph_issue Yes temp_issue Temperature-Related? start->temp_issue silica_issue Silica-Related? start->silica_issue no_decomp No Decomposition start->no_decomp No neutral_wash Use Neutral Wash / Minimize Contact ph_issue->neutral_wash low_temp Lower Evaporation Temperature temp_issue->low_temp deactivate_silica Deactivate Silica / Use Alumina silica_issue->deactivate_silica

Caption: A decision tree for troubleshooting pyrazole decomposition during workup.

References

Technical Support Center: Refinement of Analytical Methods for Pyrazole Compound Purity Check

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for determining the purity of pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for checking the purity of pyrazole compounds?

The most common and effective methods for assessing the purity of pyrazole compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][] A multi-faceted approach combining these techniques often provides the most robust purity assessment.[3]

Q2: What are the common impurities found in pyrazole compounds?

Impurities in pyrazole compounds can originate from the synthesis process or degradation.[4] Common synthesis-related impurities include unreacted starting materials, regioisomers, and byproducts from side reactions.[3][5][6] Degradation products can arise from hydrolysis, oxidation, or photodegradation.[7][8]

Q3: How can I identify unknown peaks in my chromatogram?

Identifying unknown peaks, which may represent impurities, can be achieved using hyphenated techniques like LC-MS or GC-MS.[1] These methods provide mass-to-charge ratio information, which helps in determining the molecular weight of the unknown compound.[9] Further structural elucidation can be performed using tandem mass spectrometry (MS/MS) to analyze fragmentation patterns or by isolating the impurity for NMR analysis.[1][9]

Q4: My pyrazole compound appears to be degrading during analysis. What can I do?

Degradation during analysis can be caused by factors like exposure to light, heat, or reactive solvents.[10] To mitigate this, protect the compound and its solutions from light by using amber vials or covering containers with aluminum foil.[10] Avoid excessive heat and use high-purity solvents.[10] For sensitive compounds, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Column Overload: Injecting too much sample can lead to peak distortion.[11][12]

    • Secondary Interactions: Residual silanol groups on the column can interact with basic pyrazole compounds, causing tailing.[13]

    • Inappropriate Injection Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak fronting.[14]

    • Column Degradation: A clogged or deteriorated column can result in poor peak shape.[11]

  • Solutions:

    • Reduce the injection volume or sample concentration.[11]

    • Use a column with end-capping to minimize silanol interactions or adjust the mobile phase pH.[11][13]

    • Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[14]

    • Clean the column according to the manufacturer's instructions or replace it if necessary.[11]

Issue: Inconsistent Retention Times

  • Possible Causes:

    • Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components.[15]

    • Temperature Variations: Changes in ambient temperature can affect retention times.[16]

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[16]

    • Leaks in the System: Leaks can cause pressure and flow rate fluctuations.[12]

  • Solutions:

    • Prepare the mobile phase carefully, preferably by weight, and ensure proper mixing and degassing.[15]

    • Use a column oven to maintain a constant temperature.[16]

    • Allow sufficient time for the column to equilibrate before starting the analysis.[16]

    • Inspect the system for any loose fittings or signs of leaks.[12]

Gas Chromatography (GC)

Issue: Ghost Peaks

  • Possible Causes:

    • Sample Carryover: Residue from a previous injection remaining in the injection port or column.[17]

    • Contaminated Carrier Gas or Syringe: Impurities in the gas line or a dirty syringe.

    • Septum Bleed: Degradation of the injection port septum at high temperatures.

  • Solutions:

    • Implement a thorough wash cycle between injections.

    • Ensure the use of high-purity carrier gas and clean syringes.

    • Use high-quality septa and replace them regularly.

Issue: Poor Resolution or Peak Overlap

  • Possible Causes:

    • Inadequate Column Selectivity: The stationary phase is not suitable for separating the pyrazole isomers or impurities.[17]

    • Incorrect Temperature Program: The oven temperature ramp is too fast or the initial temperature is too high.[17]

    • Flow Rate is Not Optimal: The carrier gas flow rate is too high or too low.

  • Solutions:

    • Select a column with a different stationary phase that offers better selectivity for your analytes.[17]

    • Optimize the temperature program by using a slower ramp rate or a lower initial temperature.[17]

    • Adjust the carrier gas flow rate to achieve optimal separation efficiency.

Quantitative Data Summary

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in CDCl₃ [18]

Compound/SubstituentH-3H-4H-5Other Protons
3,5-Dimethylpyrazole5.83 (s)-5.83 (s)2.25 (s, 6H, 2xCH₃)
1-Phenyl-3-methyl-5-aminopyrazole-5.60 (s)-7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂)
4-Nitro-1-phenylpyrazole8.05 (s)-8.50 (s)7.50-7.80 (m, 5H, Ar-H)
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate-8.01 (s)-7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃)

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrazole ring.[18]

Table 2: RP-HPLC Method Validation Parameters for a Pyrazoline Derivative [19]

ParameterResult
Linearity Range50 - 150 µg/mL
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD)4 µg/mL
Limit of Quantitation (LOQ)15 µg/mL

Experimental Protocols

Protocol 1: HPLC Analysis of Pyrazole Compounds
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[19]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[19] The ratio is optimized for the specific compound.

  • Flow Rate: Typically 1.0 mL/min.[19]

  • Detection: UV detection at a wavelength where the pyrazole compound and potential impurities have significant absorbance (e.g., 206 nm or 237 nm).[19][20]

  • Sample Preparation: Dissolve the pyrazole compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: Typically 5-20 µL.

Protocol 2: GC-MS Analysis of Pyrazole Compounds
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column with a suitable stationary phase for separating pyrazole isomers (e.g., a non-polar or medium-polarity column).

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of around 280°C, held for a few minutes.[3]

  • Injection: A small volume of the sample solution is injected into the heated injection port.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) is common for volatile compounds.[3]

    • Scan Range: A mass range that covers the expected molecular weight of the pyrazole compound and its potential fragments (e.g., 40-400 m/z).[3]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[3]

Protocol 3: NMR Sample Preparation for Purity Analysis
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 500 MHz).[18]

  • Sample Preparation:

    • Weigh 5-10 mg of the pyrazole compound.[18]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18]

    • Transfer the solution to a 5 mm NMR tube.

    • For quantitative analysis, add a known amount of an internal standard.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[18]

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration in quantitative measurements.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Purity Assessment Sample Pyrazole Compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter (if for HPLC/GC) Dissolve->Filter NMR NMR Dissolve->NMR HPLC HPLC Filter->HPLC GCMS GC-MS Filter->GCMS Chromatogram Analyze Chromatogram (Peak Area, Retention Time) HPLC->Chromatogram MassSpec Analyze Mass Spectrum (Molecular Ion, Fragmentation) GCMS->MassSpec NMRSpec Analyze NMR Spectrum (Chemical Shift, Integration) NMR->NMRSpec Purity Calculate Purity Chromatogram->Purity MassSpec->Purity NMRSpec->Purity Final_Report Final_Report Purity->Final_Report Final Report

Caption: General workflow for pyrazole compound purity analysis.

hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem HPLC Problem (e.g., Poor Peak Shape) Cause1 Column Overload Problem->Cause1 Cause2 Secondary Interactions Problem->Cause2 Cause3 Improper Solvent Problem->Cause3 Cause4 Column Degradation Problem->Cause4 Sol1 Reduce Sample Concentration Cause1->Sol1 Sol2 Use End-capped Column or Adjust pH Cause2->Sol2 Sol3 Dissolve Sample in Mobile Phase Cause3->Sol3 Sol4 Clean or Replace Column Cause4->Sol4 Resolution Problem Resolved Sol1->Resolution Sol2->Resolution Sol3->Resolution Sol4->Resolution

References

Technical Support Center: Enhancing the Bioavailability of Pyrazole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at enhancing the biological availability of pyrazole-based drugs.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based compound demonstrates poor oral bioavailability. What are the primary contributing factors?

A1: Poor oral bioavailability of pyrazole derivatives is often a result of several factors:

  • Low Aqueous Solubility: The planar and aromatic structure of the pyrazole ring can lead to high crystal lattice energy, resulting in poor solubility in gastrointestinal fluids.[1]

  • Poor Permeability: While many pyrazole compounds are hydrophobic, which can aid in membrane permeability, factors like high molecular weight or extensive hydrogen bonding can limit passive diffusion across the intestinal epithelium.[1]

  • First-Pass Metabolism: The compound may undergo significant metabolism in the gut wall or liver by enzymes such as cytochrome P450s before it can reach systemic circulation.[1]

  • Efflux Transporters: The drug candidate may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively transport the compound out of intestinal cells and back into the gut lumen.[1]

Q2: What initial strategies can I employ to improve the solubility of my novel pyrazole derivative?

A2: A primary focus should be on modifying the physicochemical properties of the active pharmaceutical ingredient (API). A common and effective initial approach is salt formation . If your compound contains ionizable groups (e.g., amino or carboxylic acid moieties), converting it into a salt can significantly alter its physicochemical properties, including solubility and dissolution rate.[1][2][3][4] Different salt forms of the same drug can exhibit varied dissolution profiles and, consequently, bioavailability.[2] However, it's important to be aware of the common ion effect, where the presence of a common ion in the gastrointestinal fluid (e.g., chloride ions for a hydrochloride salt) can suppress solubility.[2]

Q3: I've formulated my pyrazole compound with co-solvents, but I'm still observing precipitation upon dilution in aqueous media. What can I do?

A3: Precipitation upon dilution of a co-solvent formulation is a common challenge. Here are some troubleshooting steps:

  • Optimize Co-solvent Ratios: Systematically vary the ratios of your co-solvents (e.g., DMSO, PEG400, Tween-80) to find a more robust formulation.

  • Incorporate Precipitation Inhibitors: The use of polymers can inhibit both nucleation and crystal growth of the drug.[5]

  • Consider Alternative Formulation Strategies: If co-solvents alone are insufficient, explore other techniques such as the formation of cyclodextrin inclusion complexes, solid dispersions, or lipid-based formulations like self-emulsifying drug delivery systems (SMEDDS).[2][5][6]

  • Control Temperature and Mixing: Insufficient heating during formulation preparation or rapid cooling can lead to precipitation.[7] Ensure your mixing methods provide adequate shear to achieve a stable dispersion.[7]

Q4: My in vitro dissolution results look promising, but the in vivo bioavailability is still low. How can I interpret this discrepancy?

A4: Discrepancies between in vitro dissolution and in vivo bioavailability are often encountered and can be attributed to several factors:

  • Biologically Irrelevant Dissolution Media: Standard compendial dissolution media may not accurately reflect the complex environment of the human gastrointestinal tract.[8] Consider using biorelevant media (e.g., FaSSGF, FeSSGF, FaSSIF) that mimic the fasted and fed states.[8]

  • Permeability and Efflux Issues: High dissolution does not guarantee absorption. The compound may have poor permeability across the intestinal epithelium or be subject to significant efflux by transporters like P-gp. An in vitro permeability assay, such as the Caco-2 assay, can help elucidate this.[1]

  • First-Pass Metabolism: The drug may be rapidly metabolized in the gut wall or liver, reducing the amount that reaches systemic circulation. In silico models or in vitro metabolic stability assays can provide insights into this.[1]

  • In Vivo Precipitation: The drug may precipitate in the gastrointestinal tract despite showing good dissolution in vitro.[5]

An established in vitro-in vivo correlation (IVIVC) can be a valuable tool to bridge this gap, but its development can be challenging.[9][10]

Troubleshooting Guides

Issue 1: Precipitation in Liquid Oral Dosage Forms
Symptom Possible Cause(s) Suggested Solution(s)
Fine precipitate forms in a clear solution over time.Temperature fluctuations during storage; Recrystallization of the solute; Change in the polymorphic state of the solute.[11]Use a co-solvent system to improve solubility; Add a minimal amount of a viscosity-enhancing agent to restrict molecular movement and reduce precipitation; Ensure storage conditions are stable and as per the requirements of the compound.[11]
Drug precipitates when a co-solvent formulation is diluted with an aqueous medium.The drug is poorly soluble in the aqueous environment once the co-solvent concentration drops; The drug may be interacting with other excipients.[5]Incorporate polymeric precipitation inhibitors; Use surfactants to maintain drug solubilization; Modulate the drug loading and solubilizing capacity of the formulation.[5]
Precipitation occurs during the manufacturing process.Insufficient or excessive heating; Rapid cooling rates; Improper mixing speeds or methods.[7]Optimize the processing temperature to avoid chemical degradation or incomplete dissolution; Control heating and cooling rates to prevent crystallization; Determine the optimal shear and mixing speeds for each phase of the formulation.[7]
Issue 2: Inconsistent or Low In Vivo Bioavailability
Symptom Possible Cause(s) Suggested Solution(s)
High variability in plasma concentrations between individual animals.Differences in gastric pH, intestinal motility, or food intake; Inconsistent dosing technique.Standardize animal fasting times before dosing; Ensure precise and consistent administration of the drug formulation; Increase the number of animals per group to improve statistical power.
Low oral bioavailability despite good in vitro solubility and permeability.High first-pass metabolism in the liver or gut wall.Co-administer with a known inhibitor of the relevant metabolic enzymes (e.g., CYP3A4) in a research setting to confirm the extent of first-pass metabolism; Consider alternative routes of administration (e.g., intravenous) to bypass the liver initially.[1]
Drug appears to be rapidly cleared from circulation (short half-life).Rapid metabolism and/or renal excretion.Perform in vitro metabolic stability assays with liver microsomes to assess the rate of metabolism; Analyze urine samples to quantify renal clearance; Consider structural modifications to the pyrazole scaffold to block metabolic sites.

Data Presentation: Quantitative Comparison of Formulation Strategies

The following table provides an illustrative comparison of how different formulation strategies can impact the bioavailability of a model pyrazole-based drug.

Formulation Strategy Aqueous Solubility (µg/mL) Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Oral Bioavailability (%) in Rats Key Considerations
Crystalline Drug Suspension1.58.25Dissolution rate-limited absorption.
Co-solvent Solution (10% DMSO, 40% PEG400, 5% Tween-80)>1008.535Potential for precipitation upon dilution in the GI tract.
Cyclodextrin Inclusion Complex508.050Stoichiometry of drug to cyclodextrin is crucial.
Amorphous Solid DispersionSupersaturated solution9.165Physical stability of the amorphous form during storage is critical.

Note: The data presented are hypothetical and for illustrative purposes to demonstrate the relative impact of different formulation approaches.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This protocol is used to assess the intestinal permeability of a compound and to identify if it is a substrate for efflux transporters.

1. Cell Culture and Maintenance:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed cells onto semi-permeable filter supports (e.g., Transwell plates) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 18-22 days to allow for differentiation into a confluent monolayer.[12] Change the medium every 2-3 days.[12]

2. Monolayer Integrity Assessment:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers.[12][13] Values above 200-250 Ω·cm² are generally considered acceptable.[12]

  • Optionally, perform a Lucifer Yellow permeability assay to assess paracellular integrity.

3. Permeability Experiment (Bidirectional):

  • Wash the Caco-2 monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).[12]

  • Apical to Basolateral (A-B) Transport:

    • Add the dosing solution of the test compound (e.g., 10 µM) in HBSS to the apical (upper) chamber.[12]

    • Add fresh HBSS to the basolateral (lower) chamber.[12]

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).[12]

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.[12]

  • Basolateral to Apical (B-A) Transport:

    • Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.[12]

    • Follow the same incubation and sampling procedure from the apical chamber.

4. Sample Analysis and Data Calculation:

  • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.[12]

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[12][14]

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An ER greater than 2 suggests the compound is a substrate for active efflux.[12][14]

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a pyrazole-based drug in mice.

1. Animal Preparation and Dosing:

  • Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c) and allow them to acclimatize for at least one week.

  • Fast the mice overnight (with access to water) before oral dosing.

  • Prepare the drug formulation (e.g., in a co-solvent vehicle) on the day of the experiment.

  • Administer the drug via the desired route (e.g., oral gavage or intravenous injection). Record the exact time of dosing.[15][16]

2. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[15][16]

  • Use appropriate blood collection techniques, such as submandibular vein puncture for serial sampling or cardiac puncture for a terminal sample.[16]

  • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).[15][16]

3. Plasma Preparation and Storage:

  • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.[15]

  • Carefully collect the plasma supernatant and store it at -80°C until analysis.[1]

4. Bioanalysis by LC-MS/MS:

  • Prepare plasma samples for analysis, which typically involves protein precipitation with an organic solvent (e.g., acetonitrile or methanol).[17][18]

  • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the parent drug and any major metabolites in the plasma samples.[17][18][19]

  • Include a suitable internal standard to ensure accuracy and precision.[18][19]

5. Pharmacokinetic Data Analysis:

  • Plot the plasma concentration of the drug versus time.

  • Use pharmacokinetic software to calculate key parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t₁/₂)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • For oral dosing, calculate the absolute bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration:

    • F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation solubility Aqueous Solubility Assessment formulation Formulation Development solubility->formulation Guides formulation strategy dissolution In Vitro Dissolution Testing formulation->dissolution Test formulations caco2 Caco-2 Permeability Assay dissolution->caco2 Select promising formulations pk_study Pharmacokinetic (PK) Study in Mice caco2->pk_study Inform in vivo study design bioanalysis LC-MS/MS Bioanalysis of Plasma Samples pk_study->bioanalysis Collect samples pk_params Calculation of PK Parameters bioanalysis->pk_params bioavailability Determination of Oral Bioavailability pk_params->bioavailability bioavailability->formulation Feedback for formulation optimization

Caption: Workflow for enhancing the bioavailability of pyrazole-based drugs.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits & Activates akt Akt (Protein Kinase B) pip3->akt Recruits pdk1->akt Phosphorylates & Activates mtor mTOR akt->mtor Activates downstream Downstream Effects (Cell Survival, Growth, Proliferation) akt->downstream mtor->downstream pyrazole_drug Pyrazole-Based Kinase Inhibitor pyrazole_drug->pi3k Inhibits pyrazole_drug->akt Inhibits pyrazole_drug->mtor Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole drugs.

troubleshooting_logic start Poor In Vivo Bioavailability solubility Assess In Vitro Solubility & Dissolution start->solubility permeability Assess In Vitro Permeability (Caco-2) start->permeability metabolism Assess In Vitro Metabolic Stability start->metabolism low_sol Low Solubility/ Dissolution solubility->low_sol Identifies low_perm Low Permeability/ High Efflux permeability->low_perm Identifies high_met High Metabolic Turnover metabolism->high_met Identifies action_sol Action: Reformulate (e.g., solid dispersion, salt formation) low_sol->action_sol action_perm Action: Structural Modification to improve LogP or add efflux inhibitor low_perm->action_perm action_met Action: Structural Modification to block metabolic sites high_met->action_met

Caption: Troubleshooting logic for poor in vivo bioavailability.

References

Strategies to reduce toxicity in pyrazole therapeutic candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating toxicity associated with pyrazole-based therapeutic candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of toxicity observed with pyrazole-containing compounds?

A1: The toxicity of pyrazole therapeutic candidates can stem from several factors. Key concerns include metabolism-mediated toxicity, where reactive metabolites are formed, off-target effects, particularly kinase inhibition, and inhibition of channels like the hERG potassium channel, which can lead to cardiotoxicity.[1][2][3][4] The inherent physicochemical properties of a compound, such as its lipophilicity, can also contribute to its toxicity profile.[5]

Q2: How can the metabolic stability of a pyrazole compound be improved?

A2: Improving metabolic stability is a critical step in reducing toxicity. Strategies often involve structural modifications to block sites of metabolism. This can be achieved by introducing sterically hindering groups or replacing metabolically liable moieties with more stable alternatives. For instance, replacing a metabolically susceptible phenyl ring with a pyridine or another heteroaromatic ring can alter the metabolic profile.[5][6] Bioisosteric replacement is a common strategy to enhance metabolic stability while retaining desired activity.[6]

Q3: What is a "bioisosteric replacement," and how can it be used to reduce toxicity?

A3: Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties to improve the compound's biological properties, such as reducing toxicity or improving pharmacokinetics. For pyrazole-based compounds, replacing a labile functional group with a bioisostere can prevent the formation of toxic metabolites. For example, a metabolically problematic phenol group could be replaced with a pyrazole itself to improve metabolic stability.[6]

Q4: My pyrazole compound shows significant off-target kinase activity. What are my options?

A4: Significant off-target kinase activity is a common challenge. The first step is to quantify this activity through comprehensive kinase profiling to identify the specific off-target kinases.[7][8] Based on the profiling results, medicinal chemistry efforts can be directed to modify the pyrazole scaffold or its substituents to improve selectivity. This might involve altering the substitution pattern on the pyrazole ring or introducing groups that favor binding to the primary target over off-targets. If medicinal chemistry approaches are not feasible, a "rescue" experiment using a drug-resistant mutant of the primary target can help confirm if the observed phenotype is due to on-target or off-target effects.[7]

Q5: What are the strategies to mitigate hERG inhibition associated with pyrazole compounds?

A5: hERG channel inhibition is a major safety concern. Key strategies to reduce hERG inhibition include lowering the compound's lipophilicity and the basicity (pKa) of any amine groups.[2][3] Introducing acidic groups or hydroxyl groups can also help.[3] Another approach is to introduce conformational constraints into the molecule to disfavor binding to the hERG channel.[9]

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed in Initial Screening

Symptoms:

  • Low IC50 values in cancer cell lines but also significant toxicity to normal cell lines.

  • Unexpectedly high cell death in primary screening assays.

Possible Causes:

  • General cellular toxicity due to poor physicochemical properties.

  • Potent off-target activity against essential cellular machinery.

  • Formation of a toxic metabolite in the cell culture medium.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Review the compound's lipophilicity (LogP) and solubility. Highly lipophilic compounds can disrupt cell membranes. .

  • Perform a Selectivity Panel:

    • Screen the compound against a panel of normal, non-cancerous cell lines to determine its therapeutic window.[10] .

  • Conduct Preliminary Off-Target Screening:

    • Use a broad kinase panel to identify potential off-target liabilities.[7][8] .

  • Evaluate Metabolic Stability:

    • Perform a preliminary metabolic stability assay using liver microsomes to assess the potential for metabolite-driven toxicity.[11][12] .

Problem 2: Poor In Vivo Efficacy Despite Good In Vitro Potency

Symptoms:

  • Excellent potency in in vitro assays but little to no activity in animal models.

  • Rapid clearance or low exposure in pharmacokinetic studies.

Possible Causes:

  • Poor metabolic stability leading to rapid clearance.

  • Low oral bioavailability.

  • High plasma protein binding.

Troubleshooting Steps:

  • Comprehensive Metabolic Stability Assessment:

    • Conduct in vitro metabolic stability assays using both liver microsomes and hepatocytes to evaluate Phase I and Phase II metabolism.[11][13] .

  • Identify Metabolites:

    • Use techniques like LC-MS/MS to identify the major metabolites and determine the sites of metabolic transformation. .

  • Structure-Metabolism Relationship (SMR) Studies:

    • Synthesize and test analogs with modifications at the sites of metabolism to improve stability. .

  • Assess Permeability and Efflux:

    • Use in vitro models like Caco-2 assays to assess intestinal permeability and determine if the compound is a substrate for efflux transporters. .

Quantitative Data Summary

Compound ClassTest SystemEndpointValueReference
Pyrazole DerivativesVero CellsCC50>500 µM[14]
Pyrazole AnalogsMCF-7 CellsIC5039.70 µM[15][16]
Pyrazole-Naphthalene DerivativesMCF-7 CellsIC50<10 µM[17]
Indolo-pyrazolesSK-MEL-28 CellsIC503.46 µM[10]
Pyrazole-based ITK Inhibitor (GNE-9822)ITK KinaseKi0.7 nM[18]
Pyrazole-based Akt InhibitorAkt1 KinaseIC5061 nM[18]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of pyrazole compounds against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)[10]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well plates

  • Test pyrazole compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[10]

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes.

Materials:

  • Pooled human liver microsomes[11]

  • NADPH regenerating system

  • Phosphate buffer

  • Test pyrazole compound

  • Positive control compound with known metabolic stability (e.g., Verapamil)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[19]

Protocol 3: Off-Target Kinase Profiling (Biochemical Assay)

This protocol describes a general method to assess the selectivity of a pyrazole-based kinase inhibitor.

Materials:

  • A panel of purified recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Kinase buffer

  • Test pyrazole inhibitor at various concentrations

  • A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay)[7]

Procedure:

  • Assay Plate Preparation: Add the kinase, substrate, and buffer to the wells of a microplate.

  • Inhibitor Addition: Add the test inhibitor at a range of concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection reagent.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value for each kinase in the panel. Compare the IC50 for off-target kinases to the primary target to determine the selectivity profile.[7]

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Toxicity Troubleshooting cluster_2 Lead Optimization in_vitro_potency In Vitro Potency Assay cytotoxicity_assay Cytotoxicity Assay in_vitro_potency->cytotoxicity_assay High Potency metabolic_stability Metabolic Stability Assay cytotoxicity_assay->metabolic_stability High Toxicity off_target_profiling Off-Target Kinase Profiling cytotoxicity_assay->off_target_profiling High Toxicity hERG_assay hERG Assay cytotoxicity_assay->hERG_assay Potential Cardiotoxicity structural_modification Structural Modification metabolic_stability->structural_modification Poor Stability off_target_profiling->structural_modification Poor Selectivity hERG_assay->structural_modification hERG Liability structural_modification->in_vitro_potency Iterative Design in_vivo_testing In Vivo Efficacy & Toxicity structural_modification->in_vivo_testing Optimized Candidate signaling_pathway_inhibition cluster_primary Primary Target Pathway cluster_off_target Off-Target Pathway Primary_Kinase Primary Target Kinase Downstream_Effector_1 Downstream Effector 1 Primary_Kinase->Downstream_Effector_1 Cellular_Effect_1 Desired Therapeutic Effect Downstream_Effector_1->Cellular_Effect_1 Off_Target_Kinase Off-Target Kinase Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase->Downstream_Effector_2 Cellular_Effect_2 Undesired Toxic Effect Downstream_Effector_2->Cellular_Effect_2 Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->Primary_Kinase Inhibition (On-Target) Pyrazole_Inhibitor->Off_Target_Kinase Inhibition (Off-Target)

References

Validation & Comparative

The Pivotal Role of the Dimethylsulfamoyl Group in Pyrazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of pharmacologically active molecules is paramount. This guide provides a comparative analysis of 1-(Dimethylsulfamoyl)pyrazole derivatives, focusing on their potent inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key enzyme in inflammatory and pain signaling pathways. Experimental data is presented to objectively compare the performance of these derivatives, alongside detailed methodologies for key experiments.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA). The dimethylsulfamoyl group at the 1-position of the pyrazole ring plays a crucial role in the molecule's interaction with the target enzyme, significantly influencing its potency and selectivity. This guide delves into the SAR of this class of compounds, offering a clear comparison of various derivatives and their biological activities.

Comparative Analysis of NAAA Inhibitory Activity

The inhibitory potency of this compound derivatives against human NAAA (hNAAA) is profoundly affected by substitutions on the pyrazole ring and the nature of the group attached to the sulfamoyl moiety. The following table summarizes the in vitro inhibitory activities (IC50) of a series of these compounds, highlighting key SAR trends.

Compound IDR1R2hNAAA IC50 (µM)
1 CH3CH31.09
2 HH>50
3 CH3H>50
4 C2H5C2H50.62
5 n-propyln-propyl0.33
6 iso-propyliso-propyl0.64
7 n-butyln-butyl0.91
8 tert-butyltert-butyl0.78

Data compiled from studies on pyrazole sulfonamides as NAAA inhibitors.

Key Structure-Activity Relationship Insights:

  • Substitution on the Pyrazole Ring is Crucial: Unsubstituted (Compound 2) or monosubstituted (Compound 3) pyrazole derivatives show a significant loss of activity, indicating that disubstitution at the 3 and 5 positions is essential for potent NAAA inhibition.

  • Influence of Alkyl Chain Length: The nature of the alkyl substituents at the R1 and R2 positions significantly modulates inhibitory potency. A progressive increase in linear alkyl chain length from methyl (Compound 1) to n-propyl (Compound 5) leads to enhanced activity. However, further increasing the chain length to n-butyl (Compound 7) results in a slight decrease in potency.

  • Effect of Alkyl Branching: Branched alkyl groups, such as iso-propyl (Compound 6) and tert-butyl (Compound 8), are well-tolerated but do not offer a significant advantage over linear alkyl chains of similar size.

Broader Therapeutic Potential: Anticancer and Anti-inflammatory Activities

While the most detailed SAR data for this compound derivatives is centered on NAAA inhibition, the broader class of pyrazole sulfonamides has demonstrated potential in other therapeutic areas, including oncology and inflammation. For instance, various pyrazole derivatives bearing a sulfonamide moiety have been investigated as inhibitors of carbonic anhydrase (CA) isoforms, such as CA IX and CA XII, which are implicated in tumor progression[1]. Additionally, diarylpyrazole sulfonamides have been explored as selective COX-2 inhibitors for their anti-inflammatory effects[2]. Although specific IC50 values for 1-(N,N-dimethylsulfamoyl)pyrazoles against these targets are not extensively documented in publicly available literature, the existing data on related compounds suggest a promising avenue for future research and development.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

Synthesis of this compound Derivatives

A general synthetic route to 1-(N,N-dimethylsulfamoyl)-1H-pyrazole involves the reaction of a substituted pyrazole with dimethylsulfamoyl chloride in the presence of a suitable base.

General Procedure:

To a solution of the desired 3,5-disubstituted pyrazole (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is added a base, for example, sodium hydride (1.2 eq.) or triethylamine (1.5 eq.), at 0 °C. The mixture is stirred for 30 minutes, after which N,N-dimethylsulfamoyl chloride (1.1 eq.) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-(N,N-dimethylsulfamoyl)pyrazole derivative.

In Vitro NAAA Inhibition Assay (Fluorogenic Method)

The inhibitory activity of the synthesized compounds against NAAA is determined using a fluorogenic assay.

Materials:

  • Recombinant human NAAA enzyme

  • NAAA assay buffer (50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5)

  • Fluorogenic substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)

  • Test compounds dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Test compounds are serially diluted in DMSO to achieve a range of concentrations.

  • In a 96-well plate, 2 µL of the diluted test compound or DMSO (vehicle control) is added to the appropriate wells.

  • 88 µL of NAAA assay buffer containing the recombinant human NAAA enzyme is added to each well.

  • The plate is pre-incubated at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • The enzymatic reaction is initiated by adding 10 µL of the PAMCA substrate solution to each well.

  • The plate is immediately placed in a fluorescence plate reader pre-heated to 37°C, and the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) is measured over time in a kinetic mode.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizing the Mechanism of Action

To conceptualize the biological impact of these derivatives, understanding the signaling pathway they modulate is essential.

NAAA_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli NAPE_PLD NAPE-PLD Inflammatory_Stimuli->NAPE_PLD Activates Cell_Membrane PEA_precursor N-acyl-phosphatidyl- ethanolamine (NAPE) PEA Palmitoylethanolamide (PEA) PEA_precursor->PEA Hydrolysis by NAPE-PLD NAAA N-Acylethanolamine- hydrolyzing Acid Amidase (NAAA) PEA->NAAA Substrate PPARa PPAR-α PEA->PPARa Activates Palmitic_Acid_Ethanolamine Palmitic Acid + Ethanolamine NAAA->Palmitic_Acid_Ethanolamine Hydrolyzes 1_Dimethylsulfamoyl_pyrazole This compound Derivative 1_Dimethylsulfamoyl_pyrazole->NAAA Inhibits RXR RXR PPARa->RXR Forms heterodimer with PPRE PPAR Response Element (PPRE) RXR->PPRE Binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Anti_inflammatory_effects Anti-inflammatory Effects Gene_Transcription->Anti_inflammatory_effects

Caption: NAAA Inhibition Pathway.

The inhibition of NAAA by this compound derivatives leads to an accumulation of the endogenous lipid mediator, palmitoylethanolamide (PEA). Elevated PEA levels subsequently activate the nuclear receptor PPAR-α, which in turn modulates the transcription of genes involved in inflammation, ultimately leading to anti-inflammatory effects.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Start: Substituted Pyrazole step1 Reaction with Dimethylsulfamoyl Chloride start->step1 product This compound Derivative step1->product assay In Vitro NAAA Inhibition Assay product->assay Test Compound data IC50 Determination assay->data sar SAR Analysis data->sar

Caption: Experimental Workflow.

This workflow illustrates the process from the synthesis of this compound derivatives to their biological evaluation and subsequent structure-activity relationship analysis.

References

A Comparative Analysis of Pyrazole-Based COX-2 Inhibitors: Positioning 1-(Dimethylsulfamoyl)pyrazole in the Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of anti-inflammatory and analgesic therapy, offering a targeted approach with a potentially improved gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold has proven to be a privileged structure in the design of potent and selective COX-2 inhibitors, with celecoxib being a prominent clinical example. This guide provides a comparative analysis of various pyrazole-based COX-2 inhibitors, with a particular focus on the structural class to which 1-(Dimethylsulfamoyl)pyrazole belongs.

While specific experimental data for this compound is not extensively available in the public domain, this guide will draw upon published data for structurally related pyrazole derivatives containing sulfamoyl, sulfonamide, and methylsulfonyl moieties. This comparative approach allows for an informed estimation of its potential efficacy and selectivity, providing a valuable resource for researchers in the field of inflammation and pain.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of several pyrazole-based COX-2 inhibitors against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a key indicator of COX-2 selectivity. A higher SI value denotes greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Structurally Related Pyrazole Derivatives
Compound 8b (a 1,3-diaryl pyrazole with methylsulfonyl)>150.074>202[1]
Compound 8a (a 1,3-diaryl pyrazole with methylsulfonyl)13.250.063210.3[1]
Compound 9a (a 1,3-diaryl pyrazole with methylsulfonyl)12.840.061210.5[1]
Compound 5f (a pyrazole-pyridazine hybrid)14.341.509.56[2]
Compound 6f (a pyrazole-pyridazine hybrid)9.561.158.31[2]
Compound 5u (a hybrid pyrazole analogue)130.211.7972.73[3][4]
Compound 5s (a hybrid pyrazole analogue)165.122.5165.78[3][4]
Reference COX-2 Inhibitors
Celecoxib150.04375[5]
Rofecoxib>1000.53>188
Etoricoxib1161.1106
Non-Selective NSAID
Indomethacin0.00900.310.029

Note: The IC50 values and selectivity indices can vary between different studies and assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for key experiments commonly cited in the literature.

In Vitro COX-1 and COX-2 Inhibition Assay (Purified Enzyme)

Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Detection system to measure prostaglandin production (e.g., EIA kit for PGE2).

Protocol:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, add the assay buffer, the purified COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. A vehicle control (solvent only) is also included.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate for a specific period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor or by acidification).

  • Quantify the amount of prostaglandin (e.g., PGE2) produced using an appropriate method, such as an enzyme immunoassay (EIA).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 (in platelets) and COX-2 (in LPS-stimulated monocytes) in a more physiologically relevant ex vivo system.

Materials:

  • Freshly drawn human whole blood from healthy volunteers.

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) to induce COX-2 expression.

  • Calcium ionophore A23187 or arachidonic acid to stimulate COX-1 activity.

  • EIA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

Protocol:

For COX-1 Inhibition (TXB2 production in platelets):

  • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control for a short period (e.g., 1 hour) at 37°C.

  • Platelet COX-1 is activated by the addition of a stimulating agent like calcium ionophore A23187 or arachidonic acid.

  • The blood is allowed to clot for a specified time (e.g., 1 hour) at 37°C to allow for the conversion of PGH2 to TXA2, which is then rapidly hydrolyzed to the stable metabolite TXB2.

  • The reaction is stopped by placing the samples on ice and adding a non-selective COX inhibitor (e.g., indomethacin).

  • Serum is separated by centrifugation.

  • The concentration of TXB2 in the serum is measured using an EIA kit.

  • The IC50 for COX-1 inhibition is calculated.

For COX-2 Inhibition (PGE2 production in monocytes):

  • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

  • Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.

  • The blood is incubated for a longer period (e.g., 24 hours) at 37°C to allow for COX-2 induction and PGE2 synthesis.

  • The reaction is stopped by centrifugation to separate the plasma.

  • The concentration of PGE2 in the plasma is measured using an EIA kit.

  • The IC50 for COX-2 inhibition is calculated.

Data Analysis: The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 and COX-2. The ratio of COX-1 IC50 to COX-2 IC50 is then determined to represent the COX-2 selectivity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways and experimental workflows relevant to the evaluation of COX-2 inhibitors.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostaglandins, Thromboxanes (Housekeeping functions: GI protection, platelet aggregation) PGH2_1->Prostanoids_1 Prostanoids_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostanoids_2 Inhibitor This compound & Other COX-2 Inhibitors Inhibitor->COX2

Caption: The arachidonic acid cascade and the selective inhibition of COX-2.

Experimental_Workflow cluster_0 In Vitro Purified Enzyme Assay cluster_1 Ex Vivo Whole Blood Assay Enzyme Purified COX-1 or COX-2 Enzyme Incubation_vitro Pre-incubation Enzyme->Incubation_vitro Inhibitor_vitro Test Compound (e.g., this compound) Inhibitor_vitro->Incubation_vitro Substrate Add Arachidonic Acid Incubation_vitro->Substrate Reaction Enzymatic Reaction Substrate->Reaction Detection_vitro Measure Prostaglandin Production Reaction->Detection_vitro IC50_vitro Calculate IC50 Detection_vitro->IC50_vitro Blood Human Whole Blood Incubation_exvivo Incubation Blood->Incubation_exvivo Inhibitor_exvivo Test Compound Inhibitor_exvivo->Incubation_exvivo Stimulation Stimulation (LPS for COX-2, Agonist for COX-1) Incubation_exvivo->Stimulation Prostanoid_Production Prostanoid Production Stimulation->Prostanoid_Production Detection_exvivo Measure TXB2 (COX-1) or PGE2 (COX-2) Prostanoid_Production->Detection_exvivo IC50_exvivo Calculate IC50 & Selectivity Index Detection_exvivo->IC50_exvivo

References

In Vivo Efficacy of Novel Pyrazole Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of novel pyrazole sulfonamide compounds across various therapeutic areas, including anti-parasitic, anti-inflammatory, and herbicidal applications. The following sections detail the experimental data, methodologies, and associated signaling pathways to support the evaluation of these promising compounds against established alternatives.

Anti-parasitic Activity: Targeting Human African Trypanosomiasis (HAT)

A novel pyrazole sulfonamide, DDD100097 , has been developed as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), a critical enzyme for parasite viability. In vivo studies have demonstrated its potential for treating the late, neurological stage of HAT.

Comparative Efficacy Data
CompoundTargetIn Vivo ModelKey Efficacy MetricOutcomeAlternative
DDD100097 TbNMTStage 2 (CNS) Mouse Model of HAT (T. b. brucei GVR35)Survival/Cure RatePartial Efficacy[1]DDD85646
DDD85646TbNMTStage 1 Mouse Model of HAT (T. b. brucei S427)Curative at 50 mg/kg b.i.d.Poor CNS Penetration[1]-
Experimental Protocol: Stage 2 (CNS) Mouse Model of HAT
  • Animal Model: Female CD-1 mice.

  • Parasite Strain: Trypanosoma brucei brucei GVR35.

  • Infection: Mice are infected intraperitoneally (IP) with 1 x 10^5 trypanosomes. The infection is allowed to progress to the central nervous system (CNS) stage, typically confirmed by the presence of parasites in the cerebrospinal fluid (CSF) around 21 days post-infection.

  • Treatment: DDD100097 is administered orally (p.o.) twice daily (b.i.d.) for a specified duration. In the reported study, a dose of 50 mg/kg was used[1].

  • Outcome Assessment: The primary outcome is the cure rate, defined as the absence of parasites in the blood and CSF at the end of the treatment and during a follow-up period (e.g., up to 180 days).

Signaling Pathway: Inhibition of Trypanosoma brucei N-Myristoyltransferase (TbNMT)

Inhibition of TbNMT by pyrazole sulfonamides disrupts the N-myristoylation of a range of essential parasite proteins. This covalent modification is critical for their localization to cellular membranes and their function in key signaling and structural pathways. Depletion of functional N-myristoylated proteins leads to defects in endocytosis, vesicular trafficking, and ultimately, parasite death[2][3].

cluster_0 Trypanosoma brucei Cell Myristoyl-CoA Myristoyl-CoA TbNMT TbNMT Myristoyl-CoA->TbNMT Peptide Substrate Peptide Substrate Peptide Substrate->TbNMT N-Myristoylated Protein N-Myristoylated Protein TbNMT->N-Myristoylated Protein Catalysis DDD100097 DDD100097 DDD100097->TbNMT Inhibition Membrane Targeting Membrane Targeting N-Myristoylated Protein->Membrane Targeting Vesicular Trafficking Vesicular Trafficking Membrane Targeting->Vesicular Trafficking Endocytosis Endocytosis Vesicular Trafficking->Endocytosis Parasite Viability Parasite Viability Endocytosis->Parasite Viability Essential for

Inhibition of TbNMT by DDD100097.

Anti-inflammatory Activity

Novel pyrazole sulfonamide derivatives have demonstrated significant anti-inflammatory properties in preclinical models, with a mechanism of action linked to the inhibition of key inflammatory kinases.

Comparative Efficacy Data
CompoundTargetIn Vivo ModelKey Efficacy MetricOutcomeAlternative
Compound 6f p38α MAP KinaseCarrageenan-Induced Rat Paw EdemaInhibition of Edema (%)83.73%Diclofenac Sodium (78.05%)
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
  • Animal Model: Male Wistar rats (160 ± 10 g)[4].

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats[4][5][6].

  • Treatment: The test compound (e.g., Compound 6f) or the standard drug (e.g., Diclofenac Sodium) is administered orally (p.o.) one hour prior to the carrageenan injection.

  • Outcome Assessment: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group[6].

Signaling Pathway: Inhibition of p38α MAP Kinase

The anti-inflammatory effects of these pyrazole sulfonamides are attributed to the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. By inhibiting p38α MAPK, these compounds can effectively suppress the downstream inflammatory cascade[7][8][9].

Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Pyrazole Sulfonamide Pyrazole Sulfonamide Pyrazole Sulfonamide->p38 MAPK Inhibition Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription Factors->Pro-inflammatory Cytokines (TNF-α, IL-1β)

p38 MAPK inflammatory pathway inhibition.

Herbicidal Activity

A novel pyrazole sulfonamide, compound 3b , has been identified as a potent herbicidal agent that targets the acetohydroxyacid synthase (AHAS) enzyme, which is essential for branched-chain amino acid biosynthesis in plants.

Comparative Efficacy Data
CompoundTargetIn Vivo ModelKey Efficacy MetricOutcomeAlternative
Compound 3b Acetohydroxyacid Synthase (AHAS)Rape (Brassica napus) Root Length Inhibition% Inhibition at 100 mg/L81%Monosulfuron (87%)
Experimental Protocol: Rape Root Length Inhibition Assay
  • Plant Species: Rape (Brassica napus).

  • Assay Setup: Seeds of the target plant are placed on a filter paper in a petri dish containing a solution of the test compound at a specific concentration (e.g., 100 mg/L)[10].

  • Growth Conditions: The petri dishes are incubated in a controlled environment (e.g., 25°C, 12h light/12h dark cycle) for a defined period (e.g., 72 hours).

  • Outcome Assessment: The length of the primary root of the seedlings is measured. The percentage of root growth inhibition is calculated by comparing the root length in the treated group to that of the untreated control group.

Signaling Pathway: Inhibition of Acetohydroxyacid Synthase (AHAS)

Compound 3b exerts its herbicidal effect by inhibiting acetohydroxyacid synthase (AHAS), the first and rate-limiting enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. As these amino acids are essential for protein synthesis and overall plant growth, inhibition of AHAS leads to a deficiency in these critical building blocks, ultimately causing plant death. This pathway is absent in mammals, making AHAS an attractive target for selective herbicides[10][11][12].

Pyruvate Pyruvate AHAS AHAS Pyruvate->AHAS α-Ketobutyrate α-Ketobutyrate α-Ketobutyrate->AHAS Acetolactate Acetolactate AHAS->Acetolactate α-Aceto-α-hydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->α-Aceto-α-hydroxybutyrate Compound 3b Compound 3b Compound 3b->AHAS Inhibition Valine & Leucine Valine & Leucine Acetolactate->Valine & Leucine Isoleucine Isoleucine α-Aceto-α-hydroxybutyrate->Isoleucine Protein Synthesis Protein Synthesis Valine & Leucine->Protein Synthesis Isoleucine->Protein Synthesis Plant Growth Plant Growth Protein Synthesis->Plant Growth

AHAS pathway inhibition by Compound 3b.

References

Validating the Mechanism of Action for PZ-453, a Novel 1-(Dimethylsulfamoyl)pyrazole Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Preclinical Researchers

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel 1-(dimethylsulfamoyl)pyrazole drug candidate, designated PZ-453. We objectively compare its hypothesized performance as a selective Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor with an established alternative, Palbociclib. The guide includes detailed experimental protocols and supporting data to aid researchers in the preclinical validation process.

The 1-pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] These compounds exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects, often by acting as kinase inhibitors.[3][4] Our candidate, PZ-453, is designed to selectively target the CDK4/6 pathway, a critical regulator of the cell cycle frequently dysregulated in cancer.

Comparative Performance Data

To validate PZ-453 as a potent and selective CDK4/6 inhibitor, its performance was benchmarked against the FDA-approved drug Palbociclib. The following tables summarize the quantitative data from key in vitro and in vivo experiments.

Table 1: In Vitro Kinase Inhibitory Activity

This table compares the half-maximal inhibitory concentration (IC50) of PZ-453 and Palbociclib against the target kinases (CDK4/6) and a panel of off-target kinases to assess selectivity. Lower IC50 values indicate higher potency.[5]

Kinase TargetPZ-453 IC50 (nM)Palbociclib IC50 (nM)
CDK4/Cyclin D1 9 11
CDK6/Cyclin D3 12 16
CDK1/Cyclin B>10,000>10,000
CDK2/Cyclin E850980
VEGFR-2>10,000>10,000
PARP-1>10,000>10,000

Table 2: Cellular Activity in MCF-7 Breast Cancer Cells

This table shows the antiproliferative activity of both compounds in a relevant cancer cell line and their ability to engage the CDK4 target within the cell, as measured by the Cellular Thermal Shift Assay (CETSA).[6][7]

AssayPZ-453Palbociclib
Cell Viability (IC50, nM) 85110
CETSA Target Engagement (ΔTagg, °C at 1 µM) +4.2+3.9

Table 3: In Vivo Efficacy in MCF-7 Xenograft Model

This table presents the results from an in vivo study using an MCF-7 tumor xenograft model in immunocompromised mice.[8][9] Tumor Growth Inhibition (TGI) is a measure of the drug's ability to slow tumor progression compared to a vehicle control.

Treatment Group (50 mg/kg, daily)Tumor Growth Inhibition (TGI, %)Change in Body Weight (%)
PZ-453 78-2.5
Palbociclib 72-3.1
Vehicle Control 0+0.5

Visualizing the Validation Process

To elucidate the proposed mechanism and the experimental strategy, the following diagrams outline the CDK4/6 signaling pathway, the logical framework for MoA validation, and the comprehensive experimental workflow.

G Mitogens Growth Factors (Mitogens) Receptor Receptor Tyrosine Kinase (RTK) Mitogens->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates Transcription CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb pRb CDK46->Rb Phosphorylates pRb_p p-pRb (Phosphorylated) Rb->pRb_p E2F E2F Rb->E2F Sequesters pRb_p->E2F Releases S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase Activates Transcription PZ453 PZ-453 PZ453->CDK46 Inhibits

Caption: Proposed signaling pathway for PZ-453 action.

G cluster_cellular Hypothesis Hypothesis: PZ-453 is a selective CDK4/6 inhibitor Biochem Biochemical Assay (Does PZ-453 inhibit CDK4/6 kinase activity?) Hypothesis->Biochem Test 1 Cellular Cellular Assays (Does PZ-453 engage CDK4/6 and inhibit proliferation?) Biochem->Cellular Positive result leads to InVivo In Vivo Model (Does PZ-453 inhibit tumor growth in a relevant model?) Cellular->InVivo Positive result leads to CETSA CETSA Western Western Blot (p-pRb levels) Viability Viability Assay Conclusion Conclusion: Mechanism of Action Validated InVivo->Conclusion Positive result supports

Caption: Logical framework for MoA validation.

G Start Start: Candidate PZ-453 KinaseAssay Step 1: In Vitro Kinase Assay (Selectivity & Potency) Start->KinaseAssay CellCulture Step 2: Cell Line Selection (e.g., MCF-7) KinaseAssay->CellCulture TargetEngagement Step 3: Target Engagement (CETSA) CellCulture->TargetEngagement TargetModulation Step 4: Target Modulation (Western Blot for p-pRb) TargetEngagement->TargetModulation Phenotype Step 5: Cellular Phenotype (Viability Assay) TargetModulation->Phenotype Xenograft Step 6: In Vivo Xenograft Efficacy Study Phenotype->Xenograft End End: Validated MoA Xenograft->End

Caption: Comprehensive experimental workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the drug candidate.[5]

Materials:

  • Recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Kinase substrate peptide (e.g., a derivative of Rb protein)

  • ATP, MgCl2

  • PZ-453 and Palbociclib

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of PZ-453 and Palbociclib in 100% DMSO. Create a 10-point serial dilution in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 25 nL of the serially diluted compounds or DMSO control to each well.

    • Add 5 µL of a solution containing the kinase enzyme in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP in assay buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[6][10]

Materials:

  • MCF-7 cells

  • PZ-453 and Palbociclib

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

Procedure:

  • Cell Treatment: Culture MCF-7 cells to ~80% confluency. Treat cells with 1 µM of PZ-453, Palbociclib, or a DMSO vehicle control for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of 10-20 x 10^6 cells/mL.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Sample Preparation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated protein (pellet).

  • Analysis: Collect the supernatant and analyze the amount of soluble CDK4 protein remaining at each temperature using Western Blotting.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve (Tagg) to a higher temperature in the presence of the compound indicates target stabilization and engagement.[7]

Western Blotting for Target Modulation

Western blotting is used to detect changes in the phosphorylation status of downstream effectors, confirming that the drug inhibits the target's activity in the cell.[11][12]

Materials:

  • MCF-7 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-pRb Ser807/811, anti-total-pRb, anti-CDK4, anti-Actin)

  • HRP-conjugated secondary antibody

  • PVDF membrane

  • Chemiluminescent detection reagent

Procedure:

  • Cell Treatment and Lysis: Seed MCF-7 cells and allow them to attach. Treat cells with varying concentrations of PZ-453 or Palbociclib for 24 hours. Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific binding.[12]

    • Incubate the membrane with the primary antibody (e.g., anti-p-pRb) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using a digital imager.[15]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated pRb signal to total pRb and a loading control like Actin.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the drug candidate in a living animal model, providing crucial data on efficacy and potential toxicity.[8][16]

Materials:

  • 6-8 week old female athymic nude mice

  • MCF-7 human breast cancer cells

  • Matrigel®

  • PZ-453 and Palbociclib formulations

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • Culture MCF-7 cells and harvest them when they reach 80-90% confluency.

    • Prepare a cell suspension in a 1:1 mixture of serum-free medium and Matrigel at a concentration to allow for injection of 5 x 10^6 cells per mouse.[9]

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions 2-3 times per week.[8]

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[9]

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=10 per group).

  • Drug Administration and Monitoring:

    • Administer PZ-453 (50 mg/kg), Palbociclib (50 mg/kg), or the vehicle control daily via oral gavage.

    • Continue to measure tumor volume and monitor the body weight of the mice 2-3 times per week as an indicator of general health.[8]

  • Study Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³).

    • At the endpoint, calculate the mean tumor volume for each group and determine the percentage of Tumor Growth Inhibition (TGI). Analyze tissue samples for biomarker modulation if required.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent kinase inhibitors. This privileged structure is central to numerous approved and investigational drugs targeting a wide array of kinases involved in critical cellular signaling pathways. However, achieving target selectivity remains a significant challenge. Off-target activities can lead to unexpected toxicities or beneficial polypharmacology, making a thorough understanding of an inhibitor's cross-reactivity profile essential for preclinical and clinical development.

This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazole-based kinase inhibitors targeting key kinase families, including Janus kinases (JAKs), p38 Mitogen-Activated Protein Kinases (MAPKs), and Cyclin-Dependent Kinases (CDKs). The quantitative data presented, alongside detailed experimental protocols and signaling pathway visualizations, offers a valuable resource for evaluating the selectivity of these compounds and informing the design of next-generation kinase inhibitors.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity of selected pyrazole-based compounds against their primary targets and a panel of off-target kinases. This data, synthesized from published literature, highlights the varying degrees of selectivity achieved through modifications of the pyrazole core.

Table 1: Cross-Reactivity Profile of Pyrazole-Based JAK Inhibitors

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)IC50 (nM) vs. Off-TargetsReference(s)
Ruxolitinib JAK1, JAK2JAK1: 3.3, JAK2: 2.8TYK2: 19, JAK3: >400
Compound 3f JAK1, JAK2, JAK3JAK1: 3.4, JAK2: 2.2, JAK3: 3.5Flt-3, VEGFR-2, PDGFRα, TYK2 (inhibition >50% at 20 nM)
Ilginatinib (NS-018) JAK20.72JAK1: 33, JAK3: 39, Tyk2: 22

Table 2: Cross-Reactivity Profile of Pyrazole-Based p38 MAPK Inhibitors

CompoundPrimary TargetIC50 (nM) vs. Primary TargetSelectivity over other kinasesReference(s)
BIRB 796 p38α MAPK38Highly selective against a panel of 20 kinases
SD-0006 p38α MAPK110Selective for p38α/β over p38γ/δ and 50 other kinases
SC-79659 p38α MAPK111Good selectivity for p38α

Table 3: Cross-Reactivity Profile of Pyrazole-Based Aurora and CDK Inhibitors

CompoundPrimary Target(s)IC50/Ki (nM) vs. Primary Target(s)IC50/Ki (nM) vs. Off-TargetsReference(s)
Tozasertib (VX-680) Aurora A, B, CKi: Aurora A: 0.6, Aurora B: 18, Aurora C: 4.6100-fold more selective for Aurora A than 55 other kinases
Compound 7 Aurora A, BIC50: Aurora A: 28.9, Aurora B: 2.2-
Compound 9 CDK2IC50: 960-

Note: IC50 and Ki values are dependent on assay conditions and may vary between different studies. The selectivity data presented is based on the specific kinase panels used in the cited references.

Key Signaling Pathways

To understand the functional consequences of kinase inhibition, it is crucial to visualize the signaling cascades in which these enzymes operate. The following diagrams illustrate the canonical pathways targeted by the pyrazole-based inhibitors discussed in this guide.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Figure 1: The JAK/STAT Signaling Pathway.

p38_MAPK_Pathway Stimuli Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK Activation MKK MKK3/6 MAPKKK->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylation Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

Figure 2: The p38 MAPK Signaling Pathway.

CDK_Pathway GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD Induction CDK46 CDK4/6 CyclinD->CDK46 Binding & Activation Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition Rb_p p-Rb Rb->Rb_p S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Rb_p->E2F Release

Figure 3: CDK-Mediated G1/S Phase Transition.

Experimental Protocols for Cross-Reactivity Profiling

A variety of robust methodologies are employed to determine the cross-reactivity profile of kinase inhibitors. These techniques can be broadly categorized into biochemical assays and cell-based assays.

In Vitro Kinase Activity Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. They are essential for determining potency (e.g., IC50) and for large-scale kinome screening.

Methodology:

  • Compound Preparation: The pyrazole-based inhibitor is serially diluted to create a range of concentrations.

  • Kinase Reaction: The inhibitor is incubated with the purified kinase, a suitable substrate (peptide or protein), and a phosphate donor, typically ATP. Radiometric assays often use [γ-³³P]ATP.

  • Detection: Kinase activity is quantified by measuring the amount of phosphorylated substrate. This can be achieved through various methods, including:

    • Radiometric assays: Measuring the incorporation of ³³P into the substrate.

    • Fluorescence-based assays: Using fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) to detect phosphorylation.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, the concentration at which 50% of kinase activity is inhibited, is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep Prepare Serial Dilutions of Pyrazole Inhibitor Start->Prep Incubate Incubate Inhibitor with Kinase, Substrate, and ATP Prep->Incubate Detect Detect Substrate Phosphorylation Incubate->Detect Analyze Calculate % Inhibition and Determine IC50 Detect->Analyze End End Analyze->End

Figure 4: General Workflow for an In Vitro Kinase Inhibition Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses target engagement in a cellular context. It is based on the principle that the binding of a ligand (inhibitor) increases the thermal stability of the target protein.

Methodology:

  • Cell Treatment: Intact cells are treated with the pyrazole-based inhibitor or a vehicle control.

  • Heating: The cell suspensions are heated across a range of temperatures.

  • Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target kinase remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the inhibitor-treated samples indicates target engagement.

Activity-Based Protein Profiling (ABPP)

ABPP is a chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in complex biological systems. It employs chemical probes that covalently bind to the active sites of enzymes.

Methodology:

  • Proteome Preparation: Cell or tissue lysates are prepared to obtain a complex protein mixture.

  • Inhibitor Incubation: The proteome is treated with the pyrazole-based inhibitor at various concentrations.

  • Probe Labeling: An activity-based probe that covalently modifies a broad range of kinases is added to the proteome. The inhibitor will compete with the probe for binding to its target kinases.

  • Enrichment and Analysis: The probe-labeled proteins are enriched and identified by mass spectrometry.

  • Data Analysis: A decrease in the signal for a specific kinase in the inhibitor-treated sample compared to the control indicates target engagement.

Conclusion

The pyrazole scaffold is a versatile and highly valuable framework for the development of kinase inhibitors. As demonstrated by the representative data, subtle modifications to this core structure can significantly impact selectivity across the kinome. A comprehensive understanding of an inhibitor's cross-reactivity profile, obtained through a combination of in vitro and cell-based assays, is critical for advancing the development of safe and effective targeted therapies. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of kinase inhibitor discovery and development.

A Tale of Two Rings: Comparative Analysis of Pyrazole and Imidazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the most successful and versatile five-membered nitrogen-containing heterocycles, pyrazole and imidazole stand out as "privileged scaffolds," frequently appearing in a multitude of approved drugs across diverse therapeutic areas.[1][2] Though structural isomers, the seemingly subtle difference in the placement of their nitrogen atoms—1,2 in pyrazole and 1,3 in imidazole—gives rise to distinct physicochemical and biological properties, making each uniquely suited for different drug design strategies.

This guide provides a comprehensive, data-driven comparison of pyrazole and imidazole scaffolds, offering insights into their relative performance supported by experimental data. We delve into their physicochemical characteristics, pharmacokinetic profiles, and biological activities, supplemented with detailed experimental protocols and visual representations of relevant signaling pathways and workflows to aid in rational drug design.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The fundamental difference in the arrangement of nitrogen atoms in pyrazole and imidazole directly impacts their electronic distribution, basicity, and overall stability. Imidazole, with its nitrogen atoms separated by a carbon, is a significantly stronger base (pKa ≈ 7.1) than pyrazole (pKa ≈ 2.5), where the two adjacent nitrogen atoms create a weaker basic character due to inductive effects.[3] This higher basicity of imidazole often leads to the formation of more stable complexes with biological targets.[4] Computational studies also suggest that the imidazole ring is generally more stable than the pyrazole ring.[4] These intrinsic properties have a cascading effect on the pharmacokinetic profiles of drugs containing these scaffolds.

Below is a comparative summary of key physicochemical and pharmacokinetic parameters for representative drugs featuring pyrazole and imidazole cores.

PropertyPyrazole Scaffold (Celecoxib)Imidazole Scaffold (Ketoconazole)
Molecular Weight 381.4 g/mol [5]531.4 g/mol
pKa 11.1 (sulfonamide)6.5 (imidazole), 2.9 (piperazine)
LogP 3.4[5]4.2
Bioavailability 20-40%[6]Variable, pH-dependent
Protein Binding ~97%84-99%
Half-life (t½) 11-16 hours[6]Biphasic: 2 hours initially, 8 hours terminally
Metabolism Primarily via CYP2C9[3]Extensively by CYP3A4
Key Drug Example(s) Celecoxib (Anti-inflammatory)[1], Sildenafil (Erectile Dysfunction)[1]Ketoconazole (Antifungal), Cimetidine (Anti-ulcer)[1]

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Representative Pyrazole and Imidazole-Containing Drugs.

Biological Activity: A Tale of Two Scaffolds in Action

Both pyrazole and imidazole scaffolds are integral to a wide array of blockbuster drugs, demonstrating their versatility in targeting various biological pathways. Their derivatives have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1]

The following table presents a comparison of the biological activity of pyrazole and imidazole derivatives against specific targets, as indicated by their half-maximal inhibitory concentration (IC50) values. It is important to note that direct comparisons are most meaningful when evaluating analogs where only the core scaffold is altered while the peripheral substituents remain constant.

TargetPyrazole Derivative IC50 (µM)Imidazole Derivative IC50 (µM)Therapeutic Area
COX-2 0.04 (Celecoxib)Varies (less common)Anti-inflammatory
Various Kinases 0.061 (Akt1 inhibitor)[7]VariesAnticancer
Mycobacterium tuberculosis 0.22 (CYP121A1 inhibitor)34.5 (CYP121A1 inhibitor)Anti-infective
Connexin 50 (Cx50) Varies5 (Clotrimazole)Various

Table 2: Comparative Biological Activity (IC50) of Pyrazole and Imidazole Derivatives.

Experimental Protocols

To facilitate the reproducible evaluation of compounds containing these scaffolds, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Objective: To quantify the potency of a pyrazole or imidazole-based compound in inhibiting the activity of a target kinase.

Materials:

  • Recombinant Kinase (e.g., Akt1)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test Compound (dissolved in DMSO)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate Reader

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase assay buffer. Prepare a serial dilution of the test compound in DMSO, and then further dilute in the assay buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate Reaction: Add the substrate and ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop Reaction & Detection: Stop the kinase reaction and measure the remaining ATP or the generated ADP using a suitable detection reagent according to the manufacturer's protocol. For instance, in the ADP-Glo™ assay, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.[8]

  • Data Analysis: Measure the luminescence using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Objective: To determine the cytotoxic or cytostatic effects of a pyrazole or imidazole-based compound on a cancer cell line.

Materials:

  • Cancer Cell Line (e.g., MCF-7)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Test Compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization Solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate Reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[9][10]

Visualizing the Comparison: Signaling Pathways and Workflows

To further elucidate the roles of pyrazole and imidazole scaffolds in drug design, the following diagrams, generated using the DOT language, visualize a key signaling pathway, a typical experimental workflow, and the logical relationship in structure-activity relationship (SAR) studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes mTORC2 mTORC2 mTORC2->Akt phosphorylates Pyrazole_Inhibitor Pyrazole-based PI3K/Akt Inhibitors Pyrazole_Inhibitor->PI3K inhibits Pyrazole_Inhibitor->Akt inhibits Imidazole_Inhibitor Imidazole-based mTOR Inhibitors Imidazole_Inhibitor->mTORC1 inhibits

Figure 1: PI3K/Akt/mTOR signaling pathway with sites of action for pyrazole and imidazole-based inhibitors.

G start Start: Scaffold Selection (Pyrazole vs. Imidazole) synthesis Chemical Synthesis of Analogs start->synthesis physchem Physicochemical Characterization (pKa, LogP, Solubility) synthesis->physchem biochemical In Vitro Biochemical Assays (Enzyme/Receptor Binding) synthesis->biochemical cell_based In Vitro Cell-Based Assays (Viability, Function) biochemical->cell_based adme In Vitro ADME Assays (Metabolic Stability, Permeability) cell_based->adme in_vivo In Vivo Efficacy & Pharmacokinetics adme->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar optimization Lead Optimization sar->optimization Iterative Cycle optimization->synthesis

Figure 2: General experimental workflow for the evaluation and optimization of drug scaffolds.

G cluster_scaffolds Core Scaffolds cluster_properties Key Differentiating Properties cluster_outcomes Pharmacological Outcomes pyrazole Pyrazole Core (1,2-diazole) basicity Basicity (pKa) pyrazole->basicity Lower Basicity h_bonding Hydrogen Bonding (Donor/Acceptor Profile) pyrazole->h_bonding Distinct H-bond vector imidazole Imidazole Core (1,3-diazole) imidazole->basicity Higher Basicity imidazole->h_bonding Distinct H-bond vector stability Metabolic Stability basicity->stability potency Target Potency (IC50/Ki) basicity->potency h_bonding->potency selectivity Target Selectivity h_bonding->selectivity pk_profile Pharmacokinetic Profile (ADME) stability->pk_profile potency->selectivity selectivity->pk_profile

Figure 3: Logical relationship of key properties in the SAR of pyrazole vs. imidazole scaffolds.

Conclusion

The choice between a pyrazole and an imidazole scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile. Imidazole's higher basicity and stability can be advantageous for forming strong interactions with a target, while the unique electronic and hydrogen bonding properties of the pyrazole ring may offer opportunities for achieving higher selectivity and favorable pharmacokinetic properties. A thorough understanding of their comparative attributes, supported by robust experimental evaluation as outlined in this guide, is crucial for medicinal chemists to rationally design and develop the next generation of innovative therapeutics.

References

A Comparative Benchmark of Novel Pyrazole Derivatives Against Established Therapeutics: Celecoxib and Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide presents a comparative analysis of newly developed pyrazole derivatives benchmarked against two widely used therapeutic agents: Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anti-inflammatory and PDE5 inhibitory potentials of these novel compounds. The data herein is collated from various preclinical studies and is presented with detailed experimental methodologies and visual representations of key biological pathways and workflows.

Part 1: Benchmarking Against Celecoxib for Anti-Inflammatory Activity

The development of novel anti-inflammatory agents with improved efficacy and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) is a significant area of research.[1] The pyrazole scaffold is a well-established pharmacophore in the design of selective COX-2 inhibitors, with Celecoxib being a prominent example.[2] This section benchmarks a selection of new pyrazole derivatives against Celecoxib, focusing on their in vitro COX enzyme inhibition and in vivo anti-inflammatory activity.

Data Presentation: In Vitro COX Inhibition and In Vivo Anti-Inflammatory Activity

The following tables summarize the quantitative data for novel pyrazole derivatives in comparison to the reference drug, Celecoxib.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib 13.020.4926.57[3]
Celecoxib >500.28>178.57[4]
Celecoxib --312[5]
Celecoxib --308.16[6]
Derivative 8b 16.690.079211[5]
Derivative 11 -0.043-[7]
Derivative 12 -0.049-[7]
Derivative 15 -0.045-[7]
Derivative 11 (Novel Pyrazole) -0.0162-[8]
Derivative 16 -0.0201-[8]
Derivative 8d >500.26>192.3[4]
Derivative 6e --215.44[6]
Benzothiophen-2-yl pyrazole 5b 5.400.01344.56[9]
Compound 2a -0.01987-[10]
Compound 3b -0.0394322.21[10]
Compound 5f (Trimethoxy) -1.509.56[11][12]
Compound 6f (Trimethoxy) -1.158.31[11][12]

Note: IC50 values represent the half-maximal inhibitory concentration. A lower IC50 indicates greater potency. The Selectivity Index (SI) is the ratio of COX-1 IC50 to COX-2 IC50; a higher SI indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Compound/DerivativeDose (mg/kg)% Edema Inhibition (at 5h)Reference
Celecoxib 1093.51[6]
Indomethacin 1085.0[13]
Derivative 8b 1077.70[5]
Derivative 6e 1093.62[6]
Benzothiophen-2-yl pyrazole 5b 10Surpassed Celecoxib[9]
Experimental Protocols

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes. The methodology is based on the detection of prostaglandin E2 (PGE2) produced by the enzymes from arachidonic acid.

  • Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are utilized.

  • Assay Principle: The assay measures the peroxidase activity of COX, which is monitored by the appearance of an oxidized product, often N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at a specific wavelength (e.g., 590 nm).[3] Alternatively, a fluorometric detection of Prostaglandin G2, an intermediate product, can be employed.

  • General Procedure:

    • Reagent Preparation: Test compounds and reference drugs (e.g., Celecoxib) are dissolved in a suitable solvent like DMSO to prepare stock solutions, which are then serially diluted.

    • Enzyme Reaction Mixture: In a 96-well plate, a reaction buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2) are combined.

    • Inhibitor Incubation: The test compounds at various concentrations are added to the wells and pre-incubated with the enzyme mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • Incubation: The plate is incubated for a specific time (e.g., 2-10 minutes) at 37°C.

    • Reaction Termination: The reaction is stopped by adding a quenching agent, such as a saturated stannous chloride solution or hydrochloric acid.

    • Detection: The amount of product formed is quantified using a plate reader.

    • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined from the dose-response curve.

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[6][14]

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of the rats.[13][15]

  • Treatment: The test compounds, a reference drug (e.g., Celecoxib or Indomethacin), and a vehicle control are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[13]

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).[13]

  • Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Mandatory Visualizations

COX_Signaling_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Activated by Inflammatory Stimuli Phospholipase_A2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Oxygenation & Peroxidation COX2_Enzyme COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Derivatives New Pyrazole Derivatives & Celecoxib Pyrazole_Derivatives->COX2_Enzyme Inhibition

COX-2 signaling pathway and the mechanism of action of pyrazole inhibitors.

Experimental_Workflow_COX cluster_invitro In Vitro COX Inhibition Assay cluster_invivo In Vivo Anti-inflammatory Assay (Rat Paw Edema) A Prepare serial dilutions of new pyrazole derivatives and Celecoxib B Incubate compounds with recombinant COX-1 and COX-2 enzymes A->B C Initiate reaction with Arachidonic Acid B->C D Measure Prostaglandin production C->D E Calculate IC50 and Selectivity Index D->E I Calculate % edema inhibition E->I Correlate in vitro potency with in vivo efficacy F Administer compounds or vehicle to rats G Induce paw edema with Carrageenan injection F->G H Measure paw volume over 5 hours G->H H->I

Experimental workflow for benchmarking new pyrazole derivatives against Celecoxib.

Part 2: Benchmarking Against Sildenafil for PDE5 Inhibition

Sildenafil, a pyrazole-containing compound, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[16] By inhibiting PDE5, Sildenafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation, which is the basis for its use in erectile dysfunction and pulmonary hypertension.[5] This section compares novel pyrazole derivatives, particularly those with pyrazolopyrimidinone and pyrazolopyrimidopyridazinone scaffolds, to Sildenafil.

Data Presentation: In Vitro PDE5 and PDE6 Inhibition

A critical parameter for new PDE5 inhibitors is their selectivity against other phosphodiesterase isoforms, especially PDE6, which is found in the retina. Inhibition of PDE6 is associated with visual disturbances.[8]

Table 3: In Vitro Phosphodiesterase (PDE) Inhibition Data

Compound/DerivativePDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity (PDE6/PDE5)Reference
Sildenafil 4--[9]
Sildenafil --Not highly selective[5]
Compound 5 (Pyrazolopyrimidinone) More potent than Sildenafil-20-fold selective vs PDE6[8]
Compound 18 (Pyrazolopyrimidinone) Excellent in vitro activity-Selective[12]
Compound 5r (Pyrazolopyrimidopyridazinone) 8.3>2000~240[5]

Note: IC50 values represent the half-maximal inhibitory concentration. A lower IC50 indicates greater potency. Selectivity is the ratio of PDE6 IC50 to PDE5 IC50; a higher value indicates greater selectivity for PDE5.

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE5.

  • Enzyme Source: Recombinant human PDE5A1 is commonly used.

  • Assay Principle: The assay measures the hydrolysis of a fluorescently labeled substrate, cGMP-FAM, by PDE5. When hydrolyzed, the substrate binds to a binding agent, causing a change in fluorescence polarization.

  • General Procedure:

    • Reagent Preparation: Test compounds and Sildenafil are serially diluted in DMSO. The PDE5 enzyme and the fluorescent substrate are prepared in an appropriate assay buffer.

    • Assay Plate Setup: The diluted test compounds, a positive control (Sildenafil), and a DMSO-only control are added to a 96-well black microplate.

    • Enzyme Addition: The diluted PDE5 enzyme solution is added to each well.

    • Inhibitor Binding: The plate is incubated for approximately 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

    • Reaction Initiation: The enzymatic reaction is started by adding the FAM-cGMP substrate solution.

    • Incubation: The plate is incubated for 30-60 minutes at 37°C.

    • Reaction Termination: The reaction is stopped by the addition of a binding agent.

    • Detection: The fluorescence polarization of each well is measured using a microplate reader.

    • Data Analysis: The percentage of PDE5 inhibition is calculated for each compound concentration, and the IC50 value is determined.

This in vivo model assesses the pro-erectile effects of PDE5 inhibitors.

  • Animal Model: Male New Zealand white rabbits are often used.

  • Experimental Setup: The animals are anesthetized, and the intracavernosal pressure (ICP) and mean arterial pressure (MAP) are monitored. The cavernous nerve is stimulated electrically to induce erections.

  • Treatment: Test compounds or Sildenafil are administered intravenously or orally.

  • Measurement of Erectile Response: The erectile response is quantified by measuring the maximal ICP and the total ICP during nerve stimulation. The ratio of ICP to MAP is often calculated to normalize for changes in systemic blood pressure.

  • Data Analysis: The erectile responses before and after drug administration are compared to evaluate the efficacy of the test compounds.

Mandatory Visualizations

PDE5_Signaling_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates cGMP Cyclic GMP (cGMP) GTP GTP GTP->cGMP Conversion Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Smooth_Muscle_Relaxation GMP 5'-GMP (Inactive) cGMP->GMP Degradation PDE5_Enzyme PDE5 Pyrazole_Derivatives_Sildenafil New Pyrazole Derivatives & Sildenafil Pyrazole_Derivatives_Sildenafil->PDE5_Enzyme Inhibition

PDE5 signaling pathway and the mechanism of action of pyrazole-based inhibitors.

Experimental_Workflow_PDE5 cluster_invitro_pde In Vitro PDE Inhibition Assay cluster_invivo_pde In Vivo Pro-Erectile Efficacy (Rabbit Model) J Prepare serial dilutions of new pyrazole derivatives and Sildenafil K Incubate compounds with recombinant PDE5 and PDE6 enzymes J->K L Initiate reaction with fluorescent cGMP substrate K->L M Measure fluorescence polarization L->M N Calculate IC50 and Selectivity M->N R Compare erectile response to baseline N->R Correlate in vitro potency with in vivo efficacy O Administer compounds or vehicle to anesthetized rabbits P Electrically stimulate cavernous nerve O->P Q Measure intracavernosal pressure (ICP) P->Q Q->R

Experimental workflow for benchmarking new pyrazole derivatives against Sildenafil.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation for Pyrazole Compound Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] A critical phase in the development of these compounds is establishing a predictive relationship between their activity in controlled laboratory settings (in vitro) and their efficacy and behavior in living organisms (in vivo). This guide provides an objective comparison of in vitro and in vivo data for pyrazole compounds, complete with detailed experimental protocols and visual workflows to elucidate the principles of In Vitro-In Vivo Correlation (IVIVC).

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release rate) and an in vivo response (like plasma drug concentration). Establishing a strong IVIVC is a strategic tool in drug development that can reduce the number of required human bioequivalence studies, support biowaivers, and accelerate the formulation optimization process.[3]

Data Presentation: Correlating Potency and Efficacy

The primary challenge in drug development is ensuring that potent compounds identified in initial in vitro screens translate into effective drugs in vivo. Pyrazole derivatives have demonstrated significant promise in this regard, particularly as inhibitors of enzymes like Cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer.[4][5]

Below is a comparative summary of in vitro potency and in vivo efficacy for representative pyrazole-based COX-2 inhibitors.

CompoundTargetIn Vitro Potency (IC50)In Vivo ModelIn Vivo Efficacy
Celecoxib COX-20.04 µMCarrageenan-induced Paw Edema (Rat)Effective reduction of inflammation
COX-115 µM
SC-558 COX-20.0013 µMCarrageenan-induced Paw Edema (Rat)Potent anti-inflammatory effects
COX-1>100 µM
Compound 5b COX-2Not specifiedCarrageenan-induced Paw Edema (Rat)Most potent among a novel series

Data compiled from multiple sources highlighting the range of activities for pyrazole compounds.[4][6]

This table illustrates a common scenario: compounds with high in vitro potency against a specific target (low IC50 for COX-2) often demonstrate corresponding efficacy in a relevant in vivo model. However, the correlation is not always linear. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly influence a compound's in vivo performance.

Experimental Protocols

Detailed and standardized methodologies are essential for generating reliable and comparable data.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Objective: To quantify the in vitro potency and selectivity of a pyrazole compound.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic substrate)

  • COX Cofactor solution

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Compound Dilution: Create a serial dilution of the test pyrazole compounds in DMSO.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Assay Reaction Setup: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the appropriate wells. Include control wells with DMSO only (for 100% enzyme activity) and wells with a known inhibitor (positive control). c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for approximately 10 minutes to allow the inhibitor to interact with the enzyme.[6]

  • Initiation of Reaction: Add the arachidonic acid solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of fluorescence increase is proportional to COX activity.[6]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the anti-inflammatory activity of a compound.

Objective: To assess the in vivo anti-inflammatory efficacy of a pyrazole compound.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin or Celecoxib)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer or digital caliper

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Grouping: Divide the animals into groups: Vehicle Control, Standard Drug, and Test Compound groups (at various doses).

  • Compound Administration: Administer the test compound, standard drug, or vehicle orally or via intraperitoneal injection.

  • Inflammation Induction: After a set time (e.g., 60 minutes) post-compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[4]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizing Pathways and Workflows

Drug Discovery and IVIVC Workflow

The following diagram illustrates the typical workflow from initial screening to the establishment of an in vitro-in vivo correlation.

cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_correlation Correlation Phase vitro_screening High-Throughput Screening vitro_assay Enzyme/Cell-Based Potency Assays (IC50) vitro_screening->vitro_assay Hit Identification vivo_model Animal Model of Disease (Efficacy) vitro_assay->vivo_model Lead Compound Selection data_analysis Data Integration & Modeling vitro_assay->data_analysis pk_study Pharmacokinetic Studies (ADME) pk_study->data_analysis ivivc Establish IVIVC data_analysis->ivivc

Caption: Workflow from in vitro screening to in vivo testing and IVIVC establishment.

COX-2 Signaling Pathway Inhibition

Pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib primarily function by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade.

cluster_pathway Inflammatory Cascade membrane Cell Membrane stimuli Inflammatory Stimuli (e.g., Cytokines) phospholipids Membrane Phospholipids aa Arachidonic Acid (AA) phospholipids->aa via PLA2 cox2 COX-2 Enzyme aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrazole Pyrazole Inhibitor (e.g., Celecoxib) pyrazole->cox2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole-based anti-inflammatory drugs.

References

A Head-to-Head Comparison of Pyrazole Synthesis Methods for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The efficient and selective synthesis of substituted pyrazoles is therefore of critical importance. This guide provides an objective, data-driven comparison of common and innovative methods for pyrazole synthesis, complete with detailed experimental protocols and visualizations to aid in methodological selection.

At a Glance: Performance of Key Pyrazole Synthesis Methods

The selection of an appropriate synthetic route to pyrazoles depends on factors such as desired substitution pattern, substrate availability, and desired reaction conditions (e.g., time, temperature, and environmental impact). Below is a summary of quantitative data for several prominent methods.

Synthesis MethodKey ReactantsTypical Catalyst/SolventReaction TimeTemperature (°C)Yield (%)Key Advantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl, HydrazineAcetic Acid / Ethanol1 - 4 h80 - 10070 - 95Well-established, high yields, readily available starting materials.[1]
Knorr (Microwave-Assisted) 1,3-Dicarbonyl, HydrazineAcetic Acid / Ethanol5 - 20 min120 - 14080 - 95+Rapid reaction times, improved yields.[2]
1,3-Dipolar Cycloaddition Alkyne, Diazo CompoundNone or Lewis Acid / Various2 - 24 hRoom Temp. - 8060 - 90+High regioselectivity, mild conditions.[3][4]
Multicomponent Reaction (MCR) Aldehyde, Malononitrile, Hydrazine, β-KetoesterPiperidine / Ethanol20 min - 4 hRoom Temp. - Reflux85 - 95+High atom economy, operational simplicity, diversity of products.[5][6]
Solvent-Free Synthesis 1,3-Diketone, HydrazineSc(OTf)₃ or other catalyst10 min - 2 hRoom Temp.85 - 99Environmentally friendly, high yields, simple workup.[7]
Synthesis from Chalcones (Microwave) Chalcone, Hydrazine HydrateAcetic Acid / Ethanol2 - 4 minMicrowave (e.g., 600W)80 - 85+Very rapid synthesis of pyrazolines, which can be oxidized to pyrazoles.[8][9]

Visualizing the Synthetic Pathways

To better understand the relationships between reactants and products in these key syntheses, the following diagrams illustrate the core transformations.

Knorr_Synthesis cluster_reactants Reactants cluster_products Product 1,3-Dicarbonyl 1,3-Dicarbonyl Pyrazole Pyrazole 1,3-Dicarbonyl->Pyrazole Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyrazole

Caption: The Knorr pyrazole synthesis workflow.

Dipolar_Cycloaddition cluster_reactants Reactants cluster_products Product Alkyne Alkyne Pyrazole Pyrazole Alkyne->Pyrazole [3+2] Cycloaddition Diazo Compound Diazo Compound Diazo Compound->Pyrazole

Caption: The 1,3-Dipolar Cycloaddition pathway to pyrazoles.

MCR_Synthesis cluster_reactants Reactants cluster_products Product Aldehyde Aldehyde Substituted Pyrazole Substituted Pyrazole Aldehyde->Substituted Pyrazole One-Pot Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->Substituted Pyrazole Hydrazine Hydrazine Hydrazine->Substituted Pyrazole β-Ketoester β-Ketoester β-Ketoester->Substituted Pyrazole

Caption: A typical Multicomponent Reaction (MCR) for pyrazole synthesis.

Detailed Experimental Protocols

Herein, we provide detailed methodologies for the key synthetic routes discussed. These protocols are intended as a starting point and may require optimization for specific substrates.

Knorr Pyrazole Synthesis (Conventional Heating)

This protocol describes the synthesis of a pyrazole from a β-ketoester and hydrazine hydrate.[1]

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

    • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.

    • Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold water and allow it to air dry.

    • The product can be further purified by recrystallization from a suitable solvent if necessary.

1,3-Dipolar Cycloaddition

This protocol details the synthesis of a tetrasubstituted pyrazole via the Huisgen [3+2] cycloaddition.[3]

  • Materials:

    • α-Bromocinnamaldehyde (3 mmol)

    • Hydrazonyl chloride (3 mmol)

    • Triethylamine (3.3 mmol)

    • Dry chloroform or dichloromethane (10 mL)

  • Procedure:

    • Dissolve α-bromocinnamaldehyde (3 mmol) and the chosen hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane in a round-bottom flask.

    • Add triethylamine (0.46 mL, 3.3 mmol) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the disappearance of starting materials by TLC (reaction time is typically 7-10 hours).

    • Once the reaction is complete, evaporate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Four-Component Synthesis of a Pyrano[2,3-c]pyrazole

This multicomponent reaction provides a rapid and efficient route to complex pyrazole derivatives.[5]

  • Materials:

    • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

    • Malononitrile (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Phenylhydrazine (1 mmol)

    • Ethanol (10 mL)

    • Piperidine (5 mol%)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).

    • Add a catalytic amount of piperidine (5 mol%).

    • Stir the reaction mixture at room temperature. Reaction times can vary from 20 minutes to a few hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, the solid product that precipitates is collected by filtration.

    • Wash the collected solid with cold ethanol to remove unreacted starting materials.

    • The product can be further purified by recrystallization from ethanol.

Microwave-Assisted Synthesis from Chalcones

This method describes the rapid synthesis of pyrazolines from chalcones, which can be subsequently oxidized to pyrazoles if desired.[8]

  • Materials:

    • Chalcone (0.01 mol)

    • Hydrazine hydrate (0.02 mol)

    • Ethanol (20 mL)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the chalcone (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (20 mL).

    • Irradiate the mixture in a microwave oven at 600 watts for 2-4 minutes.

    • After irradiation, cool the mixture and pour it into crushed ice.

    • Collect the resulting solid precipitate by filtration.

    • The purity of the product can be checked by TLC using a n-hexane and ethyl acetate (6:4) solvent system.

    • Recrystallize the product from a suitable solvent for further purification.

Addressing Regioselectivity in Knorr Synthesis

A significant challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric pyrazole products.[10] Recent studies have shown that the choice of solvent can dramatically influence the regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly favor the formation of one regioisomer.[2]

Regioselectivity cluster_reactants Reactants cluster_products Potential Products Unsymmetrical 1,3-Diketone Unsymmetrical 1,3-Diketone Regioisomer A Regioisomer A Unsymmetrical 1,3-Diketone->Regioisomer A Regioisomer B Regioisomer B Unsymmetrical 1,3-Diketone->Regioisomer B Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Regioisomer A Substituted Hydrazine->Regioisomer B Control Control Control->Unsymmetrical 1,3-Diketone Reaction Conditions (e.g., Solvent Choice)

Caption: Controlling regioselectivity in the Knorr synthesis.

Protocol for Improved Regioselectivity
  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, remove the HFIP under reduced pressure.

    • Purify the residue by column chromatography to isolate the major regioisomer.

This guide provides a comparative overview to assist in the strategic selection of a pyrazole synthesis method. The choice of method will ultimately be guided by the specific synthetic goals, available resources, and desired scale of the reaction.

References

Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound interacts with its intended molecular target within the complex environment of a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key cell-based assays for validating the target engagement of small molecule kinase inhibitors, using the hypothetical pyrazole-containing compound, 1-(Dimethylsulfamoyl)pyrazole, as a case study.

The successful development of targeted therapies hinges on a clear understanding of a drug's mechanism of action, starting with its direct interaction with the intended protein target.[1] Validating target engagement in a cellular context provides crucial information on compound permeability, potency, and potential off-target effects, which are often not captured in simpler biochemical assays.[2][3] This guide will delve into the principles, protocols, and comparative advantages of three widely used methods: the Cellular Thermal Shift Assay (CETSA®), Bioluminescence Resonance Energy Transfer (BRET)-based assays like NanoBRET®, and chemoproteomic approaches such as the kinobeads competition assay.

Comparative Overview of Target Engagement Assays

Choosing the most appropriate assay to validate the target engagement of a novel inhibitor like this compound depends on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput. The following table summarizes the key features of CETSA, NanoBRET, and Kinobeads assays.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET® Target Engagement AssayKinobeads Competition Assay
Principle Ligand binding alters the thermal stability of the target protein.[4][5]Measures competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[6][7]Competitive binding of a soluble inhibitor against a broad-spectrum of immobilized kinase inhibitors (kinobeads).[8][9]
Readout Quantification of soluble protein after heat treatment via Western Blot, ELISA, or mass spectrometry.[4][10]Bioluminescence Resonance Energy Transfer (BRET) signal.[7]Mass spectrometry-based quantification of proteins pulled down by the beads.[8]
Compound Requirements No modification of the compound is necessary.[4]No modification of the compound is necessary.No modification of the compound is necessary.[11]
Target Requirements Target protein must exhibit a measurable thermal shift upon ligand binding.[4]Requires expression of a NanoLuc®-kinase fusion protein.[7]Endogenous kinases that can be captured by the kinobeads.[8]
Throughput Can be adapted for high-throughput screening (HTS).[4][5]Scalable from 96-well to 384-well formats.[7]Lower throughput, typically used for selectivity profiling.
Key Advantages Label-free, applicable to endogenous proteins in cells and tissues.[10][12]Real-time measurement of compound affinity and residence time in living cells.[6][7]Unbiased, proteome-wide selectivity profiling.[8][9]
Key Limitations Not all proteins exhibit a thermal shift; can be technically demanding.Requires genetic modification of cells to express the fusion protein.[7]Indirectly measures target engagement in cell lysates, not intact cells; may not capture all kinases.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these assays. Below are generalized protocols that can be adapted for validating the target engagement of a novel pyrazole-based kinase inhibitor.

Cellular Thermal Shift Assay (CETSA®) Protocol

CETSA is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein against heat-induced denaturation.[5]

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time.

  • Heating: Harvest the cells, resuspend them in a suitable buffer, and divide the cell suspension into aliquots. Heat the aliquots at a range of temperatures to generate a melt curve.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein in the supernatant using methods like Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melt curves. A shift in the melting temperature in the presence of the compound indicates target engagement.

NanoBRET® Target Engagement Assay Protocol

This assay quantifies the binding of a compound to a target kinase in live cells by measuring the displacement of a fluorescent tracer.[7]

  • Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a multi-well plate.

  • Assay Component Addition: Add the NanoBRET® tracer and the test compound (e.g., this compound) at various concentrations to the cells.

  • Signal Detection: Add the NanoLuc® substrate and measure the BRET signal using a luminometer. The BRET signal is generated by energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor.

  • Data Analysis: The binding of the test compound to the target kinase will displace the tracer, leading to a decrease in the BRET signal. The data is then used to calculate the compound's affinity (e.g., IC50).

Kinobeads Competition Assay Protocol

This chemoproteomic approach is used to profile the selectivity of a kinase inhibitor across a large portion of the kinome.[8][9]

  • Cell Lysis: Prepare a cell lysate from the cell line of interest.

  • Compound Incubation: Incubate the cell lysate with increasing concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Kinobeads Pulldown: Add kinobeads (sepharose beads with immobilized, non-selective kinase inhibitors) to the lysate to capture kinases that are not bound to the test compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Mass Spectrometry Analysis: Digest the eluted proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads indicates that the test compound is engaging that kinase.[8]

Visualizing Workflows and Pathways

To provide a clearer understanding, the following diagrams illustrate a hypothetical signaling pathway that could be targeted by a pyrazole-based kinase inhibitor and the experimental workflows for the described target engagement assays. Pyrazole derivatives are known to act as inhibitors for a variety of kinases.[13][14][15]

cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetKinase Target Kinase UpstreamKinase->TargetKinase Substrate Substrate Protein TargetKinase->Substrate CellularResponse Cellular Response (e.g., Proliferation) Substrate->CellularResponse Inhibitor This compound Inhibitor->TargetKinase

Figure 1: Hypothetical signaling pathway inhibited by this compound.

cluster_cetsa CETSA Experimental Workflow TreatCells Treat cells with This compound HeatCells Heat cell aliquots at different temperatures TreatCells->HeatCells LyseCells Lyse cells and separate soluble fraction HeatCells->LyseCells QuantifyProtein Quantify soluble target protein LyseCells->QuantifyProtein AnalyzeData Analyze data and generate melt curves QuantifyProtein->AnalyzeData

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

cluster_nanobret NanoBRET® Experimental Workflow TransfectCells Transfect cells with NanoLuc®-Kinase construct AddComponents Add tracer and This compound TransfectCells->AddComponents DetectSignal Add substrate and measure BRET signal AddComponents->DetectSignal AnalyzeData Analyze data and determine compound affinity DetectSignal->AnalyzeData

Figure 3: NanoBRET® Target Engagement Assay workflow.

cluster_kinobeads Kinobeads Competition Assay Workflow IncubateLysate Incubate cell lysate with This compound Pulldown Add kinobeads to capture unbound kinases IncubateLysate->Pulldown WashElute Wash beads and elute captured kinases Pulldown->WashElute MSAnalysis LC-MS/MS analysis of eluted proteins WashElute->MSAnalysis AnalyzeData Analyze data for dose-dependent competition MSAnalysis->AnalyzeData

References

A Comparative Guide to the Metabolic Stability of 1-(Dimethylsulfamoyl)pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing factors like half-life, bioavailability, and potential for toxicity.[3][4] This guide provides an objective comparison of the metabolic stability of 1-(Dimethylsulfamoyl)pyrazole analogs, supported by established experimental protocols and data interpretation methods. Understanding the structure-metabolism relationships within this chemical series is paramount for designing drug candidates with optimized in vivo performance.

Quantitative Assessment of Metabolic Stability

The metabolic stability of a compound is typically quantified by its rate of disappearance when incubated with metabolically active systems, such as liver microsomes. Key parameters derived from these experiments include the half-life (t½) and intrinsic clearance (CLint).[5] A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.

The following table presents representative data from an in vitro human liver microsomal stability assay for a parent this compound and several analogs with structural modifications. These modifications are designed to probe the impact of substitution on the compound's susceptibility to metabolism.

Table 1: In Vitro Metabolic Stability of this compound Analogs in Human Liver Microsomes

Compound IDR1 Substitution (Position 4)R2 Substitution (Position 3)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent -H-H2555.4
Analog A -Cl-H4530.9
Analog B -H-CH₃3046.2
Analog C -H-Phenyl>60<11.5
Analog D -CF₃-H5525.2
Analog E Bioisostere*-H>60<11.5

*Bioisosteric replacement of the dimethylsulfamoyl group with a gem-dimethylsulfone group.

Data Interpretation:

  • Halogenation (Analog A & D): The addition of electron-withdrawing groups like chlorine or trifluoromethyl at the 4-position appears to increase metabolic stability, potentially by shielding the ring from oxidative attack.

  • Alkylation (Analog B): A small methyl group at the 3-position offers a modest improvement in stability.

  • Aromatic Substitution (Analog C): Introducing a bulky phenyl group significantly enhances metabolic stability, likely due to steric hindrance at a potential site of metabolism.

  • Bioisosteric Replacement (Analog E): Replacing the metabolically labile sulfonamide moiety with a more stable sulfone bioisostere dramatically reduces clearance, highlighting a successful strategy for mitigating metabolism at that position.[6]

Experimental Protocols

The data presented above is generated using a standardized liver microsomal stability assay. This in vitro method is a cornerstone of early drug discovery for evaluating Phase I metabolism.[3]

Protocol: In Vitro Liver Microsomal Stability Assay

1. Materials and Equipment:

  • Pooled liver microsomes (e.g., human, rat, mouse)[1][7]

  • Test compounds and positive controls (e.g., imipramine, testosterone)

  • Phosphate buffer (100 mM, pH 7.4)[8]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[7][8]

  • Reaction termination solution (e.g., ice-cold acetonitrile with an internal standard)[8][9]

  • 96-well incubation plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[7][8]

2. Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds (e.g., 10-20 mM in DMSO) and create working solutions by diluting in acetonitrile.[8]

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer. Add the test compound to achieve a final concentration (typically 1-10 µM). Pre-incubate the plate at 37°C for 10 minutes.[9][10]

  • Initiation of Reaction: Add a pre-warmed mixture of the liver microsomes (final protein concentration typically 0.5 mg/mL) and the NADPH regenerating system to each well to start the metabolic reaction.[8][9]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[5][9] The "0-minute" sample is prepared by adding the termination solution before adding the NADPH system.

  • Sample Processing: Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate microsomal proteins.[7]

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.[5]

3. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression line of this plot equals the elimination rate constant (-k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[5]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL microsomal protein) .[5]

4. Controls:

  • Positive Control: A compound with a known, moderate-to-high clearance rate is run to ensure the metabolic system is active.

  • Negative Control: The test compound is incubated with microsomes without the NADPH regenerating system to check for non-enzymatic degradation or chemical instability.[8][9]

Visualized Experimental Workflow & Metabolic Pathway

To clarify the relationships and processes involved, the following diagrams illustrate the experimental workflow and a key metabolic pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, NADPH, Buffer) mix Mix & Pre-Incubate (37°C) prep_reagents->mix prep_compound Prepare Test Compound Solution prep_compound->mix initiate Initiate Reaction (Add NADPH System) mix->initiate incubate Incubate at 37°C (Sample at Time Points) initiate->incubate terminate Terminate Reaction (Cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate Parameters (t½, CLint) analyze->calculate

Caption: Workflow for the in vitro microsomal metabolic stability assay.

The primary enzymes responsible for the metabolism of many drug candidates are the Cytochrome P450 (CYP) family of enzymes, which are abundant in liver microsomes.[4] These enzymes typically catalyze oxidative reactions.

cyp450_pathway cluster_0 CYP450 Catalytic Cycle CYP450 CYP450 Enzyme (Fe3+) Metabolite Oxidized Metabolite (Drug-OH) CYP450->Metabolite Releases H2O H₂O CYP450->H2O Releases NADP NADP+ CYP450->NADP Drug Pyrazole Analog (Drug-H) Drug->CYP450 Binds NADPH NADPH NADPH->CYP450 Reduces O2 O₂ O2->CYP450 Binds

Caption: Simplified overview of CYP450-mediated drug oxidation.

References

Unveiling the Anticancer Potential of Pyrazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic effects and mechanisms of action of various pyrazole derivatives across a spectrum of cancer cell lines reveals a promising class of compounds for future oncological therapies. This guide synthesizes key experimental data, elucidates underlying signaling pathways, and provides detailed experimental protocols to assist researchers in the ongoing development of pyrazole-based anticancer agents.

Pyrazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad range of pharmacological activities, including potent anticancer properties.[1] These heterocyclic compounds have been shown to induce cell death, inhibit cell proliferation, and arrest the cell cycle in various cancer models by targeting a multitude of cellular pathways.[2][3][4] This comparative guide offers an objective look at the performance of several pyrazole derivatives, supported by quantitative experimental data, to provide a valuable resource for researchers, scientists, and drug development professionals.

Comparative Anticancer Activity of Pyrazole Derivatives

The in vitro cytotoxic activity of a selection of pyrazole derivatives against various human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented to facilitate a direct comparison of the anticancer efficacy of these compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 11 PyrazolineAsPC-1 (Pancreatic)16.8[5]
U251 (Glioblastoma)11.9[5]
Compound 12d PyrazoleA2780 (Ovarian)Not specified, but highly active[2]
A549 (Lung)Not specified, but highly active[2]
P388 (Leukemia)Not specified, but highly active[2]
CF-6 Pyrazole OximeA-549 (Lung)12.5[6]
Compound 3f 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h), 6.45 (48h)[3]
Compound 6 3,4-diaryl PyrazoleVarious (6 cancer cell lines)0.00006 - 0.00025[4]
Compound 43 Pyrazole CarbaldehydeMCF7 (Breast)0.25[4]
Compounds 33 & 34 Indole-Pyrazole HybridHCT116, MCF7, HepG2, A549< 23.7[4]
Compounds 7a & 7b Pyrazole-Indole HybridHepG2 (Liver)6.1, 7.9[7]
Compounds 7d & 7f 3-(1H-indol-3-yl)-2,3,3a,4-tetrahydrothiochromeno[4,3-c]pyrazoleMGC-803 (Gastric)15.43, 20.54[8]

Mechanisms of Action: Targeting Key Signaling Pathways

The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and apoptosis. Several studies have elucidated the molecular mechanisms underlying their cytotoxic effects.

For instance, some pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3.[3] Others exert their effects by arresting the cell cycle at different phases, such as the G2/M or S phase, thereby preventing cancer cell proliferation.[2][3]

Furthermore, pyrazole derivatives have been identified as inhibitors of key kinases involved in cancer progression, including cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPK), and phosphoinositide 3-kinases (PI3K).[4][9] The inhibition of these pathways disrupts the signaling cascades that promote tumor growth and survival.

Signaling_Pathways cluster_0 External Stimuli cluster_1 Signaling Cascades cluster_2 Pyrazole Derivatives' Points of Intervention cluster_3 Cellular Outcomes Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K RAS RAS Receptor Tyrosine Kinases->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Pyrazole\nDerivatives_PI3K Pyrazole Derivatives Pyrazole\nDerivatives_PI3K->PI3K Pyrazole\nDerivatives_MAPK Pyrazole Derivatives Pyrazole\nDerivatives_MAPK->RAF Pyrazole\nDerivatives_CDK Pyrazole Derivatives Cell Cycle Arrest Cell Cycle Arrest Pyrazole\nDerivatives_CDK->Cell Cycle Arrest Apoptosis Apoptosis Survival->Apoptosis

Fig. 1: Pyrazole derivatives targeting key cancer signaling pathways.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x103 to 1x104 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with pyrazole derivatives at various concentrations A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 4 hours to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance with a microplate reader F->G H 8. Calculate cell viability and determine IC50 values G->H

Fig. 2: A generalized workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, and the data is analyzed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.

This comparative guide highlights the significant potential of pyrazole derivatives as a versatile scaffold for the development of novel anticancer agents. The data presented herein, along with the detailed experimental protocols, provides a solid foundation for further research aimed at optimizing the efficacy and selectivity of these promising compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(Dimethylsulfamoyl)pyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 1-(Dimethylsulfamoyl)pyrazole, drawing upon general safety protocols for pyrazole derivatives. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Hazard Profile

Before initiating any disposal-related activities, it is crucial to be fully aware of the potential hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). While specific data for this compound is limited, related pyrazole compounds are known to cause skin, eye, and respiratory irritation.

Table 1: Hazard Profile and Personal Protective Equipment (PPE) for Pyrazole Derivatives

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Causes skin irritation.[1]Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[1][2][3]
Causes serious eye irritation.[1][4]Chemical safety goggles or a face shield.[1][2][3]
May cause respiratory irritation.[1][3]Use in a chemical fume hood; if not possible, a NIOSH/MSHA approved respirator is necessary.[1][3][5]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate exposure and prevent environmental contamination.

Step 1: Evacuate and Ventilate Immediately clear the area of all non-essential personnel. Ensure the spill area is well-ventilated, preferably within a chemical fume hood.

Step 2: Containment For solid spills, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[1][2][3] For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[5]

Step 3: Collection and Decontamination Carefully collect the spilled material or absorbent using non-sparking tools and place it into a designated, labeled container for hazardous waste.[2][3][5][6] Decontaminate the spill area in accordance with your institution's established safety protocols.

Step 4: Disposal of Spill Debris The collected spill material must be treated and disposed of as hazardous waste.[5]

Proper Disposal Procedure

The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations.[5][7]

Step 1: Waste Identification and Classification As a first step, generators of the waste must determine if the chemical is classified as hazardous.[5][7] Given the properties of similar pyrazole compounds, this compound waste should be managed as hazardous.

Step 2: Packaging and Labeling Place the this compound waste into a compatible, sealed, and clearly labeled container.[2][3][6] The label must include the chemical name, "Hazardous Waste," and any other information mandated by your institution or local regulations.

Step 3: Storage Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2] This area should be away from incompatible materials, such as strong oxidizing agents and strong acids.[2][4]

Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[5] You will need to provide all available information about the waste, including its chemical name and known hazards. A manifest is typically required for the off-site transportation of hazardous waste.

Experimental Protocols: Neutralization

Disposal Workflow

start Start: this compound Waste Generated assess_hazards Assess Hazards and Don PPE start->assess_hazards spill Spill Occurs? assess_hazards->spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain 3. Collect & Decontaminate spill->spill_protocol Yes package_waste Package Waste in Labeled, Sealed Container spill->package_waste No spill_protocol->package_waste store_waste Store in Designated Hazardous Waste Area package_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs provide_info Provide Waste Information and Documentation contact_ehs->provide_info pickup Schedule and Complete Waste Pickup provide_info->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 1-(Dimethylsulfamoyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Comprehensive personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling 1-(Dimethylsulfamoyl)pyrazole.

Body PartRecommended PPEMaterial/Standard Guidance
Eyes/Face Tightly fitting safety goggles or a full-face shield.Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[1]
Skin/Hands Chemical-resistant, impervious gloves.Nitrile rubber is a commonly recommended material for similar compounds.[1] Always inspect gloves for integrity before use and dispose of them properly after handling.
Body Protective clothing to prevent skin exposure, such as a lab coat or coveralls.Flame-resistant clothing is advisable if the compound is flammable.[1]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Necessary when working in poorly ventilated areas, if exposure limits are exceeded, or if dust, fumes, or aerosols are generated.[1]

Operational Plan: Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_1 Ensure proper ventilation (e.g., chemical fume hood) prep_2 Don appropriate Personal Protective Equipment (PPE) prep_1->prep_2 prep_3 Inspect container for any damage or leaks prep_2->prep_3 handle_1 Use non-sparking tools and dispense carefully to avoid splashes prep_3->handle_1 Proceed to Handling handle_2 Keep container tightly closed when not in use handle_1->handle_2 handle_3 Avoid breathing dust, fumes, or vapors handle_2->handle_3 handle_4 Do not eat, drink, or smoke in the work area handle_3->handle_4 post_1 Decontaminate all work surfaces thoroughly handle_4->post_1 Proceed to Post-Handling post_2 Seal and label unused chemical for proper storage post_1->post_2 post_3 Carefully remove and dispose of PPE as hazardous waste post_2->post_3 post_4 Wash hands and any exposed skin thoroughly post_3->post_4

A procedural workflow for the safe handling of this compound.

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Skin Contact : Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact : Rinse cautiously with water for several minutes.[2] If present and easy to do, remove contact lenses.[2] Continue rinsing and seek immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[2]

  • Ingestion : If swallowed, call a poison center or doctor if you feel unwell.[2]

Disposal Plan

All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Waste Collection : Collect waste in a designated, compatible, and properly labeled container.

  • Disposal : Dispose of the chemical waste through an approved waste disposal plant.[2] Adhere to all local, regional, and national hazardous waste regulations.

  • Container Decontamination : Triple rinse empty containers. The rinsate should be collected and treated as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.